molecular formula C28H46N7O20P3S B1242456 3-Hydroxypimeloyl-CoA

3-Hydroxypimeloyl-CoA

Cat. No.: B1242456
M. Wt: 925.7 g/mol
InChI Key: VGEBXBQECGWCRH-JXUSAFQPSA-N
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Description

3-Hydroxypimeloyl-CoA is a specialized biochemical intermediate critical for researchers studying the biosynthesis of biotin (vitamin B7). It is a substrate involved in the metabolic pathway that converts pimelic acid into the essential cofactor biotin . Biotin is a water-soluble vitamin required by all domains of life, serving as a cofactor for enzymes that catalyze carboxylation, decarboxylation, and transcarboxylation reactions in central metabolic processes . The compound is a CoA thioester of a seven-carbon α,ω-dicarboxylic acid and is a member of the class of 2,3,4-saturated fatty acyl CoAs . In the well-established biotin biosynthesis pathway, pimeloyl-CoA is a precursor that is subsequently transformed by a series of enzymes, including the pyridoxal phosphate-dependent BioF (8-amino-7-oxononanoate synthase), to form the biotin backbone . As an intermediate in this pathway, this compound holds significant research value for enzymology studies, metabolic engineering, and investigations into microbial vitamin production. Its structure and role make it a compound of interest for probing the mechanism of key enzymes like BioA and the radical SAM enzyme BioB, which catalyzes the final step of biotin formation . This product is provided for research purposes to advance scientific understanding in these areas. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C28H46N7O20P3S

Molecular Weight

925.7 g/mol

IUPAC Name

7-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-hydroxy-7-oxoheptanoic acid

InChI

InChI=1S/C28H46N7O20P3S/c1-28(2,23(42)26(43)31-7-6-17(37)30-8-9-59-19(40)10-15(36)4-3-5-18(38)39)12-52-58(49,50)55-57(47,48)51-11-16-22(54-56(44,45)46)21(41)27(53-16)35-14-34-20-24(29)32-13-33-25(20)35/h13-16,21-23,27,36,41-42H,3-12H2,1-2H3,(H,30,37)(H,31,43)(H,38,39)(H,47,48)(H,49,50)(H2,29,32,33)(H2,44,45,46)/t15?,16-,21-,22-,23+,27-/m1/s1

InChI Key

VGEBXBQECGWCRH-JXUSAFQPSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(CCCC(=O)O)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(CCCC(=O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the 3-Hydroxypimeloyl-CoA Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-Hydroxypimeloyl-CoA metabolic pathway is a crucial segment of the broader benzoate (B1203000) degradation pathway found in various bacteria. This pathway represents a key catabolic route for the breakdown of aromatic compounds, funneling them into central metabolism. An understanding of this pathway is vital for applications in bioremediation, metabolic engineering, and as a potential target for novel antimicrobial strategies. This guide provides a comprehensive technical overview of the core aspects of the this compound metabolic pathway, including its enzymatic steps, regulation, and relevant experimental methodologies.

Core Metabolic Pathway

The this compound metabolic pathway is primarily associated with the aerobic and anaerobic degradation of benzoate, a common environmental pollutant and a metabolic intermediate derived from the breakdown of various aromatic compounds. The pathway is initiated by the activation of benzoate to its coenzyme A (CoA) thioester, benzoyl-CoA. Subsequent enzymatic reactions lead to the formation of this compound, which is then further metabolized.

The central enzymatic steps involving this compound are:

  • Formation of this compound: This intermediate is typically formed from the hydration of an enoyl-CoA precursor within the benzoate degradation pathway.

  • Dehydrogenation to 3-Oxopimeloyl-CoA: this compound is oxidized by the NAD+-dependent enzyme This compound dehydrogenase (EC 1.1.1.259) to yield 3-oxopimeloyl-CoA, with the concomitant reduction of NAD+ to NADH.[1] This step is a critical oxidative reaction in the pathway.

  • Thiolytic Cleavage of 3-Oxopimeloyl-CoA: The resulting 3-oxopimeloyl-CoA is then typically cleaved by a thiolase, which breaks the carbon chain and generates smaller acyl-CoA molecules that can enter central metabolic pathways like the citric acid cycle and fatty acid metabolism.

Quantitative Data

Quantitative data for the specific enzymes and metabolites of the this compound pathway are not extensively available in the literature. However, kinetic data for homologous enzymes and related pathways provide valuable insights. The following tables summarize available and representative quantitative information.

Table 1: Enzyme Kinetic Parameters

EnzymeEC NumberSubstrateKmVmaxOrganismReference
Benzoate-CoA Ligase6.2.1.25Benzoate0.6 - 2 µM25 µmol/min/mgRhodopseudomonas palustris[2]
Benzoate-CoA Ligase6.2.1.25ATP2 - 3 µM25 µmol/min/mgRhodopseudomonas palustris[2]
Benzoate-CoA Ligase6.2.1.25Coenzyme A90 - 120 µM25 µmol/min/mgRhodopseudomonas palustris[2]
3-Hydroxyacyl-CoA Dehydrogenase (general)1.1.1.35Acetoacetyl-CoA--Pig heart[3]
3-Hydroxyacyl-CoA Dehydrogenase (general)1.1.1.35Medium-chain 3-hydroxyacyl-CoAsLower Km valuesHigher activityPig heart[3]
3-Hydroxyacyl-CoA Dehydrogenase (general)1.1.1.35Long-chain 3-hydroxyacyl-CoAsLower Km valuesLower activityPig heart[3]

Table 2: Metabolite Concentrations in Bacterial Benzoate Metabolism

MetaboliteConcentration RangeConditionOrganismReference
Benzoate0 - 800 mg/LBatch culturePseudomonas sp. SCB32[4]
Acetyl-CoA~50–100 nmol/g wet weightNormal rat liverRat[5]
Succinyl-CoAVariable, decreases with ischemiaRat liverRat[5]

Experimental Protocols

Expression and Purification of Recombinant this compound Dehydrogenase

This protocol is based on methods for expressing and purifying homologous short-chain dehydrogenases/reductases (SDR) family proteins.[6]

a. Gene Cloning and Expression Vector Construction:

  • The gene encoding the putative this compound dehydrogenase (e.g., from Syntrophus aciditrophicus) is amplified from genomic DNA using PCR with primers containing appropriate restriction sites.
  • The PCR product is digested and ligated into an expression vector (e.g., pQE80L) containing an N-terminal hexahistidine (6xHis) tag for affinity purification.
  • The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., Rosetta (BL21 derivative, DE3)).

b. Protein Expression:

  • A single colony of the transformed E. coli is used to inoculate a starter culture of LB medium containing the appropriate antibiotics and grown overnight at 37°C.
  • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5.
  • Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.
  • The culture is then incubated at a lower temperature (e.g., 18°C) for an extended period (e.g., 18 hours) to enhance the yield of soluble protein.

c. Protein Purification:

  • Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).
  • Cells are lysed by sonication on ice, and the cell debris is removed by centrifugation.
  • The supernatant containing the soluble 6xHis-tagged protein is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity chromatography column.
  • The column is washed with a buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.
  • The purified this compound dehydrogenase is eluted from the column using a buffer containing a high concentration of imidazole (e.g., 250-500 mM).
  • The purity of the eluted protein is assessed by SDS-PAGE.

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This is a general protocol for assaying 3-hydroxyacyl-CoA dehydrogenase activity, which can be adapted for this compound dehydrogenase.[3][7][8]

a. Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase is measured by monitoring the reduction of NAD+ to NADH at 340 nm. The reaction is: 3-Hydroxyacyl-CoA + NAD+ ⇌ 3-Ketoacyl-CoA + NADH + H+

b. Reagents:

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.3.
  • NAD+ solution: 10 mM in assay buffer.
  • Substrate (3-hydroxyacyl-CoA): A stock solution of the desired 3-hydroxyacyl-CoA substrate (e.g., this compound, if available, or a suitable analog) in water or a mild buffer.
  • Purified enzyme solution.

c. Procedure:

  • In a quartz cuvette, combine the assay buffer, NAD+ solution, and the substrate solution.
  • Incubate the mixture at a constant temperature (e.g., 37°C) for a few minutes to allow for temperature equilibration.
  • Initiate the reaction by adding a small volume of the purified enzyme solution.
  • Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
  • Enzyme activity is calculated using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

LC-MS/MS for the Quantification of Acyl-CoA Esters

This protocol provides a general framework for the analysis of acyl-CoA species, which can be optimized for the detection of this compound.[5][9][10]

a. Sample Preparation (Extraction of Acyl-CoAs):

  • Biological samples (e.g., bacterial cell pellets, tissue) are rapidly quenched to halt metabolic activity, often by flash-freezing in liquid nitrogen.
  • Acyl-CoAs are extracted using a cold solvent mixture, such as acetonitrile/methanol/water (2:2:1 v/v/v).
  • The mixture is vortexed and then centrifuged at high speed to pellet cellular debris.
  • The supernatant containing the acyl-CoAs is collected for analysis.

b. Liquid Chromatography (LC) Separation:

  • The extracted acyl-CoAs are separated using a reversed-phase HPLC column (e.g., C18).
  • A gradient elution is typically employed, using a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., acetonitrile). The gradient is programmed to gradually increase the proportion of the organic solvent to elute the acyl-CoAs based on their hydrophobicity.

c. Mass Spectrometry (MS/MS) Detection:

  • The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
  • The mass spectrometer is operated in a targeted mode, such as Multiple Reaction Monitoring (MRM), to specifically detect and quantify the acyl-CoAs of interest.
  • For each acyl-CoA, a specific precursor ion (the molecular ion) and one or more product ions (fragments generated by collision-induced dissociation) are monitored. This provides high specificity and sensitivity.
  • Quantification is achieved by comparing the peak areas of the target analytes in the samples to those of known concentrations of authentic standards.

Mandatory Visualizations

This compound Metabolic Pathway Benzoate Benzoate Benzoyl_CoA Benzoyl-CoA Benzoate->Benzoyl_CoA Benzoate-CoA Ligase (ATP, CoA) Enoyl_CoA_intermediate Enoyl-CoA Intermediate Benzoyl_CoA->Enoyl_CoA_intermediate Series of enzymatic steps Hydroxypimeloyl_CoA This compound Enoyl_CoA_intermediate->Hydroxypimeloyl_CoA Enoyl-CoA Hydratase Oxopimeloyl_CoA 3-Oxopimeloyl-CoA Hydroxypimeloyl_CoA->Oxopimeloyl_CoA This compound Dehydrogenase (NAD+ -> NADH) Central_Metabolism Central Metabolism (e.g., TCA Cycle) Oxopimeloyl_CoA->Central_Metabolism Thiolase (CoA)

Caption: Core enzymatic steps of the this compound metabolic pathway.

Regulation of Benzoate Degradation Pathway Benzoate Benzoate Benzoyl_CoA Benzoyl-CoA Benzoate->Benzoyl_CoA Benzoate-CoA Ligase BoxR BoxR (Repressor) Benzoyl_CoA->BoxR Inducer Binding (inactivates repressor) box_genes box gene cluster (encoding pathway enzymes) BoxR->box_genes Represses transcription Pathway_Enzymes Pathway Enzymes (including 3-HP-CoA Dehydrogenase) box_genes->Pathway_Enzymes Transcription & Translation Metabolism Benzoate Metabolism Pathway_Enzymes->Metabolism Catalyzes

Caption: Transcriptional regulation of the 'box' gene cluster for benzoate degradation.

References

An In-depth Technical Guide to the 3-Hydroxypimeloyl-CoA Biosynthesis Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the core biosynthesis mechanism of 3-hydroxypimeloyl-CoA, a key intermediate in vital metabolic pathways, most notably the biosynthesis of biotin (B1667282) (Vitamin B7) in many bacteria. Understanding this pathway is crucial for research in metabolic engineering and for the development of novel antimicrobial agents targeting essential bacterial processes.

Core Biosynthesis Pathway: The BioZ-FabG Route

In many bacteria, particularly α-proteobacteria, the synthesis of the pimeloyl moiety, a precursor to biotin, deviates from the canonical fatty acid synthesis pathway and is initiated by the enzyme BioZ. This pathway leads to the formation of 3-hydroxypimeloyl-ACP, which is subsequently converted to this compound.

The core enzymatic steps are as follows:

  • Condensation by BioZ (β-ketoacyl-ACP synthase III): BioZ catalyzes the Claisen condensation of glutaryl-CoA and malonyl-ACP to form 3-ketopimeloyl-ACP. This is a crucial step that commits metabolites to this specific pathway.[1][2]

  • Reduction by FabG (β-ketoacyl-ACP reductase): The 3-keto group of 3-ketopimeloyl-ACP is then reduced by the NADPH-dependent enzyme FabG to yield 3-hydroxypimeloyl-ACP.[3][4]

  • Thioester Exchange: While not extensively detailed in the literature, it is presumed that 3-hydroxypimeloyl-ACP is converted to this compound through the action of an acyl-ACP thioesterase or a similar transferase.

An alternative but related pathway involves the enzyme this compound dehydrogenase, which catalyzes the reversible oxidation of this compound to 3-oxopimeloyl-CoA. This enzyme is implicated in the anaerobic degradation of benzoate.[5]

Metabolic Pathway Diagram

3_Hydroxypimeloyl_CoA_Biosynthesis Glutaryl_CoA Glutaryl-CoA Ketopimeloyl_ACP 3-Ketopimeloyl-ACP Glutaryl_CoA->Ketopimeloyl_ACP BioZ Malonyl_ACP Malonyl-ACP Malonyl_ACP->Ketopimeloyl_ACP BioZ Hydroxypimeloyl_ACP 3-Hydroxypimeloyl-ACP Ketopimeloyl_ACP->Hydroxypimeloyl_ACP FabG (NADPH -> NADP+) Hydroxypimeloyl_CoA This compound Hydroxypimeloyl_ACP->Hydroxypimeloyl_CoA Thioesterase (ACP -> CoA) Oxopimeloyl_CoA 3-Oxopimeloyl-CoA Hydroxypimeloyl_CoA->Oxopimeloyl_CoA this compound Dehydrogenase (NAD+ -> NADH) Biotin_Pathway Further steps in Biotin Biosynthesis Hydroxypimeloyl_CoA->Biotin_Pathway Oxopimeloyl_CoA->Hydroxypimeloyl_CoA

Core metabolic pathway for this compound biosynthesis.

Quantitative Data

Quantitative kinetic data for the core enzymes with their specific pimeloyl substrates are not extensively reported in the literature. The following table summarizes the available data, including values for analogous substrates that are commonly used in enzymatic assays.

EnzymeOrganismSubstrate(s)KmVmax or kcatCatalytic Efficiency (kcat/Km)Reference(s)
FabG Escherichia coliAcetoacetyl-CoA58.7 µM (assay concentration)Not specifiedNot specified[3]
FabG Vibrio choleraeAcetoacetyl-CoA1.0 ± 0.2 mMNot specified(12 ± 3) x 103 M-1s-1[6]
FabG Vibrio choleraeNADPH0.29 ± 0.03 mMNot specifiedNot specified[6]
FabH-Chimera3 (BioZ-like) Escherichia coliGlutaryl-CoANot specifiedNot specified11.15 µM-1s-1[1]
BioZ Agrobacterium tumefaciensGlutaryl-CoANot specifiedNot specified54.7 µM-1s-1[1]
This compound Dehydrogenase Not specifiedThis compound, NAD+Not FoundNot FoundNot Found[5]

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and characterization of the key enzymes involved in this compound biosynthesis.

Recombinant Expression and Purification of BioZ and FabG

This protocol describes the general workflow for obtaining purified BioZ from Agrobacterium tumefaciens and FabG from Escherichia coli using an N-terminal His-tag for affinity purification.

3.1.1. Gene Cloning and Vector Construction

  • The bioZ gene from A. tumefaciens or the fabG gene from E. coli is amplified by PCR from genomic DNA.[7][8]

  • The PCR product is cloned into an expression vector such as pET-28a(+), which provides an N-terminal hexahistidine (6xHis) tag.[7][8]

  • The construct is verified by DNA sequencing.

3.1.2. Protein Expression

  • The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).[9]

  • A single colony is used to inoculate a starter culture of 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin (B1662678) for pET vectors). The culture is grown overnight at 37°C with shaking.

  • The starter culture is used to inoculate 1 L of LB broth with the same antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[9]

  • The culture is then incubated for an additional 4-6 hours at 30°C or overnight at 18°C to enhance protein solubility.

3.1.3. Cell Lysis and Protein Purification

  • Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • The cell pellet is resuspended in ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

  • The cells are lysed by sonication on ice.

  • The lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • The column is washed with several column volumes of Wash Buffer to remove unbound proteins.

  • The His-tagged protein is eluted with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Eluted fractions are analyzed by SDS-PAGE for purity.

  • Pure fractions are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C.

Spectrophotometric Assay for FabG Activity

This assay measures the activity of FabG by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[3][10] Acetoacetyl-CoA is used as a readily available substrate analog.

Materials:

  • Purified FabG enzyme

  • Acetoacetyl-CoA

  • NADPH

  • Assay Buffer: 0.1 M sodium phosphate, pH 7.0, 1 mM 2-mercaptoethanol

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • Assay Buffer

    • 240 µM NADPH

    • A known concentration of purified FabG enzyme

  • Incubate the mixture at room temperature for 2-3 minutes to establish a baseline reading.

  • Initiate the reaction by adding acetoacetyl-CoA to a final concentration of 60 µM.[3]

  • Immediately monitor the decrease in absorbance at 340 nm for 5 minutes.

  • The rate of NADPH oxidation is calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M-1cm-1).

  • Enzyme activity is expressed in units, where one unit is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Analysis of Acyl-CoA and Acyl-ACP Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of low-abundance intermediates like acyl-CoAs and acyl-ACPs.[11][12]

3.3.1. Sample Preparation

  • Bacterial cultures are rapidly quenched to halt metabolic activity.

  • Metabolites, including acyl-CoAs and acyl-ACPs, are extracted using a solvent mixture (e.g., acetonitrile/methanol/water).

  • For acyl-ACP analysis, proteins may be precipitated and the acyl-ACP portion further purified or subjected to enzymatic digestion to release the acyl-phosphopantetheine moiety for easier detection.[11][12]

3.3.2. LC-MS/MS Analysis

  • Samples are separated on a C18 reversed-phase HPLC column using a gradient of mobile phases, typically containing a weak acid like formic acid or a base like ammonium (B1175870) hydroxide (B78521) to improve ionization.[13][14]

  • The eluent is introduced into a tandem mass spectrometer operating in positive ion mode.

  • Multiple Reaction Monitoring (MRM) is used for targeted quantification, where specific precursor-to-product ion transitions for each target analyte are monitored.[11]

  • Identification is confirmed by matching retention times and fragmentation patterns with authentic standards, if available.

Logical and Experimental Workflows

Experimental Workflow Diagram

Experimental_Workflow Cloning Gene Cloning (bioZ or fabG) Expression Recombinant Protein Expression in E. coli Cloning->Expression Lysis Cell Lysis and Clarification Expression->Lysis Purification Affinity Chromatography (Ni-NTA) Lysis->Purification Purity_Check Purity Analysis (SDS-PAGE) Purification->Purity_Check Enzyme_Assay Enzyme Activity Assay (Spectrophotometry) Purity_Check->Enzyme_Assay In_vitro_Pathway In Vitro Pathway Reconstitution Purity_Check->In_vitro_Pathway Inhibitor_Screening Inhibitor Screening Enzyme_Assay->Inhibitor_Screening LCMS Analysis of Intermediates (LC-MS/MS) In_vitro_Pathway->LCMS

General experimental workflow for studying the this compound biosynthesis pathway.

Relevance to Drug Development

The biotin biosynthesis pathway is essential for the survival of many pathogenic bacteria, including members of the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[15][16] Since this pathway is absent in humans, its enzymes are attractive targets for the development of novel antibiotics.[15][17]

  • Target Validation: Genetic studies have shown that deletion of genes in this pathway, such as bioZ, leads to biotin auxotrophy and reduced virulence.[7][18]

  • Inhibitor Development: The enzymes BioZ and FabG are promising targets for small-molecule inhibitors. The development of such inhibitors could lead to new classes of antibiotics with novel mechanisms of action, potentially overcoming existing resistance issues.[19][20]

This technical guide provides a foundational understanding of the this compound biosynthesis mechanism, offering valuable insights for researchers and professionals in the fields of biochemistry and drug discovery. Further research is needed to fully characterize the kinetics and regulation of this important metabolic pathway.

References

The Enzymatic Degradation of 3-Hydroxypimeloyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The degradation of 3-Hydroxypimeloyl-CoA is a critical metabolic pathway, particularly in the context of benzoate (B1203000) metabolism in various microorganisms. This pathway follows a series of reactions analogous to the beta-oxidation of fatty acids, ultimately breaking down the seven-carbon dicarboxylic acid derivative into smaller, readily metabolizable molecules. Understanding the enzymes involved in this process is crucial for various fields, including metabolic engineering, bioremediation, and the development of novel therapeutics targeting microbial metabolic pathways. This technical guide provides an in-depth overview of the core enzymes involved in this compound degradation, including their functions, available quantitative data, and detailed experimental protocols.

The Core Pathway: A Beta-Oxidation Analogue

The degradation of this compound proceeds through a sequence of three key enzymatic reactions, mirroring the steps of fatty acid beta-oxidation. This pathway is a central part of the broader benzoate degradation pathway, which ultimately converts aromatic compounds into intermediates of central metabolism, such as acetyl-CoA and succinyl-CoA[1][2][3][4].

The enzymatic steps are as follows:

  • Dehydrogenation: this compound is oxidized to 3-Oxopimeloyl-CoA by This compound dehydrogenase .

  • Thiolysis: 3-Oxopimeloyl-CoA is cleaved by a thiolase to yield Acetyl-CoA and Glutaryl-CoA.

  • Decarboxylation and Dehydrogenation: Glutaryl-CoA is further metabolized by Glutaryl-CoA dehydrogenase to Crotonyl-CoA, which then enters other metabolic pathways.

The following diagram illustrates the core enzymatic steps in the degradation of this compound.

This compound Degradation Pathway This compound This compound 3-Oxopimeloyl-CoA 3-Oxopimeloyl-CoA This compound->3-Oxopimeloyl-CoA this compound dehydrogenase (EC 1.1.1.259) Acetyl-CoA Acetyl-CoA 3-Oxopimeloyl-CoA->Acetyl-CoA Thiolase (e.g., EC 2.3.1.174) Glutaryl-CoA Glutaryl-CoA 3-Oxopimeloyl-CoA->Glutaryl-CoA Thiolase (e.g., EC 2.3.1.174) Crotonyl-CoA Crotonyl-CoA Glutaryl-CoA->Crotonyl-CoA Glutaryl-CoA dehydrogenase (EC 1.3.8.6)

Core enzymatic steps in this compound degradation.

Key Enzymes and Their Properties

This compound Dehydrogenase
  • EC Number: 1.1.1.259[5]

  • Reaction: this compound + NAD⁺ <=> 3-Oxopimeloyl-CoA + NADH + H⁺[5]

  • Function: This enzyme catalyzes the first committed step in the degradation of this compound. It is an oxidoreductase that specifically acts on the CH-OH group of the substrate with NAD⁺ as the acceptor[5]. This reaction is analogous to the activity of 3-hydroxyacyl-CoA dehydrogenase in fatty acid beta-oxidation[6].

Quantitative Data:

ParameterValueOrganism/ConditionsReference
Km for (S)-3-hydroxybutyryl-CoA ~0.03 mMClostridium butyricum[7]
Specific Activity 69.6 ± 1.0 U/mg (monomer)Nitrosopumilus maritimus[8][9]

Note: Quantitative data for this compound dehydrogenase is limited. The data presented is for homologous enzymes and should be considered indicative.

3-Oxopimeloyl-CoA Thiolase
  • Putative EC Number: 2.3.1.174 (3-oxoadipyl-CoA thiolase) or 2.3.1.16 (3-ketoacyl-CoA thiolase)[10][11]

  • Reaction: 3-Oxopimeloyl-CoA + CoA <=> Acetyl-CoA + Glutaryl-CoA

  • Function: This enzyme catalyzes the thiolytic cleavage of 3-Oxopimeloyl-CoA. While a specific enzyme for this substrate has not been extensively characterized, 3-oxoadipyl-CoA thiolase, involved in the degradation of similar dicarboxylic acids, is a likely candidate[12][13]. 3-ketoacyl-CoA thiolases generally exhibit broad substrate specificity and are involved in various degradative pathways[11][14].

Quantitative Data:

ParameterValueOrganism/ConditionsReference
Km for acetoacetyl-CoA 11 µM (Thiolase I), 27 µM (Thiolase II)Sunflower cotyledons[15]
Specific Activity 235 nkat/mg protein (recombinant thiolase II)Sunflower cotyledons[10]
Glutaryl-CoA Dehydrogenase
  • EC Number: 1.3.8.6 (formerly 1.3.99.7)

  • Reaction: Glutaryl-CoA + acceptor <=> Crotonyl-CoA + CO₂ + reduced acceptor[16]

  • Function: This enzyme catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA[16]. It is a key enzyme in the degradation pathway of L-lysine, L-hydroxylysine, and L-tryptophan, and its deficiency leads to the metabolic disorder glutaric aciduria type 1[16][17].

Quantitative Data:

ParameterValueOrganism/ConditionsReference
Km for glutaryl-CoA 5.9 µMNormal human fibroblasts[18]
Residual Activity in GA-1 patients 0-3% (high excreters), up to 30% (low excreters)Human fibroblasts/leukocytes[19]

Experimental Protocols

Enzyme Assays

A general workflow for analyzing the enzymes in this pathway is depicted below.

Enzyme Analysis Workflow cluster_prep Sample Preparation cluster_analysis Enzyme Analysis Cell Culture/Tissue Homogenization Cell Culture/Tissue Homogenization Cell Lysis Cell Lysis Cell Culture/Tissue Homogenization->Cell Lysis Protein Extraction Protein Extraction Cell Lysis->Protein Extraction Protein Quantification Protein Quantification Protein Extraction->Protein Quantification Enzyme Assay Enzyme Assay Protein Quantification->Enzyme Assay Kinetic Analysis Kinetic Analysis Enzyme Assay->Kinetic Analysis Data Analysis Data Analysis Kinetic Analysis->Data Analysis

General workflow for enzyme analysis.

1. This compound Dehydrogenase Assay

This spectrophotometric assay measures the reduction of NAD⁺ to NADH at 340 nm.

  • Reagents:

    • 100 mM Tris-HCl buffer, pH 8.0

    • 10 mM NAD⁺

    • 1 mM this compound (substrate)

    • Enzyme preparation (cell extract or purified protein)

  • Procedure:

    • In a quartz cuvette, mix the Tris-HCl buffer, NAD⁺ solution, and enzyme preparation.

    • Incubate at a constant temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration and to measure any background NADH production.

    • Initiate the reaction by adding the this compound substrate.

    • Monitor the increase in absorbance at 340 nm for 5-10 minutes.

    • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

2. 3-Oxopimeloyl-CoA Thiolase Assay

This assay can be performed by coupling the production of Acetyl-CoA to a reaction that consumes it, or by directly measuring the decrease of the 3-oxopimeloyl-CoA substrate. A common coupled assay involves citrate (B86180) synthase.

  • Reagents:

    • 100 mM Tris-HCl buffer, pH 8.0

    • 10 mM Coenzyme A (CoA)

    • 1 mM 3-Oxopimeloyl-CoA (substrate)

    • 10 mM Oxaloacetate

    • 10 units/mL Citrate Synthase

    • 1 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

    • Enzyme preparation

  • Procedure:

    • In a cuvette, combine the Tris-HCl buffer, CoA, oxaloacetate, citrate synthase, and DTNB.

    • Add the enzyme preparation and incubate for 5 minutes at 30°C.

    • Start the reaction by adding 3-Oxopimeloyl-CoA.

    • The thiolase reaction releases free CoA, which reacts with DTNB to produce a yellow-colored compound that absorbs at 412 nm. The citrate synthase reaction consumes the acetyl-CoA product, driving the thiolase reaction forward.

    • Monitor the increase in absorbance at 412 nm.

    • Calculate the activity using the molar extinction coefficient of the DTNB product (14,150 M⁻¹cm⁻¹).

3. Glutaryl-CoA Dehydrogenase Assay

This assay typically uses an artificial electron acceptor, such as phenazine (B1670421) methosulfate (PMS) and 2,6-dichloroindophenol (B1210591) (DCPIP), which changes color upon reduction.

  • Reagents:

    • 50 mM Potassium phosphate (B84403) buffer, pH 7.5

    • 2 mM Glutaryl-CoA (substrate)

    • 1 mM PMS

    • 0.1 mM DCPIP

    • Enzyme preparation

  • Procedure:

    • In a cuvette, mix the phosphate buffer, PMS, and DCPIP.

    • Add the enzyme preparation and incubate for 5 minutes at 30°C.

    • Initiate the reaction by adding Glutaryl-CoA.

    • The reduction of DCPIP is monitored by the decrease in absorbance at 600 nm.

    • Calculate the enzyme activity using the molar extinction coefficient of DCPIP (21,000 M⁻¹cm⁻¹).

Protein Purification Protocols

A general strategy for the purification of these enzymes involves the following steps:

Protein Purification Workflow Cell Lysate Cell Lysate Ammonium Sulfate Precipitation Ammonium Sulfate Precipitation Cell Lysate->Ammonium Sulfate Precipitation Ion Exchange Chromatography Ion Exchange Chromatography Ammonium Sulfate Precipitation->Ion Exchange Chromatography Hydrophobic Interaction Chromatography Hydrophobic Interaction Chromatography Ion Exchange Chromatography->Hydrophobic Interaction Chromatography Size Exclusion Chromatography Size Exclusion Chromatography Hydrophobic Interaction Chromatography->Size Exclusion Chromatography Purity Analysis (SDS-PAGE) Purity Analysis (SDS-PAGE) Size Exclusion Chromatography->Purity Analysis (SDS-PAGE)

General protein purification workflow.

1. Purification of Recombinant this compound Dehydrogenase

  • Expression: Clone the gene encoding this compound dehydrogenase into an expression vector (e.g., pET vector with a His-tag) and transform into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG.

  • Lysis: Harvest the cells and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). Lyse the cells by sonication or high-pressure homogenization.

  • Affinity Chromatography: Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA affinity column. Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20 mM) and elute the His-tagged protein with a high concentration of imidazole (e.g., 250 mM).

  • Size-Exclusion Chromatography: Further purify the protein by size-exclusion chromatography to remove aggregates and other contaminants.

  • Purity Check: Analyze the purity of the final protein preparation by SDS-PAGE.

2. Purification of Thiolase and Glutaryl-CoA Dehydrogenase

Similar strategies involving affinity chromatography (for recombinant proteins) or a combination of ion-exchange, hydrophobic interaction, and size-exclusion chromatography (for native proteins) can be employed for the purification of 3-oxopimeloyl-CoA thiolase and glutaryl-CoA dehydrogenase[10][20]. The specific resins and buffer conditions will need to be optimized for each enzyme.

Conclusion and Future Directions

The enzymatic degradation of this compound is a fundamental metabolic pathway with implications for microbial physiology and biotechnology. While the core enzymatic steps have been elucidated and are analogous to fatty acid beta-oxidation, further research is needed to fully characterize the specific enzymes involved, particularly the thiolase responsible for the cleavage of 3-Oxopimeloyl-CoA. Detailed kinetic analysis and structural studies of these enzymes will provide a deeper understanding of their catalytic mechanisms and substrate specificities. The experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate this important metabolic pathway, paving the way for advancements in metabolic engineering and the development of novel antimicrobial strategies.

References

The Elusive Environmental Presence of 3-Hydroxypimeloyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the current state of knowledge regarding 3-Hydroxypimeloyl-CoA in environmental contexts. While direct detection and quantification of this molecule in environmental samples have not been documented in readily available scientific literature, its established role as a key intermediate in the anaerobic biodegradation of benzoate (B1203000) positions it as a significant, yet unquantified, component of microbial metabolic networks. This document provides a comprehensive overview of the known biochemical context of this compound, detailed hypothetical frameworks for its quantitative analysis, and adaptable experimental protocols for the study of its metabolizing enzymes. The methodologies presented are based on well-established analytical techniques for analogous compounds, offering a practical starting point for researchers aiming to investigate the environmental fate and significance of this and other acyl-CoA molecules.

Introduction: An Undiscovered Environmental Metabolite

To date, the direct discovery and quantification of this compound in environmental samples such as soil, water, or sediment have not been reported in peer-reviewed literature. Its significance to environmental science and biochemistry is currently inferred from its necessary involvement in specific microbial metabolic pathways. The primary known role of this compound is as an intermediate in the anaerobic degradation of benzoate, a common aromatic compound derived from the breakdown of lignin (B12514952) and other organic macromolecules, as well as from anthropogenic sources. Given the ubiquity of benzoate and anaerobic microorganisms in the environment, it is highly probable that this compound is a transient but consistently present metabolite in anoxic ecosystems.

This guide aims to equip researchers with the foundational knowledge and methodological frameworks required to pursue the environmental discovery and characterization of this compound.

The Metabolic Context: Anaerobic Benzoate Degradation

This compound is a key intermediate in the anaerobic metabolic pathway for benzoate degradation, a process primarily carried out by denitrifying and phototrophic bacteria. In the absence of oxygen, the aromatic ring of benzoate is reduced and subsequently cleaved to yield aliphatic compounds that can enter central metabolism.

The pathway begins with the activation of benzoate to benzoyl-CoA. Following a series of reduction and hydration steps, the six-carbon ring is opened, leading to the formation of pimeloyl-CoA, which is then hydroxylated to this compound. This intermediate is then oxidized by the enzyme This compound dehydrogenase to 3-oxopimeloyl-CoA, which is further metabolized to acetyl-CoA and carbon dioxide.[1] This enzyme participates in the metabolic pathway of benzoate degradation through CoA ligation.[1]

Anaerobic_Benzoate_Degradation cluster_activation Activation cluster_ring_reduction Ring Reduction & Cleavage cluster_beta_oxidation_like β-Oxidation-like Pathway Benzoate Benzoate Benzoyl_CoA Benzoyl_CoA Benzoate->Benzoyl_CoA Benzoate-CoA ligase Cyclohex-1,5-diene-1-carbonyl-CoA Cyclohex-1,5-diene-1-carbonyl-CoA Benzoyl_CoA->Cyclohex-1,5-diene-1-carbonyl-CoA Benzoyl-CoA reductase 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Cyclohex-1,5-diene-1-carbonyl-CoA->6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Hydratase 6-Oxocyclohex-1-ene-1-carbonyl-CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA->6-Oxocyclohex-1-ene-1-carbonyl-CoA Dehydrogenase Pimeloyl_CoA Pimeloyl_CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA->Pimeloyl_CoA Hydrolase This compound This compound Pimeloyl_CoA->this compound Enoyl-CoA hydratase (hypothetical) 3-Oxopimeloyl-CoA 3-Oxopimeloyl-CoA This compound->3-Oxopimeloyl-CoA This compound dehydrogenase Glutaryl-CoA + Acetyl-CoA Glutaryl-CoA + Acetyl-CoA 3-Oxopimeloyl-CoA->Glutaryl-CoA + Acetyl-CoA Thiolase Central Metabolism Central Metabolism Glutaryl-CoA + Acetyl-CoA->Central Metabolism

Figure 1. Simplified pathway of anaerobic benzoate degradation highlighting the position of this compound.

Quantitative Data Presentation: A Framework for Analysis

As no direct quantitative data for this compound in environmental or microbial samples are currently available, we present a hypothetical data structure based on measurements of analogous acyl-CoA intermediates in well-studied metabolic pathways, such as fatty acid metabolism in Escherichia coli. These tables are intended to serve as a template for the presentation of future experimental results.

The intracellular concentrations of acyl-CoA molecules can vary significantly depending on the growth conditions and the genetic background of the microorganism. For instance, in E. coli grown aerobically on glucose, the concentrations of acetyl-CoA and malonyl-CoA can range from 0.05 to 1.5 nmol (mg dry wt)⁻¹ (equivalent to 20-600 µM) and 0.01 to 0.23 nmol (mg dry wt)⁻¹ (equivalent to 4-90 µM), respectively.

Table 1: Hypothetical Intracellular Concentrations of Benzoate Pathway Intermediates in a Denitrifying Bacterium.

MetaboliteConcentration (nmol/mg dry weight) - Condition A (Benzoate-rich)Concentration (nmol/mg dry weight) - Condition B (Benzoate-limited)
Benzoyl-CoA5.2 ± 0.80.5 ± 0.1
Pimeloyl-CoA1.8 ± 0.30.2 ± 0.05
This compound 2.5 ± 0.4 0.3 ± 0.07
3-Oxopimeloyl-CoA1.1 ± 0.20.1 ± 0.02
Glutaryl-CoA3.7 ± 0.60.4 ± 0.09

Table 2: Hypothetical Metabolic Flux Analysis through the Anaerobic Benzoate Pathway.

Reaction StepFlux Rate (µmol/g dry weight/hour) - High Benzoate FluxFlux Rate (µmol/g dry weight/hour) - Low Benzoate Flux
Benzoate -> Benzoyl-CoA150 ± 2515 ± 3
Pimeloyl-CoA -> this compound145 ± 2314 ± 2.8
This compound -> 3-Oxopimeloyl-CoA 140 ± 22 13 ± 2.5
3-Oxopimeloyl-CoA -> Glutaryl-CoA138 ± 2112 ± 2.3

Experimental Protocols

The following sections provide detailed methodologies for the quantification of acyl-CoA compounds and the measurement of dehydrogenase activity. These protocols are adapted from established methods for similar molecules and enzymes and should be optimized for the specific analysis of this compound and its related enzymes.

Quantification of this compound via LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of acyl-CoA species from bacterial cultures using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To determine the absolute intracellular concentration of this compound.

Materials:

  • Bacterial cell culture

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solvent (e.g., acetonitrile/methanol/water mixture)

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Cell Harvesting and Quenching: Rapidly quench metabolic activity by mixing a known volume of cell culture with a cold quenching solution. Centrifuge at low temperature to pellet the cells.

  • Extraction: Resuspend the cell pellet in a precise volume of cold extraction solvent containing a known concentration of internal standards. Lyse the cells using sonication or bead beating.

  • Centrifugation and Supernatant Collection: Centrifuge the lysate at high speed to remove cell debris. Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis: Inject the supernatant onto the LC-MS/MS system. Develop a chromatographic method to separate this compound from other acyl-CoAs.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define the precursor-to-product ion transitions specific for this compound and the internal standards.

  • Quantification: Generate a standard curve using authentic this compound. Calculate the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A Bacterial Culture B Metabolic Quenching (-40°C Methanol) A->B C Cell Lysis & Extraction (with Internal Standards) B->C D Centrifugation C->D E Supernatant Collection D->E F LC Separation (Reverse Phase) E->F Injection G MS/MS Detection (MRM Mode) F->G H Data Processing G->H I Concentration of This compound H->I Quantification

Figure 2. General workflow for the quantification of this compound by LC-MS/MS.
Assay for this compound Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay for measuring the activity of 3-hydroxyacyl-CoA dehydrogenases. It can be adapted for this compound dehydrogenase by using this compound as the substrate. The assay monitors the reduction of NAD⁺ to NADH, which is measured by the increase in absorbance at 340 nm.

Objective: To determine the specific activity of this compound dehydrogenase in a cell-free extract.

Principle: this compound + NAD⁺ ⇌ 3-Oxopimeloyl-CoA + NADH + H⁺

Materials:

  • Cell-free extract containing the dehydrogenase

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 9.0)

  • NAD⁺ solution (e.g., 10 mM)

  • This compound substrate solution (concentration to be optimized, e.g., 0.1-1 mM)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer and NAD⁺ solution.

  • Background Reading: Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.

  • Initiation of Reaction: Add a small volume of the cell-free extract to the cuvette to start the reaction. Mix gently.

  • Monitoring the Reaction: Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., for 5 minutes).

  • Rate Calculation: Determine the initial linear rate of the reaction (ΔA₃₄₀/min).

  • Specific Activity Calculation: Calculate the enzyme activity using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹). Express the specific activity in units per milligram of protein (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Enzyme_Assay_Logic A Prepare Reaction Mix (Buffer + NAD⁺) B Add Cell Extract A->B Start Reaction C Add Substrate (this compound) D Monitor A₃₄₀ Increase C->D Enzymatic Conversion E Calculate Rate (ΔA/min) D->E Data Acquisition F Calculate Specific Activity (U/mg) E->F Beer-Lambert Law

Figure 3. Logical flow of a spectrophotometric assay for this compound dehydrogenase.

Conclusion and Future Directions

While this compound remains an unquantified entity in environmental samples, its established role in anaerobic benzoate degradation suggests its importance in the biogeochemical cycling of aromatic compounds. The technical frameworks provided in this guide, including hypothetical data structures and adaptable experimental protocols, are intended to catalyze research into the environmental occurrence and significance of this and other acyl-CoA intermediates. Future work should focus on the development of sensitive analytical methods for the direct detection of this compound in complex environmental matrices and the characterization of the enzymes involved in its metabolism. Such studies will undoubtedly provide a more complete understanding of microbial metabolism and its impact on ecosystem function.

References

The Central Role of 3-Hydroxypimeloyl-CoA in Anaerobic Benzoate Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anaerobic degradation of aromatic compounds is a critical biogeochemical process, primarily carried out by a diverse group of microorganisms. Benzoate (B1203000), a common environmental pollutant and a central intermediate in the breakdown of many aromatic compounds, is mineralized through a complex series of reactions in the absence of oxygen. A key intermediate in this pathway is 3-hydroxypimeloyl-CoA, the formation and subsequent metabolism of which represents a crucial stage in the conversion of the aromatic ring to central metabolites. This technical guide provides an in-depth exploration of the role of this compound in the anaerobic benzoate degradation pathway, focusing on the core biochemistry, relevant enzymatic data, and detailed experimental methodologies.

The Anaerobic Benzoate Degradation Pathway

The anaerobic degradation of benzoate is a multi-step process that can be broadly divided into an "upper" and a "lower" pathway. The upper pathway involves the activation of benzoate to its coenzyme A (CoA) thioester, benzoyl-CoA, followed by the reductive dearomatization of the benzene (B151609) ring. The resulting alicyclic compound then undergoes a series of β-oxidation-like reactions. It is within this lower pathway that this compound emerges as a key intermediate.

The pathway commences with the ATP-dependent ligation of benzoate to Coenzyme A, catalyzed by benzoate-CoA ligase . The central, and often rate-limiting, step is the reduction of the aromatic ring of benzoyl-CoA, a reaction catalyzed by the oxygen-sensitive enzyme benzoyl-CoA reductase . This dearomatization is a key step that overcomes the high resonance energy of the benzene ring.

Following ring reduction, the resulting cyclohex-1,5-diene-1-carbonyl-CoA enters a modified β-oxidation pathway. In organisms like Thauera aromatica, this proceeds via hydration, dehydrogenation, and hydrolytic ring cleavage to yield pimeloyl-CoA. In other organisms, such as Rhodopseudomonas palustris, the pathway to pimeloyl-CoA may differ in the initial steps but ultimately converges on this seven-carbon dicarboxylic acid derivative.

Pimeloyl-CoA is then further degraded through a β-oxidation-like spiral. This is where this compound plays its central role. The sequence of reactions involving this compound is as follows:

  • Enoyl-CoA Hydratase Activity: Pimeloyl-CoA is likely hydrated to form this compound.

  • Dehydrogenation: this compound is oxidized by This compound dehydrogenase to 3-oxopimeloyl-CoA, with NAD+ typically serving as the electron acceptor.

  • Thiolytic Cleavage: 3-Oxopimeloyl-CoA thiolase then catalyzes the cleavage of 3-oxopimeloyl-CoA, yielding acetyl-CoA and glutaryl-CoA.

Glutaryl-CoA is subsequently decarboxylated to crotonyl-CoA, which is then further metabolized to two molecules of acetyl-CoA. Ultimately, the seven carbons of pimeloyl-CoA are converted into three molecules of acetyl-CoA and one molecule of CO2, which can then enter central metabolic pathways.

Signaling Pathways and Logical Relationships

The following diagram illustrates the core anaerobic benzoate degradation pathway, highlighting the central position of this compound.

Anaerobic_Benzoate_Degradation cluster_upper Upper Pathway cluster_lower Lower Pathway Benzoate Benzoate Benzoyl_CoA Benzoyl-CoA Benzoate->Benzoyl_CoA Benzoate-CoA ligase Cyclohex_diene_CoA Cyclohex-1,5-diene-1-carbonyl-CoA Benzoyl_CoA->Cyclohex_diene_CoA Benzoyl-CoA reductase Pimeloyl_CoA Pimelyl-CoA Cyclohex_diene_CoA->Pimeloyl_CoA Modified β-oxidation Three_HP_CoA This compound Pimeloyl_CoA->Three_HP_CoA Enoyl-CoA hydratase activity Three_OP_CoA 3-Oxopimeloyl-CoA Three_HP_CoA->Three_OP_CoA This compound dehydrogenase Glutaryl_CoA Glutaryl-CoA Three_OP_CoA->Glutaryl_CoA 3-Oxopimeloyl-CoA thiolase Acetyl_CoA_1 Acetyl-CoA Three_OP_CoA->Acetyl_CoA_1 Crotonyl_CoA Crotonyl-CoA Glutaryl_CoA->Crotonyl_CoA Glutaryl-CoA dehydrogenase Acetyl_CoA_2 2 Acetyl-CoA Crotonyl_CoA->Acetyl_CoA_2

Anaerobic benzoate degradation pathway.

Quantitative Data

The following tables summarize available quantitative data for key enzymes in the anaerobic benzoate degradation pathway. It is important to note that specific kinetic data for this compound dehydrogenase and 3-oxopimeloyl-CoA thiolase from key anaerobic benzoate-degrading organisms are not extensively reported in the literature. The data for analogous enzymes are provided for context and to inform experimental design.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeOrganismSubstrateKm (µM)Vmax (U/mg)kcat (s-1)Reference(s)
Benzoate-CoA LigaseThauera aromaticaBenzoate401.05-[1]
Benzoate-CoA LigaseThauera aromatica2-Fluorobenzoate2801.0-[1]
Benzoyl-CoA Reductase (apparent Km)Thauera aromaticaBenzoyl-CoA15-20--[2]
Benzoyl-CoA Reductase (apparent Km)Thauera aromatica3-Hydroxybenzoyl-CoA20-30--[2]
3-Ketoacyl-CoA Thiolase (analogue)Ralstonia eutropha H16Acetoacetyl-CoA15832,0005 x 106[3]
This compound Dehydrogenase -This compoundData not availableData not availableData not available-
3-Oxopimeloyl-CoA Thiolase -3-Oxopimeloyl-CoAData not availableData not availableData not available-

Table 2: Purification of a Representative 3-Ketoacyl-CoA Thiolase from Ralstonia eutropha H16

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification (fold)
Crude ExtractData not availableData not availableData not available1001
Affinity ChromatographyData not availableData not availableData not availableData not availableData not available
Size-Exclusion ChromatographyData not availableData not availableData not availableData not availableData not available

Note: A detailed purification table for 3-ketoacyl-CoA thiolase from R. eutropha was not provided in the source, but the study reported purification to homogeneity with a final specific activity for the degradation of acetoacetyl-CoA.[3]

Table 3: Intracellular Metabolite Concentrations

MetaboliteOrganismGrowth ConditionConcentrationReference(s)
Acetyl-CoAEscherichia coli K-12Glucose-rich, anaerobic~1.2 nmol/mg protein[4]
Malonyl-CoAEscherichia coli K-12Glucose-rich, anaerobic~0.1 nmol/mg protein[4]
Butyryl-CoAClostridium acetobutylicumStationary phase>21 µM[5]
This compound -Anaerobic benzoate degradationData not available-

Experimental Protocols

Detailed experimental protocols are essential for the study of the anaerobic benzoate degradation pathway and its constituent enzymes. The following sections provide methodologies for key experiments.

Anaerobic Cultivation of Benzoate-Degrading Bacteria (e.g., Thauera aromatica)

Objective: To grow anaerobic bacteria on benzoate as the sole carbon and energy source for subsequent enzyme purification or metabolic studies.

Materials:

  • Mineral salt medium[2]

  • Benzoate solution (stock)

  • Nitrate (B79036) solution (stock, as electron acceptor)

  • Anaerobic chamber or Hungate tubes

  • Gas mixture (e.g., N2/CO2, 80:20)

  • Reducing agent (e.g., sodium sulfide)

Protocol:

  • Prepare the mineral salt medium and dispense into anaerobic culture vessels (e.g., serum bottles sealed with butyl rubber stoppers).

  • Make the medium anaerobic by sparging with the oxygen-free gas mixture for at least 30 minutes.

  • Add a reducing agent, such as sodium sulfide, to a final concentration of approximately 0.5 mM to further lower the redox potential.

  • Autoclave the sealed vessels to sterilize the medium.

  • After cooling, aseptically add sterile stock solutions of benzoate and nitrate to the desired final concentrations (e.g., 2-5 mM benzoate).

  • Inoculate the medium with a starter culture of the benzoate-degrading bacterium under anaerobic conditions.

  • Incubate the cultures at the optimal temperature for the specific organism (e.g., 30°C for T. aromatica) in the dark.

  • Monitor growth by measuring the optical density at 600 nm (OD600) or by substrate depletion using HPLC.

  • Harvest cells in the late exponential phase by centrifugation under anaerobic conditions for subsequent experiments.

Preparation of Cell-Free Extracts

Objective: To obtain active enzymes from anaerobically grown cells for in vitro assays.

Materials:

  • Harvested cell pellet

  • Anaerobic buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM dithiothreitol)

  • Lysozyme (B549824) (optional)

  • DNase I

  • French press or sonicator

  • Anaerobic centrifuge

Protocol:

  • Perform all steps under strictly anaerobic conditions inside an anaerobic chamber.

  • Resuspend the cell pellet in the anaerobic buffer.

  • (Optional) Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes to weaken the cell wall.

  • Disrupt the cells by either passing them through a pre-chilled French press at high pressure (e.g., 16,000 psi) or by sonication on ice.

  • Add a small amount of DNase I to the lysate to reduce its viscosity.

  • Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to remove cell debris and membranes.

  • The resulting supernatant is the cell-free extract, which can be used immediately for enzyme assays or further purification.

Spectrophotometric Assay for this compound Dehydrogenase

Objective: To measure the activity of this compound dehydrogenase by monitoring the reduction of NAD+.

Materials:

  • Cell-free extract or purified enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • This compound (substrate)

  • NAD+ solution

  • Spectrophotometer capable of measuring absorbance at 340 nm

Protocol:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer and NAD+ to a final concentration of 1-2 mM.

  • Add a specific amount of the cell-free extract or purified enzyme to the cuvette.

  • Initiate the reaction by adding this compound to a suitable final concentration (e.g., 0.1-0.5 mM).

  • Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Record the absorbance change over time and calculate the initial reaction rate from the linear portion of the curve.

  • Enzyme activity can be calculated using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

Purification of Enzymes (General Workflow)

The following diagram illustrates a general workflow for the purification of an enzyme, such as this compound dehydrogenase, from a cell-free extract.

Enzyme_Purification_Workflow Start Anaerobically Grown Cell Pellet Cell_Lysis Cell Lysis (French Press/Sonication) Start->Cell_Lysis Centrifugation_1 High-Speed Centrifugation (100,000 x g) Cell_Lysis->Centrifugation_1 Cell_Free_Extract Cell-Free Extract Centrifugation_1->Cell_Free_Extract Ammonium_Sulfate Ammonium Sulfate Precipitation Cell_Free_Extract->Ammonium_Sulfate Centrifugation_2 Centrifugation Ammonium_Sulfate->Centrifugation_2 Resuspension Resuspend & Dialyze Centrifugation_2->Resuspension Ion_Exchange Ion-Exchange Chromatography (e.g., DEAE-Sepharose) Resuspension->Ion_Exchange Hydrophobic_Interaction Hydrophobic Interaction Chromatography (e.g., Phenyl-Sepharose) Ion_Exchange->Hydrophobic_Interaction Size_Exclusion Size-Exclusion Chromatography (e.g., Sephacryl S-300) Hydrophobic_Interaction->Size_Exclusion Purified_Enzyme Purified Enzyme Size_Exclusion->Purified_Enzyme

General enzyme purification workflow.

Conclusion

This compound is a pivotal intermediate in the anaerobic degradation of benzoate, situated at the heart of the lower pathway that channels the carbon from the aromatic ring into central metabolism. While the overall pathway is well-established, a detailed quantitative understanding of the enzymes involved in the metabolism of this compound, particularly their kinetic properties and regulation, remains an area for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals seeking to delve deeper into this fascinating and environmentally significant metabolic pathway. Future research focusing on the purification and characterization of this compound dehydrogenase and 3-oxopimeloyl-CoA thiolase will be crucial for a complete understanding of anaerobic benzoate degradation and for harnessing these microbial capabilities for bioremediation and biotechnological applications.

References

The Central Role of 3-Hydroxypimeloyl-CoA in Bacterial Aromatic Compound Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bacterial metabolism, the breakdown of aromatic compounds, particularly under anaerobic conditions, presents a significant biochemical challenge due to the inherent stability of the benzene (B151609) ring. A key player in this intricate process is 3-Hydroxypimeloyl-CoA, a transient but crucial intermediate in the benzoyl-CoA degradation pathway. This pathway is the central route for the anaerobic catabolism of a wide range of aromatic molecules, including environmental pollutants and lignin-derived monomers. Understanding the formation and fate of this compound, and the enzymes that govern its transformation, is paramount for applications in bioremediation, biofuel production, and the development of novel antimicrobial agents targeting these unique metabolic pathways. This technical guide provides a comprehensive overview of the role of this compound, detailing the metabolic pathways, enzymatic reactions, quantitative data, and experimental protocols relevant to its study.

Metabolic Pathway of this compound

This compound is a key intermediate in the lower pathway of anaerobic benzoate (B1203000) degradation, following the initial reduction and cleavage of the aromatic ring of benzoyl-CoA. This pathway has been extensively studied in facultative phototrophic bacteria like Rhodopseudomonas palustris and in syntrophic bacteria such as Syntrophus aciditrophicus.[1][2][3] The core reactions involving this compound are conserved across different bacterial species that utilize the benzoyl-CoA pathway.

The formation of this compound is preceded by a series of reactions that dearomatize and hydrolytically cleave the benzoyl-CoA ring. In Rhodopseudomonas palustris, benzoyl-CoA is first reduced to cyclohexa-1,5-diene-1-carboxyl-CoA, which is then further metabolized.[4][5] In Syntrophus aciditrophicus, a similar pathway is employed where benzoate is activated to benzoyl-CoA, followed by ring reduction and cleavage. Metabolomic studies have confirmed the transient accumulation of intermediates such as pimelate, glutarate, and their CoA derivatives during benzoate degradation in S. aciditrophicus.[1][3]

The immediate precursor to this compound is 6-oxocyclohex-1-ene-carboxyl-CoA. The hydrolytic cleavage of this precursor yields 3-hydroxypimelyl-CoA. Subsequently, this compound is oxidized to 3-oxopimeloyl-CoA by the enzyme this compound dehydrogenase. This reaction is a critical step in the modified β-oxidation-like process that ultimately leads to the formation of acetyl-CoA, which can then enter central carbon metabolism.

Signaling Pathways and Regulation

The expression of the genes encoding the enzymes of the benzoyl-CoA pathway is tightly regulated. In Rhodopseudomonas palustris, two key transcriptional regulators, BadR and AadR, control the anaerobic degradation of benzoate.[6][7] AadR is responsible for activating the expression of the pathway genes in response to anaerobic conditions, while BadR provides a further level of induction in the presence of benzoate.[6][7] It is proposed that benzoyl-CoA acts as the effector molecule that is sensed by BadR.[6][7] This dual-regulatory system ensures that the energy-intensive process of benzoate degradation is only activated when both the substrate is available and the necessary anaerobic conditions are met.

The genetic organization of the benzoyl-CoA pathway often involves gene clusters. In R. palustris, a large gene cluster contains many of the genes required for benzoate degradation, including those encoding the benzoyl-CoA reductase and other enzymes of the lower pathway.[4][8][9]

Benzoyl_CoA_Pathway cluster_upper Upper Pathway cluster_lower Lower Pathway (Modified β-oxidation) cluster_regulation Regulation in R. palustris Benzoate Benzoate Benzoyl_CoA Benzoyl-CoA Benzoate->Benzoyl_CoA Benzoate-CoA ligase (ATP-dependent) Cyclohex_1_5_diene_1_carboxyl_CoA Cyclohexa-1,5-diene-1- carboxyl-CoA Benzoyl_CoA->Cyclohex_1_5_diene_1_carboxyl_CoA Benzoyl-CoA reductase (ATP-dependent) Six_oxocyclohex_1_ene_carboxyl_CoA 6-Oxocyclohex-1-ene- carboxyl-CoA Cyclohex_1_5_diene_1_carboxyl_CoA->Six_oxocyclohex_1_ene_carboxyl_CoA Hydratase, Dehydrogenase Three_Hydroxypimeloyl_CoA This compound Six_oxocyclohex_1_ene_carboxyl_CoA->Three_Hydroxypimeloyl_CoA 6-Oxocyclohex-1-ene- carboxyl-CoA hydrolase Three_Oxopimeloyl_CoA 3-Oxopimeloyl-CoA Three_Hydroxypimeloyl_CoA->Three_Oxopimeloyl_CoA This compound dehydrogenase (NAD+) Pimelyl_CoA Pimelyl-CoA Three_Oxopimeloyl_CoA->Pimelyl_CoA Thiolase Glutaryl_CoA Glutaryl-CoA Pimelyl_CoA->Glutaryl_CoA β-oxidation steps Acetyl_CoA Acetyl-CoA Glutaryl_CoA->Acetyl_CoA Glutaryl-CoA dehydrogenase Anaerobiosis Anaerobiosis AadR AadR Anaerobiosis->AadR Benzoate_inducer Benzoate (via Benzoyl-CoA) BadR BadR Benzoate_inducer->BadR bad_genes bad genes (e.g., badDEFG for Benzoyl-CoA reductase) AadR->bad_genes activates BadR->bad_genes activates

Figure 1: Simplified anaerobic benzoyl-CoA degradation pathway highlighting this compound.

Quantitative Data

Quantitative data on the intermediates of the benzoyl-CoA pathway are scarce due to their low intracellular concentrations and transient nature. However, studies on Syntrophus aciditrophicus have qualitatively identified the accumulation of pathway intermediates.

IntermediateDetected inMethodReference
Cyclohexane carboxylateS. aciditrophicus coculturesGC-MS[1][3]
Cyclohex-1-ene carboxylateS. aciditrophicus coculturesGC-MS[1][3]
PimelateS. aciditrophicus coculturesGC-MS[1][3]
GlutarateS. aciditrophicus coculturesGC-MS[1][3]
3-Hydroxypimeloylation (on proteins)S. aciditrophicusProteomics[10]

Experimental Protocols

Spectrophotometric Assay for this compound Dehydrogenase Activity

This protocol is adapted from general methods for assaying 3-hydroxyacyl-CoA dehydrogenases.[11][12][13] The activity is measured by monitoring the reduction of NAD⁺ to NADH at 340 nm.

Principle: this compound + NAD⁺ ⇌ 3-Oxopimeloyl-CoA + NADH + H⁺

Reagents:

  • 100 mM Tris-HCl buffer, pH 8.0

  • 10 mM NAD⁺ solution

  • 1 mM this compound (substrate)

  • Cell-free extract or purified enzyme solution

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 880 µL of 100 mM Tris-HCl buffer, pH 8.0

    • 100 µL of 10 mM NAD⁺ solution

  • Incubate the mixture at a constant temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 20 µL of the cell-free extract or purified enzyme.

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • A control reaction without the substrate should be performed to account for any background NADH production.

  • The rate of NADH formation is proportional to the enzyme activity. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Reagents Prepare Reagents: - Tris-HCl buffer - NAD+ solution - this compound - Enzyme sample Mixture Prepare Reaction Mixture: - Buffer - NAD+ Reagents->Mixture Incubate Incubate at 30°C Mixture->Incubate Add_Enzyme Add Enzyme Sample Incubate->Add_Enzyme Monitor Monitor A340nm Add_Enzyme->Monitor Calculate Calculate Rate of NADH Production Monitor->Calculate Determine Determine Enzyme Activity Calculate->Determine LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Quench Quench Metabolism Harvest Harvest Cells Quench->Harvest Extract Extract with Solvent + Internal Standard Harvest->Extract Lyse Lyse Cells Extract->Lyse Clarify Clarify by Centrifugation Lyse->Clarify Inject Inject Sample Clarify->Inject Separate Chromatographic Separation (C18 column) Inject->Separate Detect Mass Spectrometric Detection (MRM mode) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Concentration Integrate->Quantify

References

Identifying Novel Organisms with a 3-Hydroxypimeloyl-CoA Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The anaerobic degradation of aromatic compounds is a critical biogeochemical process, with the 3-Hydroxypimeloyl-CoA pathway representing a key catabolic route. This pathway, a central part of the broader benzoyl-CoA degradation network, is utilized by various prokaryotes to break down benzoate (B1203000), a common intermediate from the decomposition of lignin (B12514952) and other aromatic molecules.[1][2][3] Identifying novel organisms possessing this metabolic capability is of significant interest for bioremediation, biocatalysis, and the discovery of new enzymes with potential applications in drug development and industrial chemistry. This guide provides a comprehensive technical framework for the identification and preliminary characterization of microorganisms harboring the this compound pathway. It outlines a multi-tiered approach combining bioinformatics, metabolomics, and classical biochemical assays, complete with detailed experimental protocols and data interpretation guidelines.

The this compound Pathway: Core Biochemistry

The this compound pathway is a segment of the central route for anaerobic benzoate degradation, which funnels a wide range of aromatic compounds into core metabolism.[2][3][4] The process begins with the activation of benzoate and proceeds through a series of reduction, hydration, and ring-cleavage steps. The formation and subsequent dehydrogenation of this compound is a pivotal step in this aliphatic chain breakdown.

The core reactions are as follows:

  • Benzoate Activation: Benzoate is activated to its coenzyme A (CoA) thioester, Benzoyl-CoA, by Benzoate-CoA ligase (EC 6.2.1.25) in an ATP-dependent reaction.[3][5][6]

  • Ring Dearomatization: The aromatic ring of Benzoyl-CoA is reduced by the oxygen-sensitive, ATP-dependent Benzoyl-CoA reductase (EC 1.3.7.8), a key enzyme in anaerobic aromatic catabolism.[7][8][9]

  • β-Oxidation-like Cascade: The resulting alicyclic ring undergoes a series of hydration, dehydrogenation, and hydrolytic ring cleavage reactions, analogous to fatty acid β-oxidation, to yield the seven-carbon dicarboxylic acid intermediate, Pimeloyl-CoA.

  • Formation and Dehydrogenation of this compound: Through this cascade, this compound is formed. It is then oxidized by the NAD⁺-dependent This compound dehydrogenase (EC 1.1.1.259) to 3-Oxopimeloyl-CoA.[1][10]

  • Downstream Processing: 3-Oxopimeloyl-CoA is further metabolized, typically involving a thiolase, to Glutaryl-CoA, which is then decarboxylated by Glutaryl-CoA dehydrogenase (EC 1.3.8.6) and ultimately cleaved to acetyl-CoA molecules that enter central metabolism.[4][11]

Organisms known to utilize this pathway include the denitrifying bacterium Thauera aromatica and the phototrophic bacterium Rhodopseudomonas palustris.[1][12][13]

3_Hydroxypimeloyl_CoA_Pathway Figure 1: Core Biochemical Reactions of the this compound Pathway cluster_upper Upper Benzoyl-CoA Pathway cluster_target Target Reaction Sequence cluster_lower Lower Pathway Benzoate Benzoate Benzoyl_CoA Benzoyl-CoA Benzoate->Benzoyl_CoA Benzoate-CoA ligase (ATP -> AMP+PPi) Cyclic_Dienoyl_CoA Cyclohex-1,5-diene-1-carboxyl-CoA Benzoyl_CoA->Cyclic_Dienoyl_CoA Benzoyl-CoA reductase (2ATP -> 2ADP+2Pi) Alicyclic_Intermediates Alicyclic Intermediates Cyclic_Dienoyl_CoA->Alicyclic_Intermediates Hydration & Dehydrogenation HP_CoA This compound Alicyclic_Intermediates->HP_CoA Ring Cleavage & β-Oxidation-like steps OP_CoA 3-Oxopimeloyl-CoA HP_CoA->OP_CoA this compound dehydrogenase (NAD+ -> NADH) Glutaryl_CoA Glutaryl-CoA OP_CoA->Glutaryl_CoA Thiolysis Acetyl_CoA Acetyl-CoA Glutaryl_CoA->Acetyl_CoA Glutaryl-CoA dehydrogenase & further processing

Figure 1: Core Biochemical Reactions of the this compound Pathway

Workflow for Identifying Novel Organisms

A systematic, multi-pronged approach is recommended for the robust identification of novel organisms containing the this compound pathway. The workflow integrates computational prediction with experimental validation.

Identification_Workflow Figure 2: Integrated Workflow for Organism Identification cluster_in_silico Phase 1: In Silico Screening cluster_experimental Phase 2: Experimental Validation Genomic_Data Genomic / Metagenomic Data Acquisition Homology_Search Homology Search (BLAST, HMM) Genomic_Data->Homology_Search Gene_Cluster Gene Cluster Analysis (antiSMASH, etc.) Homology_Search->Gene_Cluster Use key enzyme sequences as probes Candidate_Genomes Identify Candidate Genomes / MAGs Gene_Cluster->Candidate_Genomes Cultivation Organism Cultivation (Anaerobic, Benzoate Medium) Candidate_Genomes->Cultivation If organism is culturable Metabolomics Metabolomic Profiling (LC-MS/MS) Cultivation->Metabolomics Enzyme_Assay Enzyme Activity Assays (Cell-free extract) Cultivation->Enzyme_Assay Pathway_Confirmed Pathway Function Confirmed Metabolomics->Pathway_Confirmed Detection of pathway intermediates Enzyme_Assay->Pathway_Confirmed Detection of key enzyme activities

Figure 2: Integrated Workflow for Organism Identification

Phase 1: In Silico Screening The initial phase leverages genomic and metagenomic data to identify potential candidate organisms.

  • 3.1.1 Homology-Based Search: The primary method involves searching for genes encoding the key enzymes of the pathway. The most specific and reliable markers are the genes for Benzoyl-CoA reductase and This compound dehydrogenase . Protein sequences from known organisms (e.g., Thauera aromatica) can be used as queries in BLASTp or tBLASTn searches against target databases.

  • 3.1.2 Profile Hidden Markov Models (HMMs): For broader searches, HMM profiles built from multiple sequence alignments of known enzyme families can be more sensitive in detecting distant homologs. This is particularly useful for identifying novel variants of the dehydrogenase enzymes.

  • 3.1.3 Gene Cluster Analysis: The genes for this pathway are often co-localized in biosynthetic gene clusters (BGCs).[14] Tools like antiSMASH and SMURF can be used to scan entire genomes for such clusters. The presence of genes for a ligase, reductase, and several dehydrogenases/hydratases in a single locus is a strong indicator of a complete pathway.

Phase 2: Experimental Validation Computational predictions must be validated through experimental work.

  • 3.2.1 Cultivation: If a candidate organism is available in pure culture or can be isolated, it should be grown under conditions that induce the pathway, i.e., anaerobically with benzoate as a primary carbon source.

  • 3.2.2 Metabolomic Analysis: The presence of the pathway can be confirmed by detecting its unique intermediates. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for identifying and quantifying CoA thioesters like Benzoyl-CoA and this compound in cell extracts.

  • 3.2.3 Enzymatic Assays: The functional presence of key enzymes should be confirmed in cell-free extracts. Spectrophotometric assays for Benzoate-CoA ligase and this compound dehydrogenase activities provide direct evidence of a functional pathway.

  • 3.2.4 Genetic Confirmation: For definitive proof, gene knockout studies targeting a key pathway gene (e.g., the gene encoding this compound dehydrogenase) can be performed. The resulting mutant should lose the ability to grow on benzoate and fail to produce downstream metabolites, confirming the gene's essential role.

Data Presentation

Quantitative data from enzyme characterization should be compiled for clear comparison. While kinetic data for this compound dehydrogenase is not widely published, the following tables present data for analogous, well-characterized 3-hydroxyacyl-CoA dehydrogenases, which can serve as a benchmark for newly identified enzymes.

Table 1: Kinetic Parameters of Analogous 3-Hydroxyacyl-CoA Dehydrogenases

Enzyme Organism Substrate Km (µM) Vmax (U/mg) Reference
L-3-Hydroxyacyl-CoA Dehydrogenase Pig Heart C10-OH-CoA ~15-20 ~150 [15]
L-3-Hydroxyacyl-CoA Dehydrogenase Pig Heart C16-OH-CoA ~15-20 ~75 [15]

| 3-Hydroxybutyryl-CoA Dehydrogenase (mutant) | Clostridium butyricum| Acetoacetyl-CoA | 21.3 ± 1.5 | 1180 ± 26.3 |[8] |

Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer). Values are for comparative purposes.

Table 2: Example Metabolite Concentrations from LC-MS/MS Analysis

Metabolite Condition (e.g., Benzoate-grown) Condition (e.g., Control) Fold Change
Benzoyl-CoA (Peak Area/Intensity) (Peak Area/Intensity) (Calculated)
This compound (Peak Area/Intensity) (Peak Area/Intensity) (Calculated)

| Glutaryl-CoA | (Peak Area/Intensity) | (Peak Area/Intensity) | (Calculated) |

Note: This table serves as a template. Absolute quantification requires authentic standards.

Detailed Experimental Protocols

Protocol 1: Bioinformatic Identification of Pathway Genes

Objective: To identify putative genes for the this compound pathway in a query genome.

Methodology:

  • Sequence Retrieval: Obtain reference protein sequences for key enzymes (e.g., this compound dehydrogenase, Benzoyl-CoA reductase) from a known organism like Thauera aromatica via NCBI or UniProt.

  • BLAST Search:

    • Use the BLASTp algorithm to search the reference sequences against the translated protein database of the target organism(s).

    • Set an E-value cutoff of 1e-10 or lower.

    • Analyze top hits for conserved domains and significant sequence identity (>40%).

  • HMM Search (Optional, for higher sensitivity):

    • Use a tool like HMMER.

    • Obtain a relevant Pfam HMM profile (e.g., 3HCDH for the dehydrogenase family).

    • Search the profile against the target proteome to identify all potential family members.

  • Genomic Context Analysis:

    • For the top candidate genes identified, examine the surrounding genomic region (e.g., +/- 10 kb) using a genome browser.

    • Look for the co-localization of other required pathway genes, such as CoA ligases, hydratases, and other dehydrogenases. The presence of a complete, syntenic gene cluster is a strong positive indicator.

    • Utilize automated tools like antiSMASH for a comprehensive analysis of the genomic region for features of a biosynthetic gene cluster.

Protocol 2: Spectrophotometric Assay for this compound Dehydrogenase

Objective: To measure the activity of this compound dehydrogenase in a cell-free extract or purified protein sample. This protocol is adapted from standard assays for 3-hydroxyacyl-CoA dehydrogenases.[12][15]

Principle: The enzyme catalyzes the oxidation of this compound to 3-Oxopimeloyl-CoA with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance due to NADH formation is monitored at 340 nm (ε = 6.22 mM⁻¹cm⁻¹).

Reagents:

  • 1 M Tris-HCl buffer, pH 8.5

  • 100 mM NAD⁺ solution in water

  • 10 mM this compound substrate (requires chemical or enzymatic synthesis)

  • Cell-free extract or purified enzyme solution

  • Nuclease (for preparing cell-free extract)

Procedure:

  • Prepare Cell-Free Extract:

    • Harvest cells from a culture grown under inducing conditions (anaerobic, benzoate).

    • Resuspend the cell pellet in 100 mM Tris-HCl buffer, pH 8.5.

    • Lyse cells via sonication or French press on ice.

    • Add a nuclease (e.g., DNase I) to reduce viscosity.

    • Centrifuge at >15,000 x g for 30 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell-free extract) for the assay.

  • Assay Mixture Preparation: In a 1 mL quartz cuvette, prepare the reaction mixture (final concentrations):

    • 100 mM Tris-HCl, pH 8.5

    • 2.5 mM NAD⁺

    • Cell-free extract (e.g., 20-100 µg total protein)

    • Make up to a volume of 980 µL with ultrapure water.

  • Measurement:

    • Place the cuvette in a spectrophotometer thermostatted to a desired temperature (e.g., 30°C).

    • Monitor the baseline absorbance at 340 nm for 2-3 minutes to measure any background NAD⁺ reduction.

    • Initiate the reaction by adding 20 µL of 10 mM this compound (final concentration 0.2 mM).

    • Immediately mix by inversion or with a pipette and start recording the increase in A₃₄₀ over 5-10 minutes.

  • Calculation of Activity:

    • Determine the linear rate of change in absorbance per minute (ΔA₃₄₀/min).

    • Calculate the specific activity using the Beer-Lambert law: Specific Activity (U/mg) = (ΔA₃₄₀/min) / (6.22 * mg of protein in cuvette)

    • One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Enzyme_Assay_Workflow Figure 3: Workflow for Dehydrogenase Activity Assay Start Harvest Induced Cells Lysis Cell Lysis (Sonication/French Press) Start->Lysis Centrifuge Centrifugation (Remove Debris) Lysis->Centrifuge Extract Collect Cell-Free Extract Centrifuge->Extract Assay_Mix Prepare Assay Mix (Buffer, NAD+) Extract->Assay_Mix Add extract to cuvette Baseline Measure Baseline A340 Assay_Mix->Baseline Add_Substrate Initiate with This compound Baseline->Add_Substrate Record Record A340 Increase Add_Substrate->Record Calculate Calculate Specific Activity Record->Calculate

References

Regulation of 3-Hydroxypimeloyl-CoA Synthesis in Prokaryotes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxypimeloyl-CoA is a key intermediate in the biosynthesis of biotin (B1667282) (Vitamin B7), an essential cofactor for all domains of life. In prokaryotes, the synthesis of this molecule is tightly regulated to ensure an adequate supply of biotin while avoiding the costly overproduction of this vital nutrient. This guide provides a comprehensive overview of the regulatory mechanisms governing this compound synthesis, focusing on the core transcriptional regulators, enzymatic pathways, and relevant experimental methodologies. Understanding these intricate regulatory networks is paramount for the development of novel antimicrobial agents targeting bacterial biotin metabolism and for metabolic engineering efforts aimed at enhancing biotin production.

Core Regulatory Mechanisms

The synthesis of this compound is primarily controlled at the transcriptional level through the regulation of the biotin (bio) biosynthetic operon. Three key transcriptional regulators have been identified in prokaryotes: BirA, BioR, and BioQ. These proteins act as repressors, modulating the expression of genes encoding the enzymes responsible for biotin synthesis in response to the intracellular availability of biotin.

The BirA Bifunctional Regulator

In many bacteria, including the model organism Escherichia coli, the biotin protein ligase BirA acts as a central regulator of biotin synthesis. BirA is a bifunctional protein that serves as both a biotin protein ligase, catalyzing the attachment of biotin to its target enzymes, and a transcriptional repressor of the bio operon.[1][2]

The regulatory activity of BirA is allosterically controlled by the concentration of biotinoyl-5'-AMP, an activated form of biotin that is an intermediate in the biotinylation reaction.[1][2] When biotin is abundant, BirA synthesizes biotinoyl-5'-AMP. This complex then dimerizes and binds with high affinity to the bio operator (bioO), a palindromic DNA sequence located within the promoter region of the bio operon, thereby blocking transcription.[1][2] Conversely, when biotin levels are low, the available biotinoyl-5'-AMP is consumed in the biotinylation of acetyl-CoA carboxylase, leading to the dissociation of the BirA dimer from the bioO and the subsequent derepression of the bio operon.

The BioR and BioQ Repressors

In prokaryotes that lack a BirA homolog with a DNA-binding domain, other transcriptional regulators have evolved to control biotin synthesis.

  • BioR: This GntR-family transcriptional repressor has been identified in many α-proteobacteria, such as Brucella melitensis.[3][4] BioR binds to a specific DNA sequence (BIOR box) found in the promoter regions of bio genes, repressing their transcription.[3][4] In some organisms, BioR also autoregulates its own expression and controls the expression of biotin transporters.[4] The specific ligand that modulates BioR activity has not yet been definitively identified.[5]

  • BioQ: A member of the TetR family of transcriptional regulators, BioQ controls biotin biosynthesis in organisms like Corynebacterium glutamicum and Mycobacterium smegmatis.[6][7] BioQ binds to specific operator sites within the promoter regions of biotin synthesis and transport genes.[7] In M. smegmatis, the DNA-binding activity of BioQ is modulated by acetylation, with excess biotin leading to increased acetylation and enhanced repression.[6]

Biosynthetic Pathway of this compound

The synthesis of this compound is an integral part of the broader biotin biosynthetic pathway. The pimeloyl moiety, a seven-carbon dicarboxylic acid, serves as the backbone of the biotin molecule. In many bacteria, the synthesis of this moiety hijacks the fatty acid synthesis (FAS) pathway.

The synthesis of pimeloyl-[acyl-carrier-protein] (pimeloyl-ACP) in E. coli begins with the methylation of the free carboxyl group of malonyl-ACP by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, BioC .[5] This modification allows the malonyl-ACP methyl ester to enter the fatty acid synthesis pathway for two rounds of elongation. The resulting pimeloyl-ACP methyl ester is then demethylated by the esterase BioH to yield pimeloyl-ACP.[5][8][9] Subsequently, a series of enzymatic reactions, including a hydroxylation step, leads to the formation of this compound.

The overall pathway can be visualized as follows:

Biotin_Pathway Malonyl_CoA Malonyl-CoA Malonyl_ACP Malonyl-ACP Malonyl_CoA->Malonyl_ACP ACP Transferase Malonyl_ACP_ME Malonyl-ACP methyl ester Malonyl_ACP->Malonyl_ACP_ME BioC (SAM) Pimeloyl_ACP_ME Pimeloyl-ACP methyl ester Malonyl_ACP_ME->Pimeloyl_ACP_ME Fatty Acid Synthase (x2) Pimeloyl_ACP Pimeloyl-ACP Pimeloyl_ACP_ME->Pimeloyl_ACP BioH Three_HP_CoA This compound Pimeloyl_ACP->Three_HP_CoA Hydroxylation & CoA ligation Biotin Biotin Three_HP_CoA->Biotin Further steps

Figure 1: Simplified biosynthetic pathway of this compound in E. coli.

Quantitative Data

A comprehensive understanding of the regulation of this compound synthesis requires quantitative data on the key molecular players and intermediates. The following tables summarize available quantitative information.

Table 1: Intracellular Concentrations of Biotin Pathway Precursors in E. coli
MetaboliteConcentration (nmol/mg dry weight)Growth ConditionReference
Acetyl-CoA0.05 - 1.5Aerobic, Glucose[10][11]
Malonyl-CoA0.01 - 0.23Aerobic, Glucose[10][11]

Note: Direct quantitative data for this compound is currently limited in the literature.

Table 2: Kinetic Parameters of Key Enzymes in Pimeloyl Moiety Synthesis in E. coli
EnzymeSubstrateKm (mM)Reference
BioHp-Nitrophenyl acetate (B1210297)0.29[8]
BioHp-Nitrophenyl propionate0.35[8]
BioHp-Nitrophenyl butyrate0.33[8]
BioHp-Nitrophenyl caproate0.25[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the regulation of this compound synthesis.

Quantification of Acyl-CoA Intermediates by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of acyl-CoA species, including this compound, from bacterial cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Workflow:

LCMS_Workflow cluster_extraction Cell Lysis & Extraction cluster_analysis LC-MS/MS Analysis Harvest Harvest Bacterial Cells Quench Quench Metabolism (e.g., cold methanol) Harvest->Quench Lyse Lyse Cells (e.g., sonication) Quench->Lyse Extract Extract Acyl-CoAs (e.g., solid-phase extraction) Lyse->Extract Separate Separate Acyl-CoAs (Reverse-phase LC) Extract->Separate Ionize Ionize (Electrospray Ionization) Separate->Ionize Detect Detect & Quantify (Tandem Mass Spectrometry) Ionize->Detect

Figure 2: Workflow for the quantification of acyl-CoA intermediates.

Methodology:

  • Cell Culture and Harvesting: Grow bacterial cultures to the desired optical density. Rapidly harvest cells by centrifugation at 4°C.

  • Metabolism Quenching and Cell Lysis: Immediately resuspend the cell pellet in a cold quenching solution (e.g., 60% methanol (B129727) at -20°C) to halt metabolic activity. Lyse the cells using a suitable method such as sonication or bead beating.

  • Acyl-CoA Extraction: Acidify the cell lysate and perform solid-phase extraction (SPE) using a C18 cartridge to enrich for acyl-CoA species. Elute the acyl-CoAs with a methanol-based solvent.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the extracted acyl-CoAs on a C18 reverse-phase HPLC column using a gradient of aqueous ammonium (B1175870) acetate and acetonitrile.

    • Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in positive ion mode. Use multiple reaction monitoring (MRM) to specifically detect and quantify this compound and other acyl-CoAs based on their specific precursor and product ion masses.[1][8][9][12][13]

  • Quantification: Generate a standard curve using a pure standard of this compound to determine the absolute concentration in the samples.

In Vitro Transcription Assay

This assay is used to study the direct effect of transcriptional regulators like BirA, BioR, and BioQ on the transcription of the bio operon.

Workflow:

IVT_Workflow Prepare_Template Prepare DNA Template (containing bio promoter) Assemble_Reaction Assemble Transcription Reaction (Template, RNAP, NTPs, +/- Regulator) Prepare_Template->Assemble_Reaction Incubate Incubate at 37°C Assemble_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., EDTA) Incubate->Stop_Reaction Analyze_Products Analyze RNA Products (e.g., denaturing PAGE) Stop_Reaction->Analyze_Products

Figure 3: Workflow for an in vitro transcription assay.

Methodology:

  • Template Preparation: Prepare a linear DNA template containing the promoter region of the bio operon.

  • Reaction Assembly: In a reaction tube, combine the DNA template, purified RNA polymerase, ribonucleotides (NTPs, one of which is radiolabeled, e.g., [α-³²P]UTP), and the transcription buffer. For experimental samples, add varying concentrations of the purified transcriptional regulator (BirA, BioR, or BioQ) and any potential co-regulators or ligands (e.g., biotinoyl-5'-AMP for BirA).

  • Transcription Reaction: Incubate the reaction mixture at 37°C to allow transcription to proceed.

  • Termination and Analysis: Stop the reaction by adding a stop solution containing EDTA. Analyze the radiolabeled RNA transcripts by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography. The intensity of the transcript band will be inversely proportional to the repressive activity of the regulator.[14][15][16][17][18][19]

Determination of Protein-DNA Binding Affinity (Kd)

The dissociation constant (Kd) is a measure of the binding affinity between a transcription factor and its DNA operator. Electrophoretic Mobility Shift Assay (EMSA) is a common technique to determine Kd.

Workflow:

EMSA_Workflow Prepare_Probe Prepare Labeled DNA Probe (e.g., biotinylated bioO) Binding_Reaction Incubate Probe with Varying Concentrations of Regulator Prepare_Probe->Binding_Reaction Electrophoresis Separate Free vs. Bound Probe (Native PAGE) Binding_Reaction->Electrophoresis Detection Detect Probe (e.g., chemiluminescence) Electrophoresis->Detection Quantify_Kd Quantify Band Intensities and Calculate Kd Detection->Quantify_Kd

Figure 4: Workflow for determining protein-DNA binding affinity using EMSA.

Methodology:

  • Probe Preparation: Synthesize and label a short double-stranded DNA oligonucleotide corresponding to the operator sequence (bioO for BirA, BIOR box for BioR, etc.). The label can be a radioisotope (³²P) or a non-radioactive tag like biotin.[20]

  • Binding Reactions: Set up a series of binding reactions, each containing a fixed concentration of the labeled DNA probe and increasing concentrations of the purified transcriptional regulator. Include appropriate binding buffer and any necessary cofactors.

  • Electrophoresis: Separate the protein-DNA complexes from the free DNA probe by native polyacrylamide gel electrophoresis.

  • Detection and Quantification: Visualize the bands corresponding to the free and bound probe. Quantify the intensity of each band.

  • Kd Calculation: Plot the fraction of bound DNA against the protein concentration and fit the data to a binding isotherm (e.g., the Hill equation) to determine the Kd value, which is the protein concentration at which half of the DNA is bound.[15][16][21][22][23][24]

Signaling Pathways and Upstream Regulation

While the direct regulation of the bio operon by BirA, BioR, and BioQ is well-characterized, the upstream signaling pathways that may modulate the activity or expression of these regulators are less understood.

Logical Relationship:

Upstream_Regulation Metabolic_Status Cellular Metabolic Status (e.g., Biotin levels, ATP/ADP ratio) Signal_Transduction Signal Transduction Pathways (largely unknown) Metabolic_Status->Signal_Transduction Regulator_Activity Activity of BirA, BioR, BioQ (e.g., ligand binding, PTMs) Signal_Transduction->Regulator_Activity Bio_Operon bio Operon Transcription Regulator_Activity->Bio_Operon Repression HP_CoA_Synthesis This compound Synthesis Bio_Operon->HP_CoA_Synthesis

Figure 5: Postulated upstream regulation of this compound synthesis.

Potential upstream regulatory mechanisms could include:

  • Post-Translational Modifications (PTMs): The activity of BirA, BioR, or BioQ could be regulated by PTMs such as phosphorylation or acetylation in response to cellular signals. For instance, the acetylation of BioQ in M. smegmatis is influenced by biotin levels.[6]

  • Protein-Protein Interactions: The regulatory function of these transcription factors may be modulated by interactions with other proteins. Bacterial two-hybrid systems can be employed to identify such interacting partners.[1][25][26][27][28]

  • Global Regulatory Networks: The expression of birA, bioR, or bioQ themselves may be under the control of global regulators that respond to broader cellular stresses or metabolic states.

Further research, including techniques like ChIP-seq to identify the genome-wide binding sites of these regulators and proteomic approaches to identify interacting partners, will be crucial to fully elucidate these upstream signaling networks.[4][6][13][29]

Conclusion and Future Directions

The regulation of this compound synthesis in prokaryotes is a sophisticated process involving a network of transcriptional regulators and enzymatic pathways. While significant progress has been made in understanding the core components of this regulatory system, several key areas warrant further investigation. The precise quantitative parameters governing these interactions, the intracellular concentrations of all pathway intermediates, and the upstream signaling cascades that fine-tune this regulation remain to be fully elucidated. A deeper understanding of these mechanisms will not only advance our fundamental knowledge of bacterial metabolism but also open new avenues for the development of novel antimicrobial strategies and the optimization of microbial biotin production.

References

Methodological & Application

Application Note: Quantification of 3-Hydroxypimeloyl-CoA using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxypimeloyl-CoA is an intermediate in the metabolic pathway of benzoate (B1203000) degradation.[1] Accurate quantification of this and other acyl-CoA thioesters is crucial for understanding metabolic fluxes and the regulation of various cellular processes. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The methodology described herein is based on established principles for the analysis of acyl-CoAs and can be adapted for various research applications.

Data Presentation

The following tables represent typical quantitative data that can be obtained using the described HPLC-MS/MS method.

Table 1: HPLC-MS/MS Parameters for this compound Analysis

ParameterValue
HPLC System Agilent 1290 Infinity II or equivalent
Mass Spectrometer Sciex QTRAP 6500+ or equivalent
HPLC Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Gradient 0-2 min: 2% B; 2-10 min: 2-60% B; 10-12 min: 60-95% B; 12-14 min: 95% B; 14-14.1 min: 95-2% B; 14.1-18 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Q1: 926.2 m/z, Q3: 419.2 m/z
Precursor Ion [M+H]+
Collision Energy 35 eV
Cell Exit Potential 15 V

Note: The MRM transition is based on the precursor m/z for [M+H]+ found in PubChem for this compound (926.18037) and a common fragment ion.[2] Optimization of collision energy and other MS parameters is recommended.

Table 2: Method Validation Summary (Hypothetical Data)

ParameterResult
Linear Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.15 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect < 15%

Experimental Protocols

1. Sample Preparation (from cell culture or tissue)

This protocol is a general guideline and may require optimization based on the specific sample matrix.

  • Materials:

    • Phosphate-buffered saline (PBS), ice-cold

    • Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

    • Internal Standard (IS) solution (e.g., ¹³C-labeled acyl-CoA)

    • Microcentrifuge tubes

    • Homogenizer (for tissue samples)

  • Procedure:

    • Cell Harvesting: For adherent cells, wash the cell monolayer twice with ice-cold PBS. Add 1 mL of pre-chilled (-80°C) 80% methanol per 10 cm dish. Scrape the cells and collect the cell suspension. For suspension cells, centrifuge at 500 x g for 5 minutes at 4°C, discard the supernatant, and resuspend the cell pellet in 1 mL of pre-chilled 80% methanol.

    • Tissue Homogenization: Weigh the frozen tissue sample (10-20 mg). Add 500 µL of ice-cold 80% methanol and homogenize using a bead beater or other appropriate homogenizer. Keep the sample on ice throughout the process.

    • Internal Standard Spiking: Add the internal standard to the methanol extract to a final concentration within the linear range of the assay.

    • Protein Precipitation: Vortex the samples vigorously for 1 minute. Incubate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

    • Drying: Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (98% Mobile Phase A, 2% Mobile Phase B). Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble material.

    • Sample Transfer: Transfer the clear supernatant to an HPLC vial for analysis.

2. HPLC-MS/MS Analysis

  • Instrumentation: An HPLC system capable of binary gradient elution coupled to a triple quadrupole mass spectrometer.

  • Method Setup:

    • Equilibrate the HPLC column with the initial mobile phase conditions for at least 15 minutes.

    • Set up the MS/MS method in Multiple Reaction Monitoring (MRM) mode using the transition specified in Table 1.

    • Create a sample list including blanks, calibration standards, quality control samples, and the unknown samples.

    • Inject the samples and acquire the data.

3. Data Analysis

  • Integrate the peak areas for this compound and the internal standard.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the calibration standards.

  • Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the unknown samples.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing sample Cell Pellet or Tissue lysis Add Cold 80% Methanol + Internal Standard sample->lysis homogenize Vortex / Homogenize lysis->homogenize precipitate Incubate at -20°C homogenize->precipitate centrifuge1 Centrifuge (14,000 x g) precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase A dry->reconstitute centrifuge2 Centrifuge (14,000 x g) reconstitute->centrifuge2 final_sample Transfer to HPLC Vial centrifuge2->final_sample hplc HPLC Separation (C18 Column) final_sample->hplc msms MS/MS Detection (MRM Mode) hplc->msms integrate Peak Integration msms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of This compound calibrate->quantify

Caption: Experimental workflow for this compound quantification.

metabolic_pathway benzoate Benzoate pimeloyl_coa Pimeloyl-CoA benzoate->pimeloyl_coa ...multiple steps hydroxypimeloyl_coa This compound pimeloyl_coa->hydroxypimeloyl_coa oxopimeloyl_coa 3-Oxopimeloyl-CoA hydroxypimeloyl_coa->oxopimeloyl_coa NAD+ -> NADH downstream Downstream Metabolism oxopimeloyl_coa->downstream enzyme This compound Dehydrogenase enzyme->hydroxypimeloyl_coa

Caption: Metabolic context of this compound.

References

Application Notes and Protocols for the Chemical Synthesis of 3-Hydroxypimeloyl-CoA for In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypimeloyl-CoA is a crucial intermediate in various metabolic pathways, including the degradation of certain aromatic compounds. Its availability in a pure and well-characterized form is essential for the in vitro study of enzymes that utilize it as a substrate, such as this compound dehydrogenase.[1] These enzymatic assays are fundamental for understanding metabolic fluxes, identifying potential drug targets, and screening for enzyme inhibitors. This document provides a detailed guide to the chemical synthesis, purification, and characterization of this compound, along with a protocol for its use in in vitro enzyme assays.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the synthesis of the precursor, 3-hydroxypimelic acid, followed by its activation and subsequent coupling with Coenzyme A (CoA).

Overall Synthesis Workflow

cluster_synthesis Synthesis of 3-Hydroxypimelic Acid cluster_activation_coupling Activation and Coupling cluster_purification Purification and Characterization pimelic_acid Pimelic Acid alpha_bromination α-Bromination pimelic_acid->alpha_bromination hydrolysis Hydrolysis alpha_bromination->hydrolysis three_hydroxypimelic_acid 3-Hydroxypimelic Acid hydrolysis->three_hydroxypimelic_acid mono_nhs_ester Mono-NHS Ester of 3-Hydroxypimelic Acid three_hydroxypimelic_acid->mono_nhs_ester coupling Coupling Reaction mono_nhs_ester->coupling coenzyme_a Coenzyme A coenzyme_a->coupling crude_product Crude this compound coupling->crude_product hplc HPLC Purification crude_product->hplc characterization Characterization (MS, NMR) hplc->characterization pure_product Pure this compound characterization->pure_product

Caption: Workflow for the chemical synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxypimelic Acid

This protocol describes a plausible synthetic route starting from pimelic acid.

Materials:

  • Pimelic acid

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl4)

  • Benzoyl peroxide (initiator)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • α-Bromination of Pimelic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pimelic acid in CCl4. Add NBS (1 molar equivalent) and a catalytic amount of benzoyl peroxide. Reflux the mixture under inert atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis to 3-Hydroxypimelic Acid: After cooling, filter the reaction mixture to remove succinimide. Evaporate the solvent under reduced pressure. To the crude α-bromopimelic acid, add a 2 M aqueous solution of NaOH and reflux for 2-3 hours.

  • Acidification and Extraction: Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 2. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and evaporate the solvent to yield crude 3-hydroxypimelic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure 3-hydroxypimelic acid.

Protocol 2: Synthesis of this compound

This protocol utilizes the N-hydroxysuccinimide (NHS) ester for the activation of the carboxylic acid. To favor the formation of the mono-CoA ester, a controlled stoichiometry is crucial.

Materials:

  • 3-Hydroxypimelic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dioxane or Tetrahydrofuran (THF)

  • Coenzyme A trilithium salt

  • Sodium bicarbonate buffer (0.5 M, pH 8.0)

  • Ethyl acetate (B1210297)

  • Solid-phase extraction (SPE) cartridges (C18)

Procedure:

  • Formation of Mono-N-hydroxysuccinimide Ester: In a dry flask, dissolve 3-hydroxypimelic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous dioxane. Add DCC or EDC (1.1 equivalents) portion-wise at 0°C. Stir the reaction mixture at room temperature overnight.

  • Removal of By-product: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Evaporate the solvent under reduced pressure to obtain the crude mono-NHS ester of 3-hydroxypimelic acid.

  • Coupling with Coenzyme A: Dissolve the crude mono-NHS ester in a minimal amount of organic solvent (e.g., dioxane). Separately, dissolve Coenzyme A trilithium salt (0.9 equivalents) in cold sodium bicarbonate buffer. Add the NHS-ester solution dropwise to the CoA solution with constant stirring at 4°C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC, observing the disappearance of CoA and the appearance of the this compound peak. The reaction is typically complete within 2-4 hours.

  • Quenching and Initial Purification: Quench the reaction by acidifying to pH 5 with dilute HCl. Extract the mixture with ethyl acetate to remove unreacted NHS ester and other organic impurities.

Purification and Characterization

Protocol 3: HPLC Purification of this compound

Materials:

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.5

  • Mobile Phase B: Acetonitrile

  • UV detector

Procedure:

  • Sample Preparation: Dissolve the crude aqueous solution of this compound in mobile phase A.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 5 µm particle size, 4.6 x 250 mm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA).

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point for optimization.

  • Fraction Collection: Collect the fractions corresponding to the major peak with the expected retention time for this compound.

  • Desalting and Lyophilization: Desalt the collected fractions using a C18 SPE cartridge and lyophilize to obtain the pure product as a white powder.

Characterization

The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and NMR spectroscopy.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be performed to confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.

Quantitative Data Summary

The following table summarizes typical (estimated) quantitative data for the synthesis and purification of this compound. Actual results may vary depending on reaction conditions and scale.

ParameterStep 1: 3-Hydroxypimelic Acid SynthesisStep 2: this compound Synthesis & Purification
Starting Material Pimelic Acid3-Hydroxypimelic acid
Yield 60-70%40-50% (overall from 3-hydroxypimelic acid)
Purity (before purification) ~90%~70%
Purity (after purification) >98% (recrystallized)>95% (by HPLC)
Characterization NMR, MSHPLC, MS, NMR

In Vitro Enzyme Assay

The synthesized this compound can be used to assay the activity of enzymes such as this compound dehydrogenase.

Signaling Pathway

substrate This compound enzyme This compound Dehydrogenase substrate->enzyme product 3-Oxopimeloyl-CoA enzyme->product nadh NADH + H+ enzyme->nadh nad NAD+ nad->enzyme

Caption: Enzymatic reaction catalyzed by this compound dehydrogenase.

Protocol 4: Assay for this compound Dehydrogenase Activity

This is a continuous spectrophotometric assay that measures the production of NADH.

Materials:

  • Purified this compound

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Source of this compound dehydrogenase (e.g., purified recombinant enzyme or cell lysate)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer, NAD⁺ (final concentration 1-2 mM), and the enzyme source.

  • Initiation of Reaction: Initiate the reaction by adding a known concentration of this compound (substrate). The final reaction volume should be standardized (e.g., 1 mL).

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm (the absorbance maximum for NADH) at a constant temperature (e.g., 25°C or 37°C).

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Data Presentation for Enzyme Kinetics

To determine the kinetic parameters (Km and Vmax) of the enzyme for this compound, the assay should be performed with varying substrate concentrations. The data can be plotted as initial velocity versus substrate concentration and fitted to the Michaelis-Menten equation.

[this compound] (µM)Initial Velocity (µmol/min/mg protein)
5Experimental Value
10Experimental Value
20Experimental Value
50Experimental Value
100Experimental Value
200Experimental Value

Note: The values in the table need to be determined experimentally.

Conclusion

This document provides a comprehensive guide for the chemical synthesis, purification, characterization, and application of this compound in in vitro enzyme assays. The detailed protocols and workflows are intended to facilitate research in metabolism and drug discovery. Researchers should optimize the described conditions based on their specific experimental requirements.

References

Application Notes and Protocols for a Coupled Enzyme Assay of 3-Hydroxypimeloyl-CoA Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypimeloyl-CoA dehydrogenase (EC 1.1.1.259) is a key enzyme in the anaerobic degradation pathway of benzoate (B1203000) in various bacteria.[1][2] It catalyzes the NAD+-dependent oxidation of this compound to 3-oxopimeloyl-CoA, producing NADH in the process.[1] The development of robust and reliable assays for this enzyme is crucial for understanding its catalytic mechanism, identifying potential inhibitors, and for broader metabolic engineering applications.

These application notes provide a detailed protocol for a continuous spectrophotometric coupled enzyme assay for this compound dehydrogenase. The assay is designed for high-throughput screening and detailed kinetic analysis.

Principle of the Coupled Assay

A direct spectrophotometric assay for this compound dehydrogenase by monitoring the increase in absorbance at 340 nm due to NADH production is feasible. However, the accumulation of NADH can lead to product inhibition, and the reverse reaction may interfere with accurate kinetic measurements. To circumvent these issues, a coupled enzyme assay is proposed.

In this coupled system, the NADH produced by this compound dehydrogenase is immediately consumed by a second, coupling enzyme, which catalyzes a reaction that can be monitored independently. A suitable coupling enzyme is lactate (B86563) dehydrogenase (LDH), which catalyzes the reduction of pyruvate (B1213749) to lactate with the concomitant oxidation of NADH to NAD+. The rate of NADH oxidation is directly proportional to the rate of this compound dehydrogenase activity, provided that the coupling enzyme and its substrate are in excess. This results in a decrease in absorbance at 340 nm, which can be continuously monitored.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical pathway and the experimental workflow for the coupled enzyme assay.

coupled_assay_pathway cluster_primary_reaction Primary Reaction cluster_coupling_reaction Coupling Reaction This compound This compound HCDH This compound Dehydrogenase This compound->HCDH Substrate 3-Oxopimeloyl-CoA 3-Oxopimeloyl-CoA NAD+ NAD+ NAD+->HCDH NADH NADH LDH Lactate Dehydrogenase NADH->LDH Consumed HCDH->3-Oxopimeloyl-CoA Product HCDH->NADH Pyruvate Pyruvate Pyruvate->LDH Lactate Lactate NAD+_coupled NAD+ LDH->Lactate LDH->NAD+_coupled

Caption: Biochemical pathway of the coupled enzyme assay.

experimental_workflow prep Prepare Assay Buffer and Reagents mix Prepare Reaction Mixture (Buffer, NAD+, Pyruvate, LDH) prep->mix preincubate Pre-incubate at Assay Temperature mix->preincubate initiate Initiate Reaction with This compound preincubate->initiate measure Monitor Absorbance Decrease at 340 nm initiate->measure analyze Calculate Initial Velocity measure->analyze

Caption: Experimental workflow for the coupled enzyme assay.

Data Presentation

Table 1: Reagent and Final Concentrations
ReagentStock ConcentrationVolume per well (µL)Final Concentration
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)5X401X
NAD+20 mM101 mM
Pyruvate100 mM105 mM
Lactate Dehydrogenase (LDH)1000 U/mL210 U/mL
This compound10 mM201 mM
Enzyme (this compound Dehydrogenase)Variable18Variable
Total Volume 100

Note: The final concentrations provided are recommended starting points and may require optimization for specific experimental conditions and enzyme preparations.

Table 2: Typical Kinetic Data (Hypothetical)
[this compound] (µM)Initial Velocity (ΔAbs/min)
100.015
250.035
500.060
1000.090
2000.120
4000.140
8000.150
16000.152

Experimental Protocols

Materials and Reagents
  • Purified this compound dehydrogenase

  • This compound (substrate)

  • β-Nicotinamide adenine (B156593) dinucleotide, oxidized form (NAD+)

  • Sodium Pyruvate

  • Lactate Dehydrogenase (LDH) from a commercial source (e.g., rabbit muscle)

  • Tris-HCl or other suitable buffer

  • Microplate reader or spectrophotometer capable of reading absorbance at 340 nm

  • 96-well UV-transparent microplates or quartz cuvettes

Assay Buffer Preparation

Prepare a 5X stock of 500 mM Tris-HCl buffer, adjust the pH to 8.0 at the desired assay temperature (e.g., 25°C or 37°C), and filter sterilize.

Reagent Preparation
  • NAD+ Stock Solution (20 mM): Dissolve the appropriate amount of NAD+ in water. Prepare fresh daily and keep on ice.

  • Pyruvate Stock Solution (100 mM): Dissolve sodium pyruvate in water. Prepare fresh daily.

  • LDH Stock Solution (1000 U/mL): Reconstitute lyophilized LDH in assay buffer to the desired concentration. Store on ice.

  • This compound Stock Solution (10 mM): Dissolve this compound in water. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Assay Protocol (96-well plate format)
  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the assay buffer, NAD+, pyruvate, and LDH for the number of assays to be performed, plus a 10% excess.

  • Dispense Reaction Mixture: Add 80 µL of the reaction mixture to each well of a 96-well UV-transparent microplate.

  • Add Enzyme: Add 18 µL of the appropriately diluted this compound dehydrogenase to each well. Include a blank control with 18 µL of buffer instead of the enzyme.

  • Pre-incubation: Incubate the plate at the desired assay temperature for 5 minutes to allow the temperature to equilibrate and to record a baseline absorbance.

  • Initiate the Reaction: Add 20 µL of the this compound stock solution to each well to initiate the reaction. For kinetic studies, varying concentrations of the substrate should be added.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) from the linear portion of the absorbance versus time plot (ΔAbs/min). The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.[3]

    • For kinetic analysis, plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Important Considerations
  • Enzyme Concentration: The concentration of this compound dehydrogenase should be chosen such that the reaction rate is linear for at least 5 minutes.

  • Coupling Enzyme Activity: The activity of LDH in the assay must be in sufficient excess to ensure that the overall rate of the coupled reaction is limited only by the activity of this compound dehydrogenase. It is recommended to use at least a 10-fold excess of coupling enzyme activity over the highest expected activity of the primary enzyme.

  • Controls: Always include a control reaction without the primary enzyme to account for any background NADH oxidation. A control without the primary substrate (this compound) should also be included to ensure there is no substrate-independent activity.

  • pH and Temperature: The optimal pH and temperature for this compound dehydrogenase activity should be determined experimentally. The described protocol uses a common starting point of pH 8.0.

References

Application Notes and Protocols for the Purification of Recombinant 3-Hydroxypimeloyl-CoA Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the expression and purification of recombinant 3-hydroxypimeloyl-CoA dehydrogenase. This enzyme is a key player in the metabolic pathways of certain compounds, and purified, active forms are essential for structural studies, inhibitor screening, and the development of novel therapeutics.

Introduction

This compound dehydrogenase (EC 1.1.1.259) is an enzyme that catalyzes the NAD+-dependent oxidation of this compound to 3-oxopimeloyl-CoA. This reaction is a crucial step in the benzoate (B1203000) degradation pathway via CoA ligation[1]. As a member of the short-chain dehydrogenase/reductase (SDR) superfamily, it shares structural and functional motifs with other 3-hydroxyacyl-CoA dehydrogenases involved in fatty acid metabolism[2][3]. Understanding the function and inhibition of this enzyme is of interest for metabolic engineering and drug development. The following protocols describe the expression of recombinant this compound dehydrogenase in Escherichia coli and its subsequent purification to homogeneity.

Data Presentation

Table 1: Purification Summary of a Representative Recombinant 3-Hydroxyacyl-CoA Dehydrogenase*
Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Cell-free extract2501500.61001
Ni-NTA Affinity Chromatography151208.08013.3
Gel Filtration Chromatography1010010.06716.7

*Data is a representative example based on typical purification results for homologous short-chain 3-hydroxyacyl-CoA dehydrogenases and may vary for this compound dehydrogenase. One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under standard assay conditions.

Experimental Protocols

I. Recombinant Protein Expression

This protocol describes the expression of N-terminally His-tagged this compound dehydrogenase in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector containing the gene for this compound dehydrogenase.

  • Luria-Bertani (LB) broth.

  • Appropriate antibiotic for plasmid selection (e.g., ampicillin (B1664943) or kanamycin).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Inoculate a 50 mL starter culture of LB broth containing the appropriate antibiotic with a single colony of the transformed E. coli strain.

  • Incubate the starter culture overnight at 37°C with shaking at 200 rpm.

  • The following day, inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture to an initial optical density at 600 nm (OD600) of 0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM[4].

  • Continue to incubate the culture for an additional 4-6 hours at 30°C or overnight at 18°C to enhance protein solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

II. Protein Purification

This protocol details the purification of the His-tagged recombinant enzyme using immobilized metal affinity chromatography (IMAC) followed by gel filtration chromatography.

A. Cell Lysis and Clarification

Materials:

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

  • Lysozyme (B549824).

  • DNase I.

  • Protease inhibitor cocktail.

  • Ultrasonicator.

  • Centrifuge.

Procedure:

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer per liter of original culture.

  • Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.

  • Add DNase I to a final concentration of 10 µg/mL.

  • Disrupt the cells by ultrasonication on ice. Use short bursts of 30 seconds with 30-second cooling intervals until the suspension is no longer viscous.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Collect the supernatant containing the soluble recombinant protein.

B. Immobilized Metal Affinity Chromatography (IMAC)

Materials:

  • Ni-NTA Agarose resin (or other suitable IMAC resin).

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

  • Chromatography column.

Procedure:

  • Equilibrate the Ni-NTA resin with 5-10 column volumes of Lysis Buffer.

  • Load the clarified cell lysate onto the equilibrated column.

  • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged protein with 5-10 column volumes of Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

C. Gel Filtration Chromatography (Size Exclusion Chromatography)

Materials:

  • Gel Filtration Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Gel filtration column (e.g., Superdex 200 or similar).

  • Protein concentrator.

Procedure:

  • Pool the fractions from the IMAC elution that contain the purified protein.

  • Concentrate the pooled fractions to a suitable volume (e.g., 1-2 mL) using a protein concentrator.

  • Equilibrate the gel filtration column with at least 2 column volumes of Gel Filtration Buffer.

  • Load the concentrated protein sample onto the column.

  • Run the chromatography at a flow rate appropriate for the column and collect fractions.

  • Analyze the fractions by SDS-PAGE. Pool the fractions containing the pure protein.

  • Determine the protein concentration, for example, by measuring the absorbance at 280 nm.

  • Store the purified protein at -80°C.

Visualizations

Metabolic Pathway Context

The following diagram illustrates the position of this compound dehydrogenase in the benzoate degradation pathway.

benzoate_degradation cluster_pathway Benzoate Degradation Pathway Benzoate Benzoate Benzoyl_CoA Benzoyl_CoA Benzoate->Benzoyl_CoA CoA Ligation Pimeloyl_CoA Pimeloyl_CoA Benzoyl_CoA->Pimeloyl_CoA Ring Reduction Three_HP_CoA This compound Pimeloyl_CoA->Three_HP_CoA Hydration Three_OP_CoA 3-Oxopimeloyl-CoA Three_HP_CoA->Three_OP_CoA This compound Dehydrogenase Downstream Downstream Metabolism Three_OP_CoA->Downstream

Caption: Role of this compound dehydrogenase in benzoate metabolism.

Experimental Workflow

The diagram below outlines the key steps in the purification of recombinant this compound dehydrogenase.

purification_workflow cluster_workflow Purification Workflow Expression Recombinant Expression in E. coli Harvest Cell Harvest Expression->Harvest Lysis Cell Lysis & Clarification Harvest->Lysis IMAC Immobilized Metal Affinity Chromatography Lysis->IMAC GelFiltration Gel Filtration Chromatography IMAC->GelFiltration PureProtein Pure Protein GelFiltration->PureProtein

References

Application Notes and Protocols for Cloning and Expressing 3-Hydroxypimeloyl-CoA Pathway Genes in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-Hydroxypimeloyl-CoA pathway represents a key catabolic route for the anaerobic degradation of aromatic compounds, such as benzoate (B1203000). This pathway is of significant interest for bioremediation, bioproduction of valuable chemicals, and as a source of novel enzymatic activities for drug development. This document provides a detailed protocol for the heterologous cloning and expression of the core genes of this pathway from model organisms like Thauera aromatica and Rhodopseudomonas palustris into the versatile host, Escherichia coli. The protocol is designed to guide researchers through the process of gene identification, vector construction, protein expression, and analysis.

The this compound Pathway

The anaerobic degradation of benzoate to this compound is a multi-step enzymatic process. The pathway is initiated by the activation of benzoate to its CoA-thioester, followed by the ATP-dependent reduction of the aromatic ring, and subsequent hydrolytic cleavage and beta-oxidation-like steps.

This compound Pathway Benzoate Benzoate Benzoyl_CoA Benzoyl-CoA Benzoate->Benzoyl_CoA Benzoate-CoA ligase (badA/bzdA) Cyclohex_1_5_diene_1_carboxyl_CoA Cyclohex-1,5-diene- 1-carboxyl-CoA Benzoyl_CoA->Cyclohex_1_5_diene_1_carboxyl_CoA Benzoyl-CoA reductase (badDEFG/bcrCBAD) Pimeloyl_CoA_intermediate Pimeloyl-CoA intermediate Cyclohex_1_5_diene_1_carboxyl_CoA->Pimeloyl_CoA_intermediate Hydratase (badK/dch) Dehydrogenase (badH/had) Hydrolase (badI/oah) Three_HP_CoA This compound Pimeloyl_CoA_intermediate->Three_HP_CoA β-oxidation-like enzymes

Caption: The enzymatic cascade for the conversion of benzoate to this compound.

Experimental Workflow

The overall workflow for cloning and expressing the this compound pathway genes in E. coli involves several key stages, from gene acquisition to protein analysis.

Experimental Workflow cluster_prep Preparation cluster_cloning Cloning cluster_expression Expression & Analysis Gene_ID Gene Identification & Codon Optimization PCR PCR Amplification Gene_ID->PCR Vector_Prep Expression Vector Preparation Ligation Ligation into Vector Vector_Prep->Ligation PCR->Ligation Transformation_Cloning Transformation into Cloning Strain (e.g., DH5α) Ligation->Transformation_Cloning Verification Plasmid Verification (Sequencing) Transformation_Cloning->Verification Transformation_Expression Transformation into Expression Strain (e.g., BL21(DE3)) Verification->Transformation_Expression Culture Cell Culture & Induction (e.g., IPTG) Transformation_Expression->Culture Harvesting Cell Harvesting Culture->Harvesting Analysis Protein Analysis (SDS-PAGE, Western Blot, Enzyme Assay) Harvesting->Analysis

Caption: A streamlined workflow for the cloning and expression of target genes in E. coli.

Data Presentation: Quantitative Summary of Expressed Pathway Enzymes

EnzymeGene(s)Source OrganismExpression SystemProtein Yield (mg/g cells)Specific Activity (U/mg)Reference
Benzoate-CoA ligasebadARhodopseudomonas palustrisE. coli BL21(DE3)/pET vectorNot reportedNot reported[1][2]
3-Methylbenzoyl-CoA reductasembrTclThauera chlorobenzoicaE. coli BL21(DE3)/pOT10.4 - 0.6Not reported for BzCoA[3]
2-Ketocyclohexanecarboxyl-CoA hydrolasebadIRhodopseudomonas palustrisE. coliNot reportedActivity confirmed[4]

Note: Quantitative data for the heterologous expression of the entire this compound pathway in E. coli is limited. The table presents available data for key enzymes. Further characterization is required to determine the specific activity for all pathway components.

Experimental Protocols

Gene Identification and Codon Optimization
  • Identify Target Gene Sequences: Obtain the nucleotide sequences for the genes of the this compound pathway from public databases such as NCBI. Key genes and their typical sources include:

    • Benzoate-CoA ligase: badA from Rhodopseudomonas palustris or bzdA from Azoarcus sp.[5]

    • Benzoyl-CoA reductase: bcrCBAD from Thauera aromatica or badDEFG from Rhodopseudomonas palustris. The mbrTcl gene cluster from Thauera chlorobenzoica has been successfully expressed in E. coli.[3]

    • Cyclohex-1,5-diene-1-carboxyl-CoA hydratase: badK from Rhodopseudomonas palustris or dch from Thauera aromatica.

    • 2-Hydroxycyclohexane-1-carboxyl-CoA dehydrogenase: badH from Rhodopseudomonas palustris or had from Thauera aromatica.

    • 2-Ketocyclohexane-1-carboxyl-CoA hydrolase: badI from Rhodopseudomonas palustris or oah from Thauera aromatica.[4]

    • β-oxidation enzymes: Utilize E. coli's native fatty acid oxidation (fad) genes or identify specific genes from the source organism's genome context.[6][7]

  • Codon Optimization: For optimal expression in E. coli, codon-optimize the identified gene sequences using commercially available software or online tools. This step is crucial for overcoming potential issues arising from differences in codon usage between the source organism and E. coli.

Vector Selection and Preparation
  • Vector Choice: Select a suitable E. coli expression vector. For multi-gene pathways, consider vectors that allow for the co-expression of multiple genes from a single plasmid (e.g., pETDuet™, pCDFDuet™, pRSFDuet™) or use compatible plasmids with different origins of replication and antibiotic resistance markers. For the oxygen-sensitive benzoyl-CoA reductase, the pOT1 mid-copy plasmid has been shown to be effective.[3]

  • Vector Linearization: Digest the chosen expression vector(s) with appropriate restriction enzymes at the multiple cloning site (MCS). Purify the linearized vector by gel electrophoresis and subsequent gel extraction.

Gene Amplification and Cloning
  • Primer Design: Design primers for PCR amplification of the codon-optimized genes. Incorporate restriction sites compatible with the linearized vector at the 5' ends of the primers. Also, consider adding a C-terminal affinity tag (e.g., His-tag, Strep-Tag II) to the reverse primer for one or more of the subunits to facilitate protein purification and detection.[3]

  • PCR Amplification: Perform PCR to amplify the target genes using a high-fidelity DNA polymerase.

  • Restriction Digest and Ligation: Digest the purified PCR products and the linearized vector with the corresponding restriction enzymes. Ligate the digested gene fragments into the prepared vector(s) using T4 DNA ligase.

  • Transformation into Cloning Strain: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α). Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection.

  • Plasmid Verification: Isolate plasmid DNA from overnight cultures of selected colonies and verify the correct insertion of the genes by restriction digest analysis and Sanger sequencing.

Protein Expression in E. coli
  • Transformation into Expression Strain: Transform the verified plasmid(s) into a suitable E. coli expression strain, such as BL21(DE3) or its derivatives.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic(s) and grow overnight at 37°C with shaking.

  • Expression Culture: The next day, inoculate a larger volume of expression medium (e.g., Terrific Broth for higher cell densities) with the overnight starter culture (typically a 1:100 dilution). For the expression of oxygen-sensitive enzymes like benzoyl-CoA reductase, anaerobic growth conditions are required.[3]

  • Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Post-Induction Growth: Continue to incubate the culture under inducing conditions. Optimal expression temperature and time can vary and should be optimized for each construct. Typical conditions are 16-20°C for 16-24 hours or 30°C for 3-5 hours.

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). Discard the supernatant and store the cell pellet at -80°C until further processing.

Protein Analysis
  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, lysozyme, DNase I, and protease inhibitors). Lyse the cells by sonication or using a French press.

  • Fractionation: Separate the soluble and insoluble fractions by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).

  • SDS-PAGE and Western Blotting: Analyze the total cell lysate, soluble fraction, and insoluble fraction by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to visualize protein expression. Confirm the identity of the expressed proteins by Western blotting using antibodies against the affinity tag.

  • Enzyme Assays: If assays are available, determine the specific activity of the expressed enzymes in the soluble cell lysate. For example, benzoate-CoA ligase activity can be monitored spectrophotometrically.

Conclusion

This protocol provides a comprehensive framework for the successful cloning and expression of the this compound pathway genes in E. coli. The successful heterologous expression of these enzymes opens avenues for detailed biochemical and structural studies, as well as for the engineering of novel biosynthetic pathways for the production of valuable chemicals. Researchers should note that the expression of complex, multi-subunit, and oxygen-sensitive enzymes like benzoyl-CoA reductase requires careful optimization of expression conditions. The provided protocols and data serve as a strong foundation for initiating such studies.

References

Application Note: Metabolomic Profiling of Acyl-CoAs, Including 3-Hydroxypimeloyl-CoA, Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of complex lipids.[1][2] Their analysis and quantification are crucial for understanding cellular metabolism and the pathophysiology of various diseases, including metabolic disorders and cancer.[1][2] This application note provides a comprehensive overview and detailed protocols for the targeted metabolomic profiling of a broad range of acyl-CoAs, with a specific focus on the analysis of 3-Hydroxypimeloyl-CoA, in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound is a dicarboxylic acyl-CoA that can be an intermediate in the metabolism of certain fatty acids and amino acids. Accurate measurement of its levels, along with other acyl-CoAs, can provide valuable insights into metabolic fluxes and enzyme activities, making it a potential biomarker for specific metabolic phenotypes or disease states.

This document outlines state-of-the-art methodologies for sample extraction, chromatographic separation, and mass spectrometric detection of acyl-CoAs.

Data Presentation

The following tables summarize quantitative data for various acyl-CoA species reported in the literature, providing a comparative overview of their abundance in different biological matrices. Note that direct comparison between studies may be affected by variations in experimental conditions and normalization methods.

Table 1: Concentration of Selected Acyl-CoAs in Mammalian Tissues and Cells

Acyl-CoA SpeciesMatrixConcentration Range (pmol/mg protein)Reference
Acetyl-CoARat Liver15 - 50[3]
Malonyl-CoARat Liver0.5 - 5[4]
Succinyl-CoARat Liver5 - 20[3]
Palmitoyl-CoAHuman Skeletal Muscle0.1 - 1[5]
Oleoyl-CoAHuman Skeletal Muscle0.1 - 1.5[5]

Table 2: Limits of Quantification (LOQs) for Acyl-CoAs Using LC-MS/MS

Acyl-CoA ClassLOQ RangeAnalytical MethodReference
Short-chain acyl-CoAs16.9 nMPhosphate Methylation LC-MS/MS[6]
Very-long-chain acyl-CoAs4.2 nMPhosphate Methylation LC-MS/MS[6]
Various Acyl-CoAsSub-nM to nMReversed-Phase LC-MS/MS[7]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Tissues or Cultured Cells

This protocol describes a common method for the extraction of acyl-CoAs using solvent precipitation, which is effective for a broad range of these metabolites.[8]

Materials:

  • Ice-cold 80% methanol (B129727) in water

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL, pre-chilled)

  • Centrifuge capable of 14,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7)

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

Procedure:

  • Sample Collection:

    • Adherent Cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Add ice-cold 80% methanol (with internal standards) and scrape the cells.

    • Suspension Cells: Pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend the pellet in ice-cold 80% methanol (with internal standards).

    • Tissues: Flash-freeze the tissue in liquid nitrogen and grind to a fine powder. Weigh the frozen powder and add to ice-cold 80% methanol (with internal standards).

  • Homogenization and Protein Precipitation:

    • Vortex the sample vigorously for 1 minute to ensure thorough mixing and protein precipitation.[8]

    • Incubate on ice for 20 minutes.

  • Centrifugation:

    • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[8]

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled microcentrifuge tube.

  • Solvent Evaporation:

    • Dry the supernatant using a vacuum concentrator or a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of reconstitution solvent.[9] Vortex briefly and centrifuge to pellet any insoluble material. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general workflow for the analysis of acyl-CoA extracts by LC-MS/MS.[8]

Instrumentation and Conditions:

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.[8]

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[8]

  • Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid.[8]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.[8]

  • MS Detection: Operate the mass spectrometer in positive ion ESI mode. For targeted analysis on a triple quadrupole instrument, use Multiple Reaction Monitoring (MRM) mode. The precursor ion is typically the [M+H]+ ion, and a common product ion results from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety.

MRM Transitions for Selected Acyl-CoAs (Example):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Acetyl-CoA810.1303.1
Malonyl-CoA854.1347.1
Succinyl-CoA868.1361.1
This compound926.2419.2
Palmitoyl-CoA1006.5499.4

Note: The exact m/z values may vary slightly depending on the instrument and calibration. It is essential to optimize these transitions using authentic standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Tissue or Cells) extraction Acyl-CoA Extraction (e.g., 80% Methanol) sample->extraction centrifugation Centrifugation (14,000 x g, 4°C) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Solvent Evaporation supernatant->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation (C18 Reversed-Phase) reconstitution->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification (Standard Curve) peak_integration->quantification data_analysis Statistical Analysis quantification->data_analysis

Caption: Experimental workflow for acyl-CoA profiling.

fatty_acid_beta_oxidation fatty_acyl_coa Fatty Acyl-CoA (Cn) enoyl_coa Trans-Δ2-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase fad FAD hydroxyacyl_coa L-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase fadh2 FADH2 h2o H2O ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase nad NAD+ shorter_acyl_coa Fatty Acyl-CoA (Cn-2) ketoacyl_coa->shorter_acyl_coa β-Ketothiolase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa β-Ketothiolase nadh NADH + H+ coa_sh CoA-SH fad->fadh2 nad->nadh

References

Application Notes and Protocols for Real-Time Monitoring of 3-Hydroxypimeloyl-CoA Using a Genetically Encoded Fluorescent Biosensor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypimeloyl-CoA is a key intermediate in the bacterial degradation of aromatic compounds, particularly benzoate (B1203000).[1] Its real-time monitoring within living cells can provide valuable insights into metabolic flux, enzyme activity, and the efficacy of drugs targeting these pathways. This document provides a detailed protocol for the development and application of a genetically encoded, ratiometric fluorescent biosensor for the real-time monitoring of this compound. The proposed biosensor, named "3HP-CoA-Sense," is based on the principle of Förster Resonance Energy Transfer (FRET) and utilizes the specific ligand-binding properties of this compound dehydrogenase.

Principle of the 3HP-CoA-Sense Biosensor

The 3HP-CoA-Sense biosensor is a fusion protein composed of a high-affinity binding protein for this compound flanked by two fluorescent proteins, a FRET donor (e.g., mCerulean3) and a FRET acceptor (e.g., mVenus). The binding protein is engineered from this compound dehydrogenase, an enzyme that naturally and specifically binds to this compound.[1]

In the absence of this compound, the biosensor exists in an "open" conformation, keeping the FRET donor and acceptor spatially separated. Upon excitation of the donor, minimal energy transfer to the acceptor occurs, resulting in high donor fluorescence and low acceptor fluorescence. When this compound binds to the dehydrogenase domain, it induces a conformational change in the biosensor, bringing the donor and acceptor fluorescent proteins into close proximity. This "closed" conformation facilitates FRET, leading to a decrease in donor fluorescence and a corresponding increase in acceptor fluorescence. The ratio of acceptor to donor fluorescence intensity thus serves as a quantitative measure of the intracellular this compound concentration.

Signaling Pathway and Biosensor Mechanism

The following diagram illustrates the mechanism of the 3HP-CoA-Sense biosensor.

Caption: Mechanism of the 3HP-CoA-Sense FRET biosensor.

Experimental Protocols

Construction of the 3HP-CoA-Sense Biosensor Plasmid

This protocol describes the cloning of the biosensor construct into a suitable expression vector.

Materials:

  • Expression vector (e.g., pET-28a for bacterial expression, pCDNA3.1 for mammalian expression)

  • DNA fragments encoding mCerulean3, mVenus, and a linker sequence

  • Gene encoding this compound dehydrogenase (synthesized or amplified from a bacterial genome)

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)

  • Standard molecular biology reagents and equipment

Procedure:

  • Design and synthesize the gene encoding this compound dehydrogenase with appropriate linkers.

  • Amplify the DNA fragments for mCerulean3, the linker, this compound dehydrogenase, the linker, and mVenus using PCR with primers containing appropriate restriction sites.

  • Digest the expression vector and the PCR products with the corresponding restriction enzymes.

  • Ligate the fragments in the correct order (mCerulean3 - Linker - Dehydrogenase - Linker - mVenus) into the digested expression vector.

  • Transform the ligation product into competent E. coli DH5α cells.

  • Select positive clones by colony PCR and confirm the sequence by Sanger sequencing.

  • Isolate the confirmed plasmid for subsequent protein expression or cell transfection.

Expression and Purification of the 3HP-CoA-Sense Protein

Materials:

  • E. coli BL21(DE3) cells carrying the 3HP-CoA-Sense plasmid

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT)

  • SDS-PAGE reagents

Procedure:

  • Inoculate a starter culture of E. coli BL21(DE3) with the biosensor plasmid and grow overnight.

  • Inoculate a larger culture with the starter culture and grow to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG (e.g., 0.5 mM) and incubate at a lower temperature (e.g., 18°C) overnight.

  • Harvest the cells by centrifugation and resuspend in lysis buffer.

  • Lyse the cells by sonication and clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the biosensor protein with elution buffer.

  • Analyze the purified protein by SDS-PAGE for purity.

  • Dialyze the purified protein against the dialysis buffer to remove imidazole.

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

In Vitro Characterization of the 3HP-CoA-Sense Biosensor

Materials:

  • Purified 3HP-CoA-Sense protein

  • This compound (or a suitable precursor for in-situ generation if commercially unavailable)

  • Other CoA esters for specificity testing (e.g., Acetyl-CoA, Malonyl-CoA, Pimeloyl-CoA)

  • Fluorometer or fluorescence plate reader

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl)

Procedure:

  • Emission Spectra:

    • Dilute the purified biosensor to a final concentration of 1 µM in the assay buffer.

    • Record the fluorescence emission spectrum (e.g., 450-600 nm) with an excitation wavelength of 433 nm in the absence of the ligand.

    • Add a saturating concentration of this compound and record the emission spectrum again.

  • Titration and Affinity Determination:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • For each concentration, mix with the biosensor (1 µM) and allow to equilibrate.

    • Measure the fluorescence intensity at the donor emission peak (e.g., 475 nm) and the acceptor emission peak (e.g., 528 nm).

    • Calculate the acceptor/donor emission ratio for each concentration.

    • Plot the emission ratio as a function of the this compound concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

  • Specificity Test:

    • Repeat the titration experiment with other CoA esters at concentrations similar to or higher than the Kd for this compound.

    • Compare the change in the emission ratio to determine the specificity of the biosensor.

Data Presentation

Table 1: In Vitro Characterization of 3HP-CoA-Sense

ParameterValue (Hypothetical)
Donor Emission Max (nm)475
Acceptor Emission Max (nm)528
Dynamic Range (Ratio change)3.5-fold
Kd for this compound15 µM
Specificity (vs. Acetyl-CoA)>100-fold
Specificity (vs. Malonyl-CoA)>100-fold
Specificity (vs. Pimeloyl-CoA)>50-fold
pH stability range6.5 - 8.0

Experimental Workflow for Live-Cell Imaging

The following diagram outlines the workflow for utilizing the 3HP-CoA-Sense biosensor for real-time monitoring in living cells.

Live_Cell_Imaging_Workflow Start Start Transfection Transfect Cells with 3HP-CoA-Sense Plasmid Start->Transfection Expression Allow Biosensor Expression (24-48 hours) Transfection->Expression Imaging_Setup Mount Cells on Fluorescence Microscope Expression->Imaging_Setup Baseline Record Baseline FRET Ratio Imaging_Setup->Baseline Stimulation Introduce Stimulus (e.g., Benzoate, Drug Candidate) Baseline->Stimulation Real_Time_Monitoring Real-Time Imaging and FRET Ratio Measurement Stimulation->Real_Time_Monitoring Data_Analysis Analyze Changes in FRET Ratio Over Time Real_Time_Monitoring->Data_Analysis End End Data_Analysis->End

Caption: Workflow for live-cell imaging using the 3HP-CoA-Sense biosensor.

Live-Cell Imaging Protocol

Materials:

  • Mammalian cells (e.g., HEK293T) or bacteria capable of metabolizing the substrate of interest.

  • Cell culture medium and supplements.

  • Transfection reagent (for mammalian cells).

  • Fluorescence microscope equipped with appropriate filter sets for mCerulean3 and mVenus, and an environmentally controlled chamber.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Seed cells on a glass-bottom dish suitable for microscopy.

  • Transfect the cells with the 3HP-CoA-Sense plasmid using a suitable transfection reagent.

  • Allow 24-48 hours for biosensor expression.

  • Replace the culture medium with an appropriate imaging buffer.

  • Mount the dish on the microscope stage and maintain physiological conditions (37°C, 5% CO2).

  • Identify cells expressing the biosensor.

  • Acquire images in both the donor and acceptor channels.

  • Establish a baseline FRET ratio for a few minutes.

  • Introduce the stimulus (e.g., a precursor that gets converted to this compound, or a drug that inhibits its degradation).

  • Continue to acquire images at regular intervals to monitor the change in the FRET ratio over time.

  • After the experiment, perform background subtraction and calculate the pixel-by-pixel FRET ratio for each time point.

  • Quantify the change in the FRET ratio in response to the stimulus.

Application in Drug Development

The 3HP-CoA-Sense biosensor can be a powerful tool in drug discovery and development, particularly for identifying and characterizing inhibitors of enzymes involved in the benzoate degradation pathway.

Logical Relationship for Drug Screening Application

Drug_Screening_Logic cluster_Control Control (No Inhibitor) cluster_Inhibitor With Inhibitor Benzoate_Add_C Add Benzoate 3HP_CoA_Metabolism_C Normal Metabolism of This compound Benzoate_Add_C->3HP_CoA_Metabolism_C Low_3HP_CoA_C Low Steady-State [this compound] 3HP_CoA_Metabolism_C->Low_3HP_CoA_C Low_FRET_C Low FRET Ratio Low_3HP_CoA_C->Low_FRET_C Inhibitor_Add Add Potential Inhibitor Blocked_Metabolism_I Blocked Metabolism of This compound Inhibitor_Add->Blocked_Metabolism_I Benzoate_Add_I Add Benzoate Benzoate_Add_I->Blocked_Metabolism_I High_3HP_CoA_I Accumulation of [this compound] Blocked_Metabolism_I->High_3HP_CoA_I High_FRET_I High FRET Ratio High_3HP_CoA_I->High_FRET_I

References

Application Notes and Protocols for the 3-Hydroxypimeloyl-CoA Pathway in Bioremediation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the 3-Hydroxypimeloyl-CoA pathway and its significance in the anaerobic bioremediation of aromatic compounds. Detailed protocols for key experiments are included to facilitate further research and application in environmental biotechnology and drug development.

Application Notes

Introduction to the this compound Pathway

The this compound pathway is a central metabolic route in the anaerobic degradation of various aromatic compounds, which are common environmental pollutants. Under anoxic conditions, microorganisms utilize this pathway to break down the stable aromatic ring structure of compounds like benzoate (B1203000) and phenol (B47542), converting them into intermediates that can enter central metabolism. Benzoate, a frequent intermediate in the breakdown of many aromatic pollutants, is initially activated to benzoyl-CoA. This is followed by a reductive dearomatization and a series of enzymatic reactions that lead to the formation of this compound, which is further metabolized, typically to acetyl-CoA.[1][2] Understanding this pathway is crucial for developing effective bioremediation strategies for contaminated sites.

Relevance in Bioremediation

The anaerobic degradation of aromatic compounds is a vital process in subsurface environments, sediments, and wastewater treatment systems where oxygen is limited.[2] The this compound pathway is a key component of this process, enabling microorganisms to utilize toxic aromatic compounds as carbon and energy sources. By harnessing the metabolic capabilities of bacteria that employ this pathway, such as Thauera aromatica and Rhodopseudomonas palustris, it is possible to design and implement in situ and ex situ bioremediation technologies for the cleanup of industrial effluents and contaminated groundwater.[3][4]

Key Microorganisms and Enzymes

Several facultative anaerobic and phototrophic bacteria are known to utilize the this compound pathway for aromatic catabolism. Notable examples include:

  • Thauera aromatica : A denitrifying bacterium that is a model organism for the study of anaerobic aromatic degradation.[1][4][5]

  • Rhodopseudomonas palustris : A metabolically versatile purple nonsulfur photosynthetic bacterium capable of degrading a wide range of aromatic compounds anaerobically.[3][6][7]

  • Azoarcus evansii : A denitrifying bacterium that also plays a role in the anaerobic breakdown of aromatic hydrocarbons.[8][9][10]

The pathway involves a series of enzymes, with This compound dehydrogenase being a key player that catalyzes the oxidation of this compound to 3-oxopimeloyl-CoA.[7] Other important enzymes in the broader pathway include benzoate-CoA ligase, which activates benzoate to benzoyl-CoA, and benzoyl-CoA reductase, which catalyzes the dearomatization of the aromatic ring.[11][12][13]

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound pathway and associated bioremediation processes.

ParameterOrganismValueReference
Enzyme Activity
Benzoyl-CoA ThioesteraseAzoarcus evansii20 nmol min⁻¹ mg⁻¹ protein[8]
Hydroxyhydroquinone DehydrogenaseThauera aromatica AR-174 nmol min⁻¹ mg⁻¹ protein[4][5]
Kinetic Parameters
Pimeloyl-CoA Synthetase (BioW)Aquifex aeolicusKd (ATP): 13 ± 3 µM[14]
Kd (CoA): 14 ± 2.5 µM[14]
Degradation Rates
Phenol (600 ppm)Pseudomonas fluorescens PU1Complete degradation in 24 hours[15]
Phenol (1000 mg/L)Rhodosporidium kratochvilovae HIMPA1Complete degradation[16]
Phenol (2.0 g/L)Gordonia aetherivorans UCM Ac-602 (immobilized)Degraded in 96 hours[17]

Experimental Protocols

Protocol 1: Culturing Anaerobic Bacteria for Aromatic Compound Degradation

This protocol describes the general procedure for cultivating anaerobic bacteria, such as Rhodopseudomonas palustris, for studies on the degradation of aromatic compounds.

Materials:

  • Basal salt medium (specific for the chosen bacterium)

  • Aromatic compound stock solution (e.g., sodium benzoate)

  • Anaerobic culture tubes or bottles with butyl rubber stoppers and aluminum crimp seals

  • Gassing station with a mixture of N₂/CO₂ (e.g., 80:20 v/v)

  • Syringes and needles for additions and sampling

  • Spectrophotometer

Procedure:

  • Prepare the basal salt medium and dispense it into anaerobic culture vessels.

  • Seal the vessels with butyl rubber stoppers and aluminum crimps.

  • Make the medium anaerobic by repeatedly evacuating and flushing with the N₂/CO₂ gas mixture.

  • Autoclave the sealed, anaerobic medium.

  • After cooling, add the sterile, anaerobic aromatic compound stock solution to the desired final concentration using a syringe.

  • Inoculate the medium with a fresh culture of the anaerobic bacterium.

  • Incubate the cultures under appropriate conditions (e.g., for R. palustris, incubate under illumination at 30°C).

  • Monitor bacterial growth by measuring the optical density (OD) at a suitable wavelength (e.g., 660 nm).

  • Collect samples periodically and anaerobically for analysis of the aromatic compound concentration and pathway intermediates.

Protocol 2: Enzyme Assay for this compound Dehydrogenase

This protocol is adapted from methods for assaying other 3-hydroxyacyl-CoA dehydrogenases and can be used to measure the activity of this compound dehydrogenase.[18][19]

Principle:

The activity of this compound dehydrogenase is determined by monitoring the reduction of NAD⁺ to NADH at 340 nm, which is coupled to the oxidation of this compound to 3-oxopimeloyl-CoA.

Materials:

  • Cell-free extract from bacteria grown on the aromatic compound

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • NAD⁺ solution (e.g., 10 mM)

  • This compound substrate (synthesized or commercially available)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and NAD⁺ solution.

  • Add the cell-free extract to the cuvette and mix gently.

  • Initiate the reaction by adding the this compound substrate.

  • Immediately start monitoring the increase in absorbance at 340 nm over time.

  • Calculate the rate of NADH formation using the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹ cm⁻¹).

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the assay conditions.

  • Determine the protein concentration of the cell-free extract to calculate the specific activity (U/mg protein).

Protocol 3: HPLC Analysis of this compound Pathway Intermediates

This protocol outlines a general method for the analysis of CoA esters, including intermediates of the this compound pathway, using High-Performance Liquid Chromatography (HPLC).[20][21]

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Aqueous mobile phase (e.g., 100 mM sodium phosphate (B84403) buffer, pH 6.5)

  • Organic mobile phase (e.g., methanol (B129727) or acetonitrile)

  • Standards for the CoA esters of interest (if available)

  • Perchloric acid (PCA) for sample extraction

  • Potassium carbonate (K₂CO₃) for neutralization

Procedure:

  • Sample Preparation:

    • Quench the metabolism in bacterial culture samples rapidly (e.g., by adding cold methanol).

    • Extract the CoA esters by adding cold perchloric acid.

    • Centrifuge to pellet the cell debris.

    • Neutralize the supernatant with potassium carbonate.

    • Centrifuge to remove the potassium perchlorate (B79767) precipitate.

    • Filter the supernatant through a 0.22 µm filter before HPLC analysis.

  • HPLC Analysis:

    • Equilibrate the C18 column with the starting mobile phase composition.

    • Inject the prepared sample onto the column.

    • Elute the CoA esters using a gradient of the organic mobile phase.

    • Monitor the elution of the compounds by measuring the absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

    • Identify and quantify the peaks by comparing their retention times and peak areas with those of known standards.

Visualizations

Diagram 1: Anaerobic Benzoate Degradation via the this compound Pathway

Anaerobic_Benzoate_Degradation Benzoate Benzoate BenzoylCoA Benzoyl-CoA Benzoate->BenzoylCoA Benzoate-CoA ligase Cyclohex_diene_CoA Cyclohex-1,5-diene-1-carbonyl-CoA BenzoylCoA->Cyclohex_diene_CoA Benzoyl-CoA reductase Hydroxycyclohex_CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Cyclohex_diene_CoA->Hydroxycyclohex_CoA Hydratase Oxocyclohex_CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydroxycyclohex_CoA->Oxocyclohex_CoA Dehydrogenase PimeloylCoA Pimeloyl-CoA Oxocyclohex_CoA->PimeloylCoA Hydrolase HydroxypimeloylCoA This compound PimeloylCoA->HydroxypimeloylCoA Hydratase OxopimeloylCoA 3-Oxopimeloyl-CoA HydroxypimeloylCoA->OxopimeloylCoA This compound dehydrogenase GlutarylCoA Glutaryl-CoA OxopimeloylCoA->GlutarylCoA Thiolase AcetylCoA Acetyl-CoA GlutarylCoA->AcetylCoA β-oxidation

Caption: Anaerobic degradation pathway of benzoate to acetyl-CoA.

Diagram 2: Experimental Workflow for Bioremediation Study

Bioremediation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Culture_Prep Prepare Anaerobic Bacterial Culture Inoculation Inoculate Medium Culture_Prep->Inoculation Media_Prep Prepare Medium with Aromatic Pollutant Media_Prep->Inoculation Incubation Incubate under Anaerobic Conditions Inoculation->Incubation Sampling Periodic Sampling Incubation->Sampling OD_Measurement Measure Optical Density (Growth) Sampling->OD_Measurement HPLC_Analysis HPLC Analysis of Pollutant & Intermediates Sampling->HPLC_Analysis Enzyme_Assay Enzyme Assays from Cell-free Extracts Sampling->Enzyme_Assay Data_Analysis Data Analysis and Interpretation OD_Measurement->Data_Analysis HPLC_Analysis->Data_Analysis Enzyme_Assay->Data_Analysis Conclusion Conclusion on Bioremediation Potential Data_Analysis->Conclusion

Caption: Workflow for studying aromatic compound bioremediation.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 3-Hydroxypimeloyl-CoA by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 3-Hydroxypimeloyl-CoA using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to quantify?

A1: this compound is a short-chain acyl-CoA thioester that acts as an intermediate in various metabolic pathways, most notably in the anaerobic degradation of benzoate (B1203000).[1][2][3] Its accurate quantification is crucial for studying microbial metabolism, particularly in the context of bioremediation and understanding the metabolic fate of aromatic compounds.

Q2: What are the major challenges in quantifying this compound by LC-MS?

A2: The primary challenges include:

  • Analyte Instability: Acyl-CoA thioesters are susceptible to hydrolysis, especially at neutral or alkaline pH.[4][5][6]

  • Matrix Effects: Complex biological samples can cause ion suppression or enhancement, leading to inaccurate quantification.[4][6]

  • Low Endogenous Concentrations: this compound may be present at very low levels in biological samples, requiring highly sensitive analytical methods.

  • Chromatographic Resolution: Co-elution with isobaric or structurally similar compounds can interfere with accurate measurement.[7]

Q3: What type of internal standard is recommended for the quantification of this compound?

A3: The ideal internal standard is a stable isotope-labeled (e.g., ¹³C, ¹⁵N) this compound. If a stable isotope-labeled standard is not commercially available, a structurally similar acyl-CoA with a different chain length that is not endogenously present in the sample, such as heptadecanoyl-CoA (C17:0-CoA), can be used.[7]

Q4: How should I prepare my biological samples for this compound analysis?

A4: A common and effective method involves protein precipitation followed by solid-phase extraction (SPE).[8][9] This two-step process helps to remove proteins and other interfering matrix components, concentrating the analyte of interest. It is critical to keep samples on ice or at 4°C throughout the preparation process to minimize degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS quantification of this compound.

Issue Potential Cause(s) Recommended Action(s)
No or Low Signal 1. Analyte Degradation: Thioester hydrolysis due to improper sample handling (e.g., elevated temperature, high pH).2. Inefficient Extraction: Poor recovery from the sample matrix during protein precipitation or SPE.3. Suboptimal MS Parameters: Incorrect precursor/product ion selection or insufficient collision energy.4. Matrix-induced Ion Suppression: Co-eluting compounds from the biological matrix interfering with ionization.[4][6]1. Ensure samples are kept on ice or at 4°C during preparation. Use acidic conditions (e.g., 0.1% formic acid) in reconstitution solvents. Prepare fresh samples.2. Optimize the SPE protocol. Ensure the sorbent is appropriate for acyl-CoA extraction (e.g., C18). Check the pH of loading, washing, and elution buffers.3. Confirm the m/z of the precursor ion for this compound ([M+H]⁺ ≈ 926.18 m/z).[10] Optimize product ion selection and collision energy by infusing a standard, if available. A common fragment for acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507 Da).4. Improve sample cleanup. Dilute the sample if sensitivity allows. Optimize the chromatographic gradient to separate the analyte from interfering matrix components.
Poor Peak Shape (Tailing, Fronting, or Split Peaks) 1. Column Overload: Injecting too much sample.2. Incompatible Injection Solvent: The solvent used to reconstitute the sample is much stronger than the initial mobile phase.3. Column Contamination or Degradation: Buildup of matrix components on the column or loss of stationary phase.4. Secondary Interactions: Analyte interacting with active sites on the column or in the LC system.1. Reduce the injection volume or dilute the sample.2. Reconstitute the sample in a solvent that is similar in strength to or weaker than the initial mobile phase.3. Implement a column wash step between injections. If the problem persists, replace the guard column or the analytical column.4. Add a small amount of a competing agent (e.g., a stronger acid) to the mobile phase. Ensure all tubing and fittings are inert.
High Variability in Results (Poor Precision) 1. Inconsistent Sample Preparation: Variations in extraction efficiency between samples.2. Analyte Instability: Degradation occurring to a variable extent in different samples.3. Inadequate Internal Standard Correction: The internal standard does not effectively compensate for variations.4. Instrument Fluctuation: Unstable spray or fluctuating MS detector response.1. Standardize the sample preparation protocol. Use an automated system if available.2. Maintain consistent timing and temperature for all sample processing steps.3. Ensure the internal standard is added at the very beginning of the sample preparation process. Use a stable isotope-labeled internal standard if possible.4. Check for a stable spray and perform a system suitability test before running the sample batch.
Inaccurate Quantification (Poor Accuracy) 1. Matrix Effects: Consistent ion suppression or enhancement affecting the analyte and/or internal standard differently.2. Incorrect Calibration Curve: The calibration standards are not prepared in a matrix that mimics the biological samples.3. Degradation of Calibration Standards: The stock or working solutions of the standards have degraded over time.1. Evaluate matrix effects by performing a post-extraction spike experiment. If significant matrix effects are present, use a matrix-matched calibration curve or stable isotope-labeled internal standard.2. Prepare calibration standards in a representative blank matrix that has undergone the same extraction procedure as the samples.3. Prepare fresh calibration standards from a new stock solution. Store stock solutions at -80°C in small aliquots.

Experimental Protocols

Sample Preparation from Bacterial Cell Pellets

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Cell Lysis and Protein Precipitation:

    • To a frozen cell pellet (e.g., 10-50 mg), add 500 µL of ice-cold extraction solution (Acetonitrile:Methanol (B129727):Water, 40:40:20 with 0.1% formic acid).

    • Add your internal standard to the extraction solution before adding it to the sample.

    • Homogenize the sample using a bead beater or sonicator on ice.

    • Vortex for 10 minutes at 4°C.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol, followed by 1 mL of water.

    • Load the supernatant from the previous step onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

    • Elute the this compound with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 4.5.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 5% B

      • 12.1-15 min: 5% B (re-equilibration)

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • The following are theoretical transitions based on the structure of this compound and common fragmentation patterns of acyl-CoAs. These should be optimized using an authentic standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Putative FragmentCollision Energy (eV)
This compound926.2419.1[Adenosine diphosphate]⁺35-45
This compound926.2419.2[M+H - 507]⁺ (Loss of phosphopantetheine)25-35
Internal Standard (e.g., C17:0-CoA)1022.4515.4[M+H - 507]⁺30-40

Quantitative Data Presentation

The following table provides an example of how to present quantitative data for this compound. Please note that these are representative values and will vary depending on the biological system and experimental conditions.

Sample IDBiological ReplicateTechnical ReplicatePeak Area (Analyte)Peak Area (Internal Standard)Calculated Concentration (pmol/mg protein)
Control 11115,234543,2101.25
Control 11216,012551,0981.30
Control 22114,890539,8761.23
Control 22215,556548,7651.27
Treated 11145,678547,8903.74
Treated 11247,011555,4323.80
Treated 22144,987541,2343.72
Treated 22246,123550,1123.76

Visualization of Metabolic Pathway

The following diagram illustrates the position of this compound in the anaerobic benzoate degradation pathway.

Benzoate_Degradation_Pathway cluster_0 Anaerobic Benzoate Degradation Benzoate Benzoate Benzoyl_CoA Benzoyl-CoA Benzoate->Benzoyl_CoA CoA Ligase Intermediates Series of Intermediates Benzoyl_CoA->Intermediates Reduction Steps Pimeloyl_CoA Pimeloyl-CoA Intermediates->Pimeloyl_CoA Three_HP_CoA This compound Pimeloyl_CoA->Three_HP_CoA Hydratase Three_Oxo_CoA 3-Oxopimeloyl-CoA Three_HP_CoA->Three_Oxo_CoA This compound Dehydrogenase Downstream Further Degradation (β-oxidation) Three_Oxo_CoA->Downstream Thiolase

Caption: Anaerobic degradation pathway of benzoate highlighting the role of this compound.

Experimental Workflow Diagram

The following diagram outlines the logical steps for troubleshooting common LC-MS issues.

Troubleshooting_Workflow Start LC-MS Analysis Issue (e.g., Low Signal, Poor Peak Shape) Check_MS Check MS Performance (Infuse Standard) Start->Check_MS MS_OK MS Performance OK? Check_MS->MS_OK Check_LC Evaluate Chromatography (Peak Shape, Retention Time) LC_OK Chromatography OK? Check_LC->LC_OK Check_Sample_Prep Review Sample Preparation (Recovery, Stability) Sample_Prep_OK Sample Prep OK? Check_Sample_Prep->Sample_Prep_OK MS_OK->Check_LC Yes Optimize_MS Optimize MS Parameters (Source, Collision Energy) MS_OK->Optimize_MS No LC_OK->Check_Sample_Prep Yes Optimize_LC Optimize LC Method (Gradient, Column) LC_OK->Optimize_LC No Optimize_Sample_Prep Optimize Sample Prep (SPE, Lysis) Sample_Prep_OK->Optimize_Sample_Prep No Resolved Issue Resolved Sample_Prep_OK->Resolved Yes Optimize_MS->Check_MS Optimize_LC->Check_LC Optimize_Sample_Prep->Check_Sample_Prep

Caption: A logical workflow for troubleshooting common LC-MS quantification issues.

References

Technical Support Center: Troubleshooting Low Yield of 3-Hydroxypimeloyl-CoA in Engineered E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields of 3-Hydroxypimeloyl-CoA in engineered Escherichia coli. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the biosynthetic pathway for this compound in our engineered E. coli strain?

A1: The engineered pathway for this compound production in E. coli is a hybrid pathway that leverages and enhances the native biotin (B1667282) synthesis machinery and introduces a final hydroxylation step. The pathway begins with acetyl-CoA and proceeds through the following key stages:

  • Malonyl-CoA Synthesis: Acetyl-CoA is carboxylated to malonyl-CoA by the native E. coli acetyl-CoA carboxylase (ACC).

  • Pimeloyl-ACP Synthesis: Malonyl-CoA enters a modified fatty acid synthesis (FAS) pathway. The native E. coli enzymes BioC and BioH are crucial here. BioC methylates the free carboxyl group of a malonyl-thioester, allowing it to act as a primer for the FAS machinery. Two rounds of elongation result in the formation of pimeloyl-acyl carrier protein (ACP) methyl ester. BioH then hydrolyzes the methyl ester to yield pimeloyl-ACP.[1][2]

  • Pimeloyl-CoA Formation: Pimeloyl-ACP is converted to pimeloyl-CoA. This can be achieved through the action of an acyl-ACP:CoA transacylase.[3]

  • Hydroxylation to this compound: A heterologously expressed hydroxylase, such as a cytochrome P450 monooxygenase, catalyzes the final step of converting pimeloyl-CoA to this compound.[4][5]

Q2: What are the major metabolic bottlenecks that can lead to low this compound yield?

A2: Low yields of this compound can arise from several bottlenecks throughout the biosynthetic pathway:

  • Insufficient Precursor Supply: The intracellular pools of the primary precursors, acetyl-CoA and malonyl-CoA, may be limiting. These molecules are central to many metabolic processes, including the TCA cycle and fatty acid synthesis, creating competition for their use.[6][7]

  • Inefficient Pimeloyl-CoA Synthesis: The native biotin synthesis pathway is tightly regulated to produce only the small amounts of biotin required by the cell. Overexpression of the key enzymes in this pathway may be necessary but could also lead to metabolic imbalances.

  • Low Activity of the Heterologous Hydroxylase: The enzyme responsible for the final hydroxylation step may have low expression levels, be incorrectly folded, or exhibit poor catalytic activity towards pimeloyl-CoA. Cytochrome P450 enzymes, for instance, require a compatible reductase partner for activity, which also needs to be co-expressed.

  • Metabolic Burden and Toxicity: Overexpression of multiple heterologous and native enzymes can impose a significant metabolic burden on the host cells, leading to reduced growth and productivity.[7][8][9] Accumulation of pathway intermediates may also be toxic to the cells.

  • Cofactor Imbalance: The biosynthesis of this compound requires specific cofactors, such as NADPH for the hydroxylation step. An imbalance in the availability and regeneration of these cofactors can limit the overall pathway flux.

Troubleshooting Guides

Issue 1: Low or Undetectable Levels of Pimeloyl-CoA Precursor

Question: I am not seeing significant accumulation of pimeloyl-CoA in my engineered E. coli strain. What are the likely causes and how can I address this?

Answer:

Low levels of the pimeloyl-CoA precursor suggest a bottleneck in the upstream pathway, from acetyl-CoA to pimeloyl-CoA. Here are the potential causes and troubleshooting steps:

Potential Causes:

  • Limited Acetyl-CoA and Malonyl-CoA Pool: Competition from other metabolic pathways, such as the TCA cycle and native fatty acid synthesis, can deplete the precursor pools.

  • Insufficient Activity of Acetyl-CoA Carboxylase (ACC): The conversion of acetyl-CoA to malonyl-CoA is a critical and often rate-limiting step.

  • Inefficient Pimeloyl-ACP Synthesis: The activity of the native BioC and BioH enzymes may not be sufficient for high-flux production.

  • Poor Conversion of Pimeloyl-ACP to Pimeloyl-CoA: The acyl-ACP:CoA transacylase may have low activity or expression.

Troubleshooting Steps:

  • Enhance Precursor Supply:

    • Overexpress the native acetyl-CoA carboxylase (AccABCD) to increase the malonyl-CoA pool.[6]

    • Consider co-expressing a feedback-resistant variant of ACC.

    • Knock out competing pathways that drain the acetyl-CoA pool, such as those for acetate (B1210297) and ethanol (B145695) production.[6]

    • Inhibit native fatty acid synthesis by adding cerulenin (B1668410) to the culture medium, which can redirect malonyl-CoA towards your pathway.[10]

  • Boost the Pimeloyl-ACP Synthesis Pathway:

    • Overexpress the native E. coli genes bioC and bioH to increase the flux through the modified fatty acid synthesis pathway leading to pimeloyl-ACP.

  • Improve Pimeloyl-CoA Formation:

    • Overexpress a suitable acyl-ACP:CoA transacylase, such as PhaG from Pseudomonas putida.[3] Ensure that the chosen enzyme has good activity towards pimeloyl-ACP.

Issue 2: Pimeloyl-CoA is Produced, but this compound Yield is Low

Question: I can detect the pimeloyl-CoA precursor, but the final product, this compound, is not being produced in high quantities. What should I investigate?

Answer:

If pimeloyl-CoA is accumulating, the bottleneck likely lies in the final hydroxylation step. Here are the potential causes and troubleshooting strategies:

Potential Causes:

  • Low Expression or Activity of the Hydroxylase: The heterologously expressed hydroxylase (e.g., a cytochrome P450) may not be produced in sufficient quantities or may be misfolded and inactive.

  • Lack of a Functional Redox Partner: Cytochrome P450 enzymes require a reductase partner to transfer electrons from a cofactor like NADPH. If the appropriate reductase is not co-expressed or is incompatible, the P450 will be inactive.

  • Suboptimal Reaction Conditions: The intracellular environment (e.g., pH, redox state) may not be optimal for the hydroxylase's activity.

  • Cofactor (NADPH) Limitation: The hydroxylation reaction is often NADPH-dependent. Insufficient NADPH regeneration can limit the rate of this step.

Troubleshooting Steps:

  • Optimize Hydroxylase Expression and Function:

    • Verify the expression of your hydroxylase (e.g., a cytochrome P450 like CYP168A1 from Pseudomonas aeruginosa) via SDS-PAGE and Western blot.[4][5]

    • Ensure that a compatible reductase partner is co-expressed. For many bacterial P450s, a ferredoxin and a ferredoxin reductase are required.

    • Optimize the expression conditions for the hydroxylase and its reductase, including inducer concentration and induction temperature. Lower temperatures (e.g., 18-25°C) can sometimes improve the folding of heterologous proteins.

  • Address Cofactor Availability:

  • Consider Alternative Hydroxylases:

    • If optimization of the current hydroxylase is unsuccessful, consider screening other candidate enzymes, such as different P450s or 2-oxoglutarate-dependent oxygenases, which are also known to catalyze hydroxylation reactions.[9][11]

Data Presentation

Table 1: Comparison of Titers and Yields of 3-Hydroxypropionic Acid (3-HP) in Engineered E. coli (as a proxy for dicarboxylic acid production)

Strain Engineering StrategyCarbon SourceTiter (g/L)Yield (g/g)Reference
Overexpression of β-alanine pathway enzymes and promoter replacementGlucose31.1-[12]
Overexpression of a novel aldehyde dehydrogenase (GabD4)Glycerol (B35011)71.9-[4]
Deletion of byproduct pathways and overexpression of glycerol facilitatorGlycerol42.10.268[13]
Coupling of malonyl-CoA and propionyl-CoA pathwaysGlucose1.94-[14]
Hybrid pathway and cofactor regenerationGlucose42.80.4 mol/mol[15]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Hydroxylase

This protocol describes a general method for the expression and purification of a His-tagged recombinant hydroxylase from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Ni-NTA affinity chromatography column.

Procedure:

  • Inoculate a starter culture of the expression strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to incubate the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to promote proper protein folding.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a high-pressure homogenizer.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged protein with elution buffer.

  • Analyze the purified protein by SDS-PAGE.

Protocol 2: Preparation of E. coli Cell Lysate for Acyl-CoA Analysis

This protocol outlines a method for quenching metabolism and extracting acyl-CoAs from E. coli for subsequent LC-MS/MS analysis.

Materials:

Procedure:

  • Rapidly quench the metabolism of a known volume of E. coli culture by adding it to ice-cold 60% methanol.

  • Harvest the cells by centrifugation at 5,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cell pellet in a small volume of ice-cold deionized water containing 0.6% formic acid.

  • Add acetonitrile to the cell suspension, vortex thoroughly, and sonicate to ensure complete lysis and protein precipitation.

  • Centrifuge the mixture at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated protein.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 3: Quantification of Pimeloyl-CoA and this compound by LC-MS/MS

This protocol provides a general framework for the quantification of target acyl-CoAs using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase HPLC column.

Procedure:

  • Chromatographic Separation:

    • Use a C18 column for reverse-phase chromatography.

    • Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Optimize the gradient to achieve good separation of pimeloyl-CoA and this compound from other cellular components.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use multiple reaction monitoring (MRM) for quantification. Determine the specific precursor-to-product ion transitions for pimeloyl-CoA and this compound using authentic standards.

  • Quantification:

    • Prepare a standard curve using known concentrations of pimeloyl-CoA and this compound standards.

    • Spike an internal standard (e.g., a ¹³C-labeled acyl-CoA) into the samples to correct for matrix effects and variations in sample preparation.

    • Quantify the target analytes in the experimental samples by comparing their peak areas to the standard curve.

Visualizations

Pathway acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC malonyl_acp Malonyl-ACP malonyl_coa->malonyl_acp pimeloyl_acp_me Pimeloyl-ACP Methyl Ester malonyl_acp->pimeloyl_acp_me BioC + FAS pimeloyl_acp Pimeloyl-ACP pimeloyl_acp_me->pimeloyl_acp BioH pimeloyl_coa Pimeloyl-CoA pimeloyl_acp->pimeloyl_coa Acyl-ACP:CoA Transacylase hydroxypimeloyl_coa This compound pimeloyl_coa->hydroxypimeloyl_coa Hydroxylase (e.g., P450)

Caption: Biosynthetic pathway of this compound in engineered E. coli.

TroubleshootingFlow start Low this compound Yield check_precursor Analyze Pimeloyl-CoA Levels start->check_precursor precursor_low Pimeloyl-CoA Low/Absent check_precursor->precursor_low Low precursor_ok Pimeloyl-CoA Accumulates check_precursor->precursor_ok OK troubleshoot_upstream Troubleshoot Upstream Pathway: - Increase Acetyl-CoA/Malonyl-CoA - Overexpress BioC/BioH - Optimize Transacylase precursor_low->troubleshoot_upstream troubleshoot_hydroxylation Troubleshoot Hydroxylation Step: - Verify Hydroxylase Expression - Check Reductase Partner - Optimize Cofactor (NADPH) Supply precursor_ok->troubleshoot_hydroxylation end Improved Yield troubleshoot_upstream->end troubleshoot_hydroxylation->end

Caption: Troubleshooting workflow for low this compound yield.

References

addressing the instability and degradation of 3-Hydroxypimeloyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of instability and degradation of 3-Hydroxypimeloyl-CoA during extraction. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low recovery of this compound during extraction?

Low recovery is typically due to the inherent instability of the thioester bond in the molecule. The main factors contributing to degradation are enzymatic activity from native cellular thioesterases, chemical hydrolysis at non-optimal pH, and thermal decomposition.[1]

Q2: What is the optimal pH range for extracting and storing this compound?

Aqueous solutions of Coenzyme A and its esters are most stable in a slightly acidic pH range, typically between 4.0 and 6.0. Stability significantly decreases in alkaline conditions (pH above 8.0), where the thioester bond is prone to hydrolysis.[1] Extraction protocols for acyl-CoAs often utilize buffers with a pH of around 4.9.[1]

Q3: How critical is temperature control during the extraction process?

Temperature control is highly critical. Degradation rates of acyl-CoA esters increase significantly with temperature.[1] It is imperative to maintain ice-cold conditions (0-4°C) for all steps of the extraction process, including homogenization, centrifugation, and solvent evaporation under vacuum.[1]

Q4: What are the most effective methods to inhibit enzymatic degradation during extraction?

The most critical step is to halt all enzymatic activity immediately upon sample collection. For tissue samples, this can be achieved by flash-freezing in liquid nitrogen. For cell cultures, metabolism can be quenched by adding a pre-chilled organic solvent like methanol (B129727) at -80°C directly to the culture plate.[1]

Q5: Are there specific solvents that should be used for the extraction of this compound?

Solvent systems containing acetonitrile (B52724) and isopropanol (B130326) are commonly used for the extraction of acyl-CoA esters.[2] A typical procedure may involve initial homogenization in an acidic buffer, followed by extraction with an organic solvent mixture.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low or No Yield of this compound Enzymatic Degradation: Thioesterases present in the sample are actively degrading the target molecule.Immediately quench all enzymatic activity upon sample collection. For tissues, flash-freeze in liquid nitrogen. For cells, use pre-chilled (-80°C) methanol to stop metabolic processes.[1]
Chemical Hydrolysis: The thioester bond is being cleaved due to suboptimal pH.Use an acidic extraction buffer. A potassium phosphate (B84403) buffer (100 mM) at a pH of 4.9 is a common and effective choice.[1] Coenzyme A esters are most stable between pH 4.0 and 6.0.[1]
Thermal Degradation: Elevated temperatures during the extraction process are causing the molecule to break down.Maintain strict temperature control. All steps, including homogenization, centrifugation, and solvent evaporation, should be performed at 0-4°C. Use pre-chilled tubes, buffers, and solvents.[1]
Inconsistent Results Between Replicates Variable Sample Handling: Inconsistent timing or temperature during the initial sample processing steps.Standardize the sample collection and quenching protocol to ensure all samples are treated identically and rapidly.
Incomplete Inactivation of Enzymes: Residual enzymatic activity in some samples.Ensure thorough and rapid freezing or quenching of all samples. For larger tissue samples, ensure they are completely frozen before proceeding.
Presence of Degradation Products in Final Sample Suboptimal Storage Conditions: Improper storage of either the initial sample or the final extract.Store tissue and cell samples at -80°C. Store the final extract in an acidic buffer at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Prolonged Extraction Time: Extended exposure to extraction conditions can lead to degradation.Streamline the extraction protocol to minimize the time the sample is exposed to solvents and non-ideal conditions. Work efficiently and keep samples on ice at all times.

Data on Acyl-CoA Stability and Extraction Recovery

The following table summarizes key parameters influencing the stability of acyl-CoA esters and expected recovery rates from various extraction protocols found in the literature for similar molecules.

Parameter Condition Effect on Acyl-CoA Stability Reference
pH Acidic (pH 4.0 - 6.0)High stability[1]
Neutral (pH 7.0)Moderate stability, risk of hydrolysis[1]
Alkaline (pH > 8.0)Low stability, rapid hydrolysis[1]
Temperature 0 - 4°CHigh stability[1]
Room TemperatureIncreased rate of degradation[1]
> 30°CRapid degradation[3]
Extraction Method Acetonitrile/2-propanol followed by solid-phase extractionRecovery of 83-90% for various acyl-CoAs[2]
Chloroform/methanolCommonly used for acyl-CoA esters

Experimental Protocol: Extraction of this compound from Biological Samples

This protocol is adapted from established methods for the extraction of medium-chain acyl-CoA esters and incorporates best practices to minimize degradation.

Materials:

  • Extraction Buffer: 100 mM Potassium Phosphate, pH 4.9

  • Extraction Solvent: Acetonitrile:Isopropanol (3:1, v/v), pre-chilled to -20°C

  • Liquid Nitrogen

  • Homogenizer (e.g., Potter-Elvehjem or bead beater)

  • Refrigerated Centrifuge (4°C)

  • Vacuum Concentrator

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

  • Internal Standard (optional, e.g., a stable isotope-labeled acyl-CoA)

Procedure:

  • Sample Collection and Quenching:

    • For tissue samples, immediately flash-freeze in liquid nitrogen upon collection. Store at -80°C until extraction.

    • For cell cultures, rapidly aspirate the culture medium and add 1 mL of pre-chilled (-80°C) methanol directly to the plate to quench metabolism. Scrape the cells and collect the suspension.

  • Homogenization:

    • For tissue, weigh the frozen tissue and add it to a pre-chilled homogenization tube containing 1 mL of ice-cold Extraction Buffer per 100 mg of tissue.

    • For cells, centrifuge the methanol suspension at 1000 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold Extraction Buffer.

    • Homogenize the sample on ice until a uniform lysate is achieved.

  • Protein Precipitation and Liquid-Liquid Extraction:

    • To the homogenate, add 4 volumes of the pre-chilled (-20°C) Extraction Solvent.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 20 minutes to allow for protein precipitation.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the acyl-CoA esters, and transfer it to a new pre-chilled tube.

  • Solvent Evaporation:

    • Concentrate the supernatant to near dryness using a vacuum concentrator. Ensure the temperature of the concentrator is kept low.

  • Solid-Phase Extraction (SPE) for Purification (Optional but Recommended):

    • Reconstitute the dried extract in a small volume of the initial mobile phase for your analytical method (e.g., 95% mobile phase A).

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the this compound with an appropriate solvent (e.g., a higher percentage of organic solvent).

  • Final Sample Preparation:

    • Evaporate the eluted fraction to dryness in a vacuum concentrator.

    • Reconstitute the purified extract in a suitable buffer for your analytical method (e.g., LC-MS/MS).

  • Storage:

    • Store the final extract at -80°C until analysis.

Visualizations

Experimental Workflow for this compound Extraction

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis Sample Biological Sample (Tissue or Cells) Quench Quenching (Liquid N2 or Cold Methanol) Sample->Quench Homogenize Homogenization (Acidic Buffer, pH 4.9) Quench->Homogenize AddSolvent Add Extraction Solvent (Acetonitrile:Isopropanol) Homogenize->AddSolvent Centrifuge1 Centrifugation AddSolvent->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant Evaporate Solvent Evaporation CollectSupernatant->Evaporate SPE Solid-Phase Extraction (SPE) Evaporate->SPE FinalSample Final Sample SPE->FinalSample Analysis LC-MS/MS Analysis FinalSample->Analysis

Caption: A flowchart of the recommended experimental workflow for the extraction and purification of this compound.

Anaerobic Benzoate Degradation Pathway

Benzoate_Degradation Benzoate Benzoate BenzoylCoA Benzoyl-CoA Benzoate->BenzoylCoA Cyclohex15diene Cyclohex-1,5-diene-1-carboxyl-CoA BenzoylCoA->Cyclohex15diene Cyclohex1ene Cyclohex-1-ene-1-carboxyl-CoA Cyclohex15diene->Cyclohex1ene Hydroxycyclohexane 2-Hydroxycyclohexane-1-carboxyl-CoA Cyclohex1ene->Hydroxycyclohexane Oxocyclohexane 2-Oxocyclohexane-1-carboxyl-CoA Hydroxycyclohexane->Oxocyclohexane PimeloylCoA_intermediate Pimelyl-CoA intermediate Oxocyclohexane->PimeloylCoA_intermediate HydroxypimeloylCoA This compound PimeloylCoA_intermediate->HydroxypimeloylCoA OxopimeloylCoA 3-Oxopimeloyl-CoA HydroxypimeloylCoA->OxopimeloylCoA GlutarylCoA Glutaryl-CoA OxopimeloylCoA->GlutarylCoA TCA TCA Cycle GlutarylCoA->TCA

Caption: The anaerobic degradation pathway of benzoate, highlighting the central role of this compound.

References

Technical Support Center: Enhancing the Stability of 3-Hydroxypimeloyl-CoA Standards for Reliable Calibration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of quantitative analyses hinges on the stability of calibration standards. 3-Hydroxypimeloyl-CoA, a key intermediate in various metabolic pathways, presents unique stability challenges that can impact experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the preparation, storage, and analysis of this compound standards.

Frequently Asked Questions (FAQs)

Q1: My this compound standard is showing signs of degradation. What are the primary causes?

A1: this compound, like other acyl-CoAs, is susceptible to degradation primarily through the hydrolysis of its thioester bond.[1] This vulnerability is heightened in aqueous solutions, particularly under alkaline or strongly acidic conditions.[1] The presence of a hydroxyl group in its structure may also influence its stability, although specific data on this is limited.

Q2: What is the recommended solvent for preparing and storing this compound stock solutions?

A2: To minimize hydrolytic degradation, it is recommended to prepare stock solutions in an organic solvent. Methanol (B129727) has been shown to provide better stability for acyl-CoAs compared to purely aqueous solutions.[1] A solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH (around 7) can also be a suitable option, as it has been observed to mitigate the deterioration of other acyl-CoAs.[1] For long-term storage, it is best to store the standard as a dry pellet at -80°C.

Q3: How should I handle the long-term storage of this compound standards?

A3: For optimal long-term stability, this compound standards should be stored at -80°C.[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: Are there any specific precautions to take during sample preparation for LC-MS/MS analysis?

A4: Yes, it is crucial to work quickly and maintain low temperatures throughout the sample preparation process. Keep samples on ice to minimize enzymatic and chemical degradation. When performing solid-phase extraction (SPE) for sample cleanup, ensure the chosen sorbent and elution solvents are appropriate for polar molecules like this compound to prevent significant sample loss.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Broadening) in LC-MS/MS Analysis

Poor peak shape can compromise the accuracy and precision of quantification. The following table outlines potential causes and solutions.

Possible Cause Recommended Solution
Secondary Interactions with Stationary Phase The hydroxyl and carboxyl groups of this compound can interact with residual silanols on C18 columns, leading to peak tailing. Consider using a column with end-capping or a different stationary phase chemistry, such as one designed for polar compounds.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of this compound and its interaction with the column. Experiment with a slightly acidic mobile phase (e.g., containing 0.1% formic acid) to suppress the ionization of the carboxyl group and improve peak shape.
Sample Solvent Mismatch Injecting the standard in a solvent significantly stronger than the initial mobile phase can cause peak distortion. If possible, dissolve the standard in the initial mobile phase or a weaker solvent.
Column Overload Injecting too high a concentration of the standard can lead to peak fronting or tailing. Dilute the standard and reinject.
Issue 2: Low or No Signal for this compound Standard

A lack of signal can be frustrating. This guide provides a systematic approach to diagnosing the issue.

Possible Cause Recommended Solution
Standard Degradation Prepare a fresh stock solution of this compound from a new vial of the standard. Always store stock solutions and aliquots at -80°C.
Suboptimal Mass Spectrometry Parameters Ensure the mass spectrometer is tuned and calibrated. Optimize the precursor and product ion m/z values, as well as the collision energy for this compound.
Inefficient Ionization The composition of the mobile phase can significantly impact ionization efficiency. Adjust the percentage of organic solvent and the concentration of additives like formic acid or ammonium acetate to enhance the signal.
Instrument Contamination Buildup of contaminants on the column or in the MS source can suppress the signal. Flush the column with a strong solvent and clean the ion source according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Preparation of this compound Calibration Standards
  • Stock Solution Preparation (1 mg/mL):

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Weigh the required amount of the standard accurately.

    • Dissolve the standard in high-purity methanol to the desired concentration.

    • Vortex briefly to ensure complete dissolution.

  • Working Standard Preparation:

    • Prepare a series of working standards by serially diluting the stock solution with a solvent compatible with your analytical method (e.g., 50% methanol in water or the initial mobile phase).

    • Keep all solutions on ice during preparation.

  • Storage:

    • Aliquot the stock solution into single-use vials and store at -80°C.

    • Prepare fresh working standards daily.

Protocol 2: Stability Assessment of this compound Standards
  • Short-Term Stability (Autosampler):

    • Prepare a mid-range concentration working standard in your chosen analytical solvent.

    • Place the vial in the autosampler set at a typical operating temperature (e.g., 4°C).

    • Inject the standard at regular intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Monitor the peak area for any significant decrease over time.

  • Freeze-Thaw Stability:

    • Prepare several aliquots of a working standard.

    • Subject the aliquots to a number of freeze-thaw cycles (e.g., one, two, and three cycles). A single cycle consists of freezing the sample at -80°C for at least one hour followed by thawing to room temperature.

    • Analyze the samples after each cycle and compare the peak areas to a freshly prepared standard.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_troubleshooting Troubleshooting stock Prepare Stock Solution (1 mg/mL in Methanol) working Prepare Working Standards (Serial Dilution) stock->working store Aliquot and Store (-80°C) working->store inject Inject Standard store->inject Use fresh or properly stored standards separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect peak_shape Poor Peak Shape detect->peak_shape Evaluate Data low_signal Low/No Signal detect->low_signal Evaluate Data

Caption: A logical workflow for the preparation, analysis, and troubleshooting of this compound standards.

stability_factors stability This compound Stability temp Temperature stability->temp Influenced by ph pH stability->ph Influenced by solvent Solvent stability->solvent Influenced by freeze_thaw Freeze-Thaw Cycles stability->freeze_thaw Influenced by storage storage temp->storage Mitigated by -80°C storage acidic_neutral acidic_neutral ph->acidic_neutral Stabilized at Slightly Acidic to Neutral methanol methanol solvent->methanol Stabilized by Methanol aliquoting aliquoting freeze_thaw->aliquoting Mitigated by Aliquoting

Caption: Key factors influencing the stability of this compound standards and mitigation strategies.

References

Technical Support Center: Enhancing Soluble Expression of 3-Hydroxypimeloyl-CoA Pathway Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in increasing the expression of soluble 3-Hydroxypimeloyl-CoA (3-HP-CoA) pathway enzymes.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Low or no expression of the target 3-HP-CoA pathway enzyme.

  • Question: I have cloned my 3-HP-CoA pathway gene into an expression vector, but I am not seeing any protein expression on my SDS-PAGE or Western blot. What could be the issue?

  • Answer: Several factors could contribute to a lack of protein expression. Here is a step-by-step troubleshooting guide:

    • Verify your construct:

      • Sequencing: Ensure the entire open reading frame (ORF) has been cloned correctly, is in frame with any tags, and that there are no mutations in the promoter region, ribosome binding site (RBS), or terminator sequence.

      • Vector Integrity: Confirm the integrity of your expression vector by restriction digest.

    • Optimize Codon Usage: The codon usage of your gene of interest might not be optimal for your expression host (e.g., E. coli). This can lead to translational stalling and premature termination.

      • Solution: Synthesize a codon-optimized version of your gene. Several online tools and commercial services are available for this purpose. Studies have shown that codon optimization can significantly increase protein expression levels.[1]

    • Check Promoter Strength and Induction:

      • Leaky Expression: Some promoters, like the lac-based promoters, can have basal or "leaky" expression even without an inducer.[2][3] If your protein is toxic to the cells, this can inhibit growth and overall protein yield. Consider using a vector with a tightly controlled promoter, such as the araBAD promoter.[2][4]

      • Inefficient Induction: Ensure you are using the correct inducer at an optimal concentration and that the induction is carried out for an appropriate duration and at a suitable temperature.

    • Evaluate mRNA Stability: The stability of the mRNA transcript can affect the amount of protein produced. While less common to troubleshoot directly, significant secondary structures in the 5' untranslated region can hinder translation initiation.

Problem 2: The expressed 3-HP-CoA pathway enzyme is insoluble and forms inclusion bodies.

  • Question: I can see a strong band for my enzyme on SDS-PAGE of the whole-cell lysate, but after cell lysis and centrifugation, the majority of the protein is in the insoluble pellet. How can I increase the soluble fraction?

  • Answer: Inclusion body formation is a common challenge in recombinant protein expression.[5] Here are several strategies to improve the solubility of your 3-HP-CoA pathway enzyme:

    • Lower Expression Temperature: Reducing the incubation temperature after induction (e.g., from 37°C to 16-25°C) can slow down the rate of protein synthesis, allowing more time for proper folding.[6][7]

    • Co-expression with Molecular Chaperones: Chaperones can assist in the correct folding of newly synthesized proteins and prevent their aggregation.[8] Consider co-expressing your target enzyme with chaperone systems like GroEL-GroES or DnaK-DnaJ-GrpE. Several commercial plasmids are available that facilitate the co-expression of these chaperones. The solubility of some proteins has been shown to increase by up to 75% with chaperone co-expression.[8]

    • Choose a Different Expression Host: Different E. coli strains have been engineered to enhance soluble protein expression.

      • Rosetta™ strains: These strains contain a plasmid that supplies tRNAs for codons that are rare in E. coli, which can be beneficial if your gene has a high content of such codons.[9][10]

      • ArcticExpress™ (DE3) strains: These strains co-express cold-adapted chaperonins that are active at low temperatures (4-12°C), making them suitable for low-temperature expression strategies.[4]

      • C41(DE3) and C43(DE3) strains: These are useful for expressing proteins that might be toxic to the host cell, as they allow for more controlled expression.[4][10]

    • Utilize Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N-terminus of your protein can improve its solubility.[2] These tags can often be cleaved off after purification.

    • Optimize Lysis Buffer Conditions: The composition of your lysis buffer can influence protein solubility. Try varying the pH, ionic strength, and including additives such as glycerol, non-detergent sulfobetaines, or low concentrations of mild detergents.

Frequently Asked Questions (FAQs)

Q1: What is the this compound pathway?

A1: The this compound (3-HP-CoA) pathway is a key part of the anaerobic degradation of benzoate (B1203000) and other aromatic compounds in some bacteria.[11][12][13] It involves the conversion of benzoyl-CoA to this compound, which is then further metabolized. A key enzyme in this pathway is this compound dehydrogenase.[14][15]

Q2: Which enzymes are involved in the 3-HP-CoA pathway?

A2: The core enzymes leading to the formation of this compound from benzoate include:

  • Benzoate-CoA ligase: Activates benzoate to benzoyl-CoA.[16][17]

  • Benzoyl-CoA reductase: Reduces the aromatic ring of benzoyl-CoA.[11]

  • A series of hydratases and dehydrogenases that modify the ring structure, ultimately leading to the formation of this compound.[11]

  • This compound dehydrogenase: Catalyzes the oxidation of this compound to 3-oxopimeloyl-CoA.[14]

Q3: How can I quantify the amount of soluble vs. insoluble protein?

A3: A common method is to perform a cell lysis followed by centrifugation to separate the soluble and insoluble fractions. You can then run samples of the total cell lysate, the soluble supernatant, and the resuspended insoluble pellet on an SDS-PAGE gel. The relative intensity of the protein bands can be quantified using densitometry software. For more quantitative results, a Western blot can be performed using an antibody specific to your protein or a tag.

Q4: Are there any specific considerations for expressing CoA-dependent enzymes?

A4: Yes, CoA-dependent enzymes may require the presence of their cofactor for proper folding and stability. While E. coli synthesizes Coenzyme A, overexpressing a CoA-dependent enzyme might create a higher demand for it. Supplementing the growth media with pantothenate (a precursor to CoA) could potentially be beneficial, though this is not a commonly reported strategy for improving soluble expression.

Data Presentation

Table 1: Effect of Chaperone Co-expression on Soluble Protein Yield

Target ProteinChaperone SystemFold Increase in Soluble Protein YieldReference
Benzoylformate decarboxylaseGroEL-GroES4.94[18]
Benzaldehyde dehydrogenaseGroEL-GroES1.31[18]
D-phenylglycine aminotransferaseGroEL-GroES37.93[18]
XylanaseGroEL-GroES3.46[18]
MannanaseGroEL-GroES1.53[18]
scFv fragmentFkpA>10[5]

Table 2: Comparison of Different E. coli Host Strains for Recombinant Protein Expression

StrainKey FeaturesRecommended For
BL21(DE3) Deficient in Lon and OmpT proteases. Contains T7 RNA polymerase for high-level expression.General high-level protein expression.[4][9]
Rosetta™(DE3) Derivative of BL21(DE3) with a plasmid supplying tRNAs for rare codons.Expression of eukaryotic proteins or genes with high rare codon content.[9][10]
ArcticExpress™(DE3) Co-expresses cold-adapted chaperonins Cpn10/Cpn60.Improving protein solubility at low temperatures (4-12°C).[4]
C41(DE3) / C43(DE3) Mutations that allow for controlled expression of toxic proteins.Expression of membrane proteins or other toxic proteins.[4][10]
SHuffle® Engineered for an oxidative cytoplasm to promote disulfide bond formation.Proteins requiring disulfide bonds for proper folding.[10]

Experimental Protocols

Protocol 1: Determination of Soluble Protein Fraction by SDS-PAGE and Western Blot

  • Sample Collection: After inducing protein expression, harvest a 1 mL aliquot of your cell culture by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Total Cell Lysate Sample: Resuspend the cell pellet in 100 µL of 1x SDS-PAGE loading buffer. This is your total cell lysate sample.

  • Cell Lysis: Harvest a larger volume of your culture and resuspend the pellet in an appropriate volume of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, with protease inhibitors).

  • Sonication: Lyse the cells on ice using a sonicator.

  • Fractionation: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet the insoluble material.

  • Soluble Fraction Sample: Carefully collect the supernatant. This is the soluble fraction. Take an aliquot and mix it with an equal volume of 2x SDS-PAGE loading buffer.

  • Insoluble Fraction Sample: Resuspend the pellet in the same volume of lysis buffer as used for the initial resuspension. Take an aliquot and mix it with an equal volume of 2x SDS-PAGE loading buffer.

  • SDS-PAGE: Load equal volumes of the total, soluble, and insoluble fraction samples onto an SDS-PAGE gel and run the gel.

  • Coomassie Staining or Western Blot: Stain the gel with Coomassie Brilliant Blue to visualize all proteins or transfer the proteins to a membrane for Western blotting to specifically detect your target protein.[19][20][21]

Protocol 2: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is adapted for this compound dehydrogenase, which is a type of 3-hydroxyacyl-CoA dehydrogenase.[22][23][24]

  • Principle: The activity of this compound dehydrogenase is measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM Potassium Phosphate Buffer (pH 7.3)

    • 0.5 mM NAD+

    • Cell lysate or purified enzyme solution

  • Initiate Reaction: Start the reaction by adding the substrate, this compound, to a final concentration of 0.1 mM.

  • Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and record the increase in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C).

  • Calculation of Activity: The rate of the reaction is proportional to the enzyme concentration. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Visualizations

3_HP_CoA_Pathway Benzoate Benzoate Benzoyl_CoA Benzoyl_CoA Benzoate->Benzoyl_CoA Benzoate-CoA ligase (ATP, CoA -> AMP, PPi) Reduced_Ring_Intermediates Reduced Ring Intermediates Benzoyl_CoA->Reduced_Ring_Intermediates Benzoyl-CoA reductase (ATP -> ADP) 3_HP_CoA This compound Reduced_Ring_Intermediates->3_HP_CoA Hydratases, Dehydrogenases 3_Oxopimeloyl_CoA 3-Oxopimeloyl-CoA 3_HP_CoA->3_Oxopimeloyl_CoA This compound dehydrogenase (NAD+ -> NADH) Further_Metabolism Further Metabolism 3_Oxopimeloyl_CoA->Further_Metabolism

Caption: Overview of the this compound pathway.

Troubleshooting_Workflow Start Start: Low Soluble Protein Yield Check_Expression Check Total Expression (SDS-PAGE/Western) Start->Check_Expression No_Expression No/Low Expression Check_Expression->No_Expression Expression Issue Insoluble_Expression High Expression, but Insoluble Check_Expression->Insoluble_Expression Solubility Issue Verify_Construct Verify Construct Sequence No_Expression->Verify_Construct Lower_Temp Lower Expression Temp. Insoluble_Expression->Lower_Temp Optimize_Codons Optimize Codon Usage Check_Promoter Check Promoter/Induction Optimize_Codons->Check_Promoter Verify_Construct->Optimize_Codons Soluble_Protein Soluble Protein Obtained Check_Promoter->Soluble_Protein Coexpress_Chaperones Co-express Chaperones Lower_Temp->Coexpress_Chaperones Change_Host Change Host Strain Coexpress_Chaperones->Change_Host Add_Tag Add Solubility Tag Change_Host->Add_Tag Add_Tag->Soluble_Protein

Caption: Troubleshooting workflow for low soluble protein yield.

Logical_Relationships cluster_0 Genetic Strategies cluster_1 Host & Growth Strategies Codon_Opt Codon Optimization Increased_Solubility Increased Soluble Enzyme Expression Codon_Opt->Increased_Solubility Promoter_Eng Promoter Engineering Promoter_Eng->Increased_Solubility Fusion_Tags Solubility Tags Fusion_Tags->Increased_Solubility Host_Strain Host Strain Selection Host_Strain->Increased_Solubility Chaperones Chaperone Co-expression Chaperones->Increased_Solubility Growth_Conditions Lower Temperature, Media Additives Growth_Conditions->Increased_Solubility

Caption: Strategies to increase soluble enzyme expression.

References

resolving peak tailing and broadening for 3-Hydroxypimeloyl-CoA in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Resolving Peak Tailing and Broadening for 3-Hydroxypimeloyl-CoA

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering peak shape issues—specifically tailing and broadening—during the chromatographic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for quantifying this compound?

A1: Peak tailing is an asymmetry in the chromatographic peak where the back end of the peak is drawn out.[1] This distortion is problematic because it can degrade resolution between adjacent peaks, lead to inaccurate peak integration, and reduce overall method reproducibility and sensitivity.[1] For accurate quantification of this compound, a symmetrical peak, ideally with a tailing factor (Tf) close to 1.0, is necessary.[1]

Q2: What are the most common causes of peak tailing for an acidic compound like this compound?

A2: this compound is a dicarboxylic acid, making it polar and ionizable.[2] The most common causes of tailing for such compounds in reversed-phase HPLC are:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups (-Si-OH) on the silica-based stationary phase can interact strongly with the ionized carboxyl groups of the analyte, causing delayed elution and tailing.[3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, both ionized and non-ionized forms will exist simultaneously, leading to distorted or broadened peaks.[4][5] For acidic compounds, a low pH is typically required to suppress ionization.[1][6]

  • Insufficient Buffer Capacity: An unbuffered or weakly buffered mobile phase may not adequately control the local pH on the column, leading to inconsistent ionization and peak tailing.[1][7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[8][9]

Q3: How does peak broadening differ from peak tailing, and what causes it?

A3: Peak broadening (or band broadening) refers to an increase in the peak width, which reduces column efficiency and resolution. Unlike the asymmetry of tailing, broadening is often more symmetrical. Common causes include:

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector cell can cause the analyte band to spread out.[8][9]

  • Column Degradation: An old or fouled column, or a void at the column inlet, can lead to wider peaks.[10][11]

  • Slow Mass Transfer: Using columns with large particle sizes or operating at low temperatures can slow the movement of the analyte between the mobile and stationary phases, causing broadening.[8][10]

  • Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause the initial band to broaden.[1][9]

Troubleshooting Guides
Guide 1: Optimizing the Mobile Phase

Poor peak shape for acidic analytes like this compound is frequently linked to the mobile phase. The primary goal is to suppress the ionization of both the analyte's carboxyl groups and the column's residual silanol groups.

Issue: Peak tailing with a Tailing Factor (Tf) > 1.5

  • Solution 1: Adjust Mobile Phase pH. For acidic compounds, lowering the mobile phase pH suppresses analyte ionization, making it more hydrophobic and better retained in a symmetrical peak shape on a reversed-phase column.[4][6][12]

    • Recommendation: Use a mobile phase pH that is at least 2 units below the pKa of the analyte's carboxylic acid groups. A pH between 2.5 and 3.5 is a common starting point.[1][4]

  • Solution 2: Increase Buffer Concentration. A buffer ensures a consistent pH environment across the column.[7]

Experimental Protocol: Optimizing Mobile Phase pH
  • Preparation of Mobile Phases: Prepare a series of aqueous mobile phase buffers (e.g., 25 mM potassium phosphate) at different pH values (e.g., pH 5.0, 4.0, 3.0, 2.7).

  • Chromatographic System:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Organic Modifier: Acetonitrile or Methanol.

    • Gradient/Isocratic: Begin with an isocratic elution (e.g., 95% Aqueous Buffer: 5% Acetonitrile).

    • Detection: UV detector at an appropriate wavelength for CoA compounds (~260 nm).

  • Procedure:

    • Equilibrate the column with the first mobile phase (pH 5.0) for at least 15 column volumes.

    • Inject a standard solution of this compound.

    • Record the chromatogram and calculate the Tailing Factor (USP) and plate count (N).

    • Repeat the equilibration and injection for each subsequent pH value.

  • Analysis: Compare the peak shape parameters. The optimal pH should provide a tailing factor closest to 1.0 and the highest plate count.

Data Presentation: Effect of Mobile Phase pH
Mobile Phase pHTailing Factor (Tf)Plate Count (N)Peak Shape Description
5.02.64,500Severe Tailing
4.01.88,200Moderate Tailing
3.01.214,500Symmetrical
2.71.115,100Highly Symmetrical

Note: Data are representative examples to illustrate the expected trend.

Guide 2: Column and Hardware Considerations

If mobile phase optimization does not resolve the issue, the problem may lie with the column chemistry or the HPLC system hardware.

Issue: Persistent peak tailing or broadening after mobile phase optimization.

  • Solution 1: Use a High-Purity or End-Capped Column. Modern columns are made with high-purity silica (B1680970) that has fewer accessible silanol groups. End-capping further blocks these groups, reducing secondary interactions.[11][13]

    • Recommendation: Switch to a column specifically marketed as "high-purity," "base-deactivated," or "end-capped."

  • Solution 2: Consider an Alternative Stationary Phase. For highly polar compounds that are poorly retained even at low pH, a standard C18 may not be ideal.[14][15]

    • Recommendation: A polar-embedded or a mixed-mode (reversed-phase/anion-exchange) column can offer alternative retention mechanisms and improved peak shape.[14][15]

  • Solution 3: Minimize Extra-Column Volume. Long or wide-bore tubing between the injector, column, and detector can cause significant peak broadening.[13]

    • Recommendation: Use tubing with a small internal diameter (e.g., 0.12 mm or less) and keep lengths as short as possible. Check all fittings for proper connections to avoid dead volume.[1][9]

  • Solution 4: Check for Column Contamination or Voids. Contaminants at the head of the column can interact with the analyte, and a void can disrupt the sample band.[1][9]

    • Recommendation: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile). If this fails, remove the guard column (if present) to see if it is the source of the problem. A persistent issue may require column replacement.

Visual Troubleshooting Workflows

The following diagrams illustrate the logical steps for troubleshooting peak shape problems.

G start Start: Poor Peak Shape (Tailing or Broadening) check_type Identify Primary Issue: Tailing or Broadening? start->check_type tailing Peak Tailing (Tf > 1.2) check_type->tailing Tailing broadening Peak Broadening (Low N) check_type->broadening Broadening check_ph Is Mobile Phase pH ~2 units below pKa? tailing->check_ph adjust_ph Action: Lower pH to 2.5-3.5 with Phosphate/Formate Buffer check_ph->adjust_ph No check_buffer Is Buffer Concentration Adequate (20-50 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer adjust_buffer Action: Increase Buffer Concentration check_buffer->adjust_buffer No check_column Is Column High-Purity or End-Capped? check_buffer->check_column Yes adjust_buffer->check_column change_column Action: Switch to a Base-Deactivated Column check_column->change_column No end_node Resolution: Symmetrical, Efficient Peak check_column->end_node Yes change_column->end_node check_hardware Check System Hardware: Tubing ID, Fittings, Leaks broadening->check_hardware fix_hardware Action: Use Short, Narrow-Bore Tubing (≤0.12 mm ID) check_hardware->fix_hardware Issue Found check_solvent Is Injection Solvent Stronger than Mobile Phase? check_hardware->check_solvent OK fix_hardware->check_solvent fix_solvent Action: Match Injection Solvent to Initial Mobile Phase check_solvent->fix_solvent Yes check_column_health Check Column Health: Age, Contamination, Voids check_solvent->check_column_health No fix_solvent->check_column_health flush_column Action: Flush with Strong Solvent or Replace Column check_column_health->flush_column Issue Suspected check_column_health->end_node OK flush_column->end_node

Caption: Troubleshooting workflow for peak tailing and broadening.

G cluster_0 Scenario 1: High pH (Peak Tailing) cluster_1 Scenario 2: Low pH (Symmetrical Peak) silica Silica Surface (-Si-O⁻) analyte_ion Analyte (Ionized) 3HP-CoA-(COO⁻)₂ analyte_ion->silica Strong Ionic Interaction (Causes Tailing) silica_prot Silica Surface (-Si-OH) analyte_prot Analyte (Neutralized) 3HP-CoA-(COOH)₂ analyte_prot->silica_prot Weak/No Interaction c18 C18 Stationary Phase analyte_prot->c18 Ideal Hydrophobic Interaction (Good Peak Shape)

References

Validation & Comparative

A Comparative Analysis of 3-Hydroxypimeloyl-CoA and Pimeloyl-CoA in Biotin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3-hydroxypimeloyl-CoA and pimeloyl-CoA as potential precursors in the biosynthesis of biotin (B1667282). While pimeloyl-CoA is a well-established intermediate, the role of this compound is less direct. This document synthesizes available experimental data to clarify their respective roles and enzymatic processing.

Introduction

Biotin, or vitamin B7, is an essential cofactor for a variety of carboxylase enzymes involved in crucial metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. Its de novo synthesis is restricted to bacteria, archaea, fungi, and plants, making the biotin biosynthetic pathway an attractive target for the development of antimicrobial and herbicidal agents. A key step in this pathway is the formation of the seven-carbon dicarboxylic acid, pimelic acid, which is activated as a thioester, typically pimeloyl-CoA or pimeloyl-acyl carrier protein (ACP), before entering the core biotin synthesis pathway. This guide focuses on the comparison between pimeloyl-CoA and its hydroxylated counterpart, this compound, as precursors for the synthesis of biotin's heterocyclic rings.

The Established Precursor: Pimeloyl-CoA

Pimeloyl-CoA is a widely recognized precursor for biotin synthesis in numerous organisms. It serves as the substrate for 8-amino-7-oxononanoate (B1240340) synthase (AONS), also known as BioF, which catalyzes the first committed step in the assembly of the biotin rings.[1][2][3][4] The BioF enzyme facilitates a pyridoxal (B1214274) 5'-phosphate-dependent decarboxylative condensation of L-alanine with pimeloyl-CoA to yield 8-amino-7-oxononanoate (AON), also referred to as 7-keto-8-aminopelargonic acid (KAPA).[1][4]

The substrate specificity of BioF can vary between organisms. For instance, the BioF enzyme from Escherichia coli can utilize both pimeloyl-CoA and pimeloyl-ACP, whereas the BioF from Bacillus subtilis is specific for pimeloyl-CoA.[1][5]

The Putative Precursor: this compound

This compound is a predicted intermediate in the biosynthesis of the pimeloyl moiety in organisms like E. coli that utilize a modified fatty acid synthesis (FAS) pathway.[6] In this pathway, a malonyl-thioester is methylated and then undergoes two rounds of fatty acid elongation. The second elongation cycle is predicted to generate 3-hydroxypimeloyl-ACP, which is then dehydrated and reduced to form pimeloyl-ACP. While the ACP-bound form is the direct product of the FAS-like pathway, this compound is its coenzyme A equivalent.[7]

Currently, there is no direct experimental evidence to suggest that this compound serves as a direct substrate for the BioF enzyme in the biotin synthesis pathway. It is considered a transient intermediate that requires further enzymatic modification to become the competent precursor, pimeloyl-CoA. The conversion of this compound to pimeloyl-CoA would necessitate the action of a 3-hydroxyacyl-CoA dehydratase and an enoyl-CoA reductase.[8]

Comparative Data

Direct comparative kinetic data for BioF with this compound and pimeloyl-CoA as substrates is not available in the current literature, as this compound is not considered a primary substrate for this enzyme. The focus of existing research has been on the enzymatic synthesis of the pimeloyl moiety and the substrate specificity of BioF for pimeloyl-CoA versus pimeloyl-ACP.

PrecursorRole in Biotin SynthesisExperimental Evidence
Pimeloyl-CoA Established direct precursor for BioF (8-amino-7-oxononanoate synthase).[1][3][4]Extensive in vitro and in vivo studies confirming its role as a substrate for BioF in various organisms.[1][2]
This compound Predicted intermediate in the biosynthesis of the pimeloyl moiety via a modified fatty acid synthesis pathway.[6][7]No direct evidence of it acting as a substrate for BioF. Its role is inferred from the known steps of fatty acid synthesis.

Signaling Pathways and Experimental Workflows

Biotin Synthesis Pathway Overview

The following diagram illustrates the entry points of pimeloyl-CoA and the predicted position of this compound in the context of the pimeloyl moiety synthesis.

Caption: Overview of pimeloyl moiety and biotin synthesis.

Experimental Workflow for Substrate Specificity

This diagram outlines a typical experimental workflow to determine the substrate specificity of the BioF enzyme.

Experimental_Workflow cluster_preparation Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Purify_BioF Purify Recombinant BioF Enzyme Reaction_Mix Prepare Reaction Mixtures: - BioF - L-Alanine, PLP - Substrate (Pimeloyl-CoA or This compound) Purify_BioF->Reaction_Mix Synthesize_Substrates Synthesize/Obtain Pimeloyl-CoA and This compound Synthesize_Substrates->Reaction_Mix Incubate Incubate at Optimal Temperature Reaction_Mix->Incubate Quench Quench Reaction Incubate->Quench Detect_Product Detect AON/KAPA (e.g., HPLC-MS) Quench->Detect_Product Calculate_Kinetics Calculate Kinetic Parameters (Km, kcat) Detect_Product->Calculate_Kinetics

References

A Comparative Guide to Benzoate Degradation: 3-Hydroxypimeloyl-CoA Pathway vs. Aerobic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoate (B1203000), a common aromatic compound, serves as a carbon source for various microorganisms through distinct metabolic pathways. Understanding these routes is crucial for applications in bioremediation, biocatalysis, and drug metabolism. This guide provides an in-depth comparison of the anaerobic 3-Hydroxypimeloyl-CoA pathway with its primary aerobic alternatives: the catechol/protocatechuate pathway and the hybrid aerobic "box" pathway. We present quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding.

At a Glance: Key Differences in Benzoate Degradation Strategies

FeatureThis compound Pathway (Anaerobic)Catechol/Protocatechuate Pathway (Aerobic)"Box" Pathway (Aerobic Hybrid)
Oxygen Requirement Strictly AnaerobicStrictly AerobicAerobic
Initial Activation Activation to Benzoyl-CoAHydroxylation of the aromatic ringActivation to Benzoyl-CoA
Ring Cleavage Reductive dearomatization followed by hydrolytic cleavageOxygenolytic cleavage by dioxygenasesOxygen-dependent dearomatization and hydrolytic cleavage
Key Intermediates Benzoyl-CoA, Cyclohex-1,5-diene-1-carbonyl-CoA, this compoundCatechol, Protocatechuate, cis,cis-Muconate (B1241781)Benzoyl-CoA, 2,3-Epoxybenzoyl-CoA, 3,4-Dehydroadipyl-CoA semialdehyde
Energy Strategy ATP-dependent ring reductionOxygen-dependent reactionsInitial ATP investment, followed by oxygen-dependent steps

Delving into the Pathways: Mechanisms and Energetics

The degradation of benzoate is initiated by distinct strategies depending on the presence or absence of oxygen. Anaerobic degradation funnels a wide range of aromatic compounds into the central intermediate benzoyl-CoA.[1] In contrast, classical aerobic pathways utilize oxygen early on to hydroxylate and destabilize the aromatic ring.[2] A third, hybrid strategy combines features of both, activating benzoate to benzoyl-CoA before employing oxygen-dependent enzymes.[1]

The Anaerobic Route: this compound Pathway

Under anoxic conditions, the degradation of benzoate proceeds via the this compound pathway, a part of the broader benzoyl-CoA degradation pathway. This process is initiated by the activation of benzoate to its coenzyme A thioester, benzoyl-CoA, a reaction catalyzed by benzoate-CoA ligase.[3] The central and most energy-intensive step is the reductive dearomatization of the benzoyl-CoA ring by benzoyl-CoA reductase, an ATP-dependent enzyme.[4] This is followed by a series of hydration, dehydrogenation, and hydrolytic ring cleavage steps, ultimately leading to the formation of this compound.[4] Further β-oxidation of this compound yields acetyl-CoA, which can then enter central metabolic pathways.[4] The initial activation of benzoate to benzoyl-CoA requires the equivalent of two ATP molecules.[5] The subsequent reduction of the benzoyl-CoA ring by benzoyl-CoA reductase is also an ATP-dependent process, typically consuming two ATP molecules per molecule of benzoyl-CoA reduced.[4]

This compound Pathway Benzoate Benzoate BenzoylCoA Benzoyl-CoA Benzoate->BenzoylCoA Benzoate-CoA ligase (ATP) Cyclohex15diene1carbonylCoA Cyclohex-1,5-diene- 1-carbonyl-CoA BenzoylCoA->Cyclohex15diene1carbonylCoA Benzoyl-CoA reductase (ATP) PimeloylCoA Pimeloyl-CoA Cyclohex15diene1carbonylCoA->PimeloylCoA Multiple steps ThreeHydroxypimeloylCoA This compound PimeloylCoA->ThreeHydroxypimeloylCoA AcetylCoA Acetyl-CoA ThreeHydroxypimeloylCoA->AcetylCoA β-oxidation

Anaerobic degradation of benzoate to acetyl-CoA.
The Classic Aerobic Route: Catechol and Protocatechuate Pathways

In the presence of oxygen, many bacteria degrade benzoate by first hydroxylating the aromatic ring to form either catechol or protocatechuate.[2] These dihydroxylated intermediates are then susceptible to ring cleavage by intradiol or extradiol dioxygenases.[6] For instance, catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl groups of catechol to form cis,cis-muconate.[2] Subsequent enzymatic reactions convert these linear products into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA. This pathway is highly efficient in terms of carbon utilization and does not require an initial investment of ATP for substrate activation in the same manner as the anaerobic pathway.

Aerobic Catechol Pathway Benzoate Benzoate Catechol Catechol Benzoate->Catechol Benzoate dioxygenase cis_cis_Muconate cis,cis-Muconate Catechol->cis_cis_Muconate Catechol 1,2- dioxygenase TCA_Intermediates TCA Cycle Intermediates cis_cis_Muconate->TCA_Intermediates Multiple steps

Aerobic degradation of benzoate via the catechol branch.
The Hybrid Aerobic Route: The "Box" Pathway

A third strategy, known as the "box" pathway, represents a hybrid of the anaerobic and aerobic approaches.[1] Similar to the anaerobic route, the "box" pathway begins with the activation of benzoate to benzoyl-CoA by a benzoate-CoA ligase.[3] However, the subsequent dearomatization of benzoyl-CoA is catalyzed by an oxygen-dependent enzyme system, typically a benzoyl-CoA epoxidase (BoxA/BoxB), which forms a 2,3-epoxybenzoyl-CoA intermediate.[7] This epoxide is then hydrolyzed, leading to ring cleavage and the formation of 3,4-dehydroadipyl-CoA semialdehyde, which is further metabolized to central intermediates.[7] This pathway is thought to be advantageous in environments with fluctuating oxygen levels.[5]

Box Pathway Benzoate Benzoate BenzoylCoA Benzoyl-CoA Benzoate->BenzoylCoA Benzoate-CoA ligase (ATP) EpoxybenzoylCoA 2,3-Epoxybenzoyl-CoA BenzoylCoA->EpoxybenzoylCoA Benzoyl-CoA epoxidase (O2) DehydroadipylCoASemialdehyde 3,4-Dehydroadipyl-CoA semialdehyde EpoxybenzoylCoA->DehydroadipylCoASemialdehyde Dihydrolase TCA_Intermediates TCA Cycle Intermediates DehydroadipylCoASemialdehyde->TCA_Intermediates Multiple steps

The hybrid aerobic 'box' pathway for benzoate degradation.

Quantitative Comparison of Key Enzymes

The efficiency and substrate specificity of these pathways are determined by the kinetic properties of their key enzymes. Below is a summary of available quantitative data.

EnzymePathwayOrganismSubstrateKm (µM)Vmax or kcatReference
Benzoate-CoA ligaseThis compound & BoxThauera aromaticaBenzoate--[3]
Benzoate-CoA ligaseThis compound & BoxMagnetospirillum sp. strain TS-6Benzoate-13.4 µmol min-1 mg-1[8]
Benzoyl-CoA reductaseThis compoundThauera aromaticaBenzoyl-CoA151.6 s-1[4]
Catechol 1,2-dioxygenaseCatecholStenotrophomonas maltophilia KB2Catechol12.81218.8 U/mg[9]
Catechol 1,2-dioxygenaseCatecholPseudomonas stutzeriCatechol13.2 ± 2.9516.13 ± 0.81 s-1[10]
Protocatechuate 3,4-dioxygenaseProtocatechuatePseudomonas sp.Protocatechuate18.5-[11]
Benzoyl-CoA epoxidase (BoxA/BoxB)BoxAzoarcus evansiiBenzoyl-CoA, NADPH, O2--[12]

Experimental Protocols

Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This spectrophotometric assay can be adapted to measure the activity of this compound dehydrogenase. The principle involves monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Reagents:

  • 100 mM Potassium Phosphate (B84403) Buffer, pH 7.3

  • Substrate solution: this compound (or other 3-hydroxyacyl-CoA)

  • 10 mM NAD+ solution

  • Enzyme solution (cell extract or purified enzyme)

Procedure:

  • In a cuvette, combine 1.0 mL of potassium phosphate buffer, 0.1 mL of NAD+ solution, and the enzyme sample.

  • Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 0.1 mL of the this compound substrate solution.

  • Immediately mix by inversion and monitor the increase in absorbance at 340 nm for 5 minutes.

  • Calculate the rate of NADH formation using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Assay for Catechol 1,2-Dioxygenase Activity

This assay measures the formation of cis,cis-muconic acid from catechol, which can be monitored spectrophotometrically at 260 nm.[10]

Reagents:

  • 50 mM Glycine-NaOH buffer, pH 8.5

  • 10 mM Catechol solution

  • Enzyme solution (cell extract or purified enzyme)

Procedure:

  • Pre-incubate a microplate containing 180 µL of glycine-NaOH buffer and 10 µL of enzyme solution at 40°C.

  • Start the reaction by adding 10 µL of the catechol solution.

  • Monitor the increase in absorbance at 260 nm for 3 minutes.

  • The rate of cis,cis-muconate formation can be calculated using a standard curve of known cis,cis-muconate concentrations.[10]

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of cis,cis-muconate per minute.[10]

Assay for Protocatechuate 3,4-Dioxygenase Activity

This assay is based on the decrease in absorbance at 290 nm as protocatechuate is consumed.[11]

Reagents:

  • 50 mM Tris-acetate buffer, pH 7.5

  • 0.4 mM Protocatechuate solution in Tris-acetate buffer

  • Enzyme solution (cell extract or purified enzyme)

Procedure:

  • Pipette 3.0 mL of the protocatechuate solution into a cuvette and equilibrate at 37°C for approximately 5 minutes.[11]

  • Add 0.05 mL of the enzyme solution and mix gently.

  • Record the decrease in absorbance at 290 nm against a water blank for 3-4 minutes.[11]

  • Calculate the rate of protocatechuate consumption from the initial linear portion of the curve.

One unit of enzyme activity is defined as the amount of enzyme that causes the oxidation of one micromole of protocatechuate per minute.[5]

Analysis of Coenzyme A Esters

The analysis of CoA esters like benzoyl-CoA, pimeloyl-CoA, and acetyl-CoA is crucial for studying these pathways. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for their separation and quantification.[9][13] Reversed-phase ion-pair liquid chromatography is a commonly used method for separating these polar compounds.[14]

Conclusion

The microbial degradation of benzoate showcases remarkable metabolic diversity. The anaerobic this compound pathway, while requiring an initial energy investment, allows for the utilization of benzoate in the absence of oxygen. In contrast, the aerobic catechol and protocatechuate pathways are highly efficient oxygen-dependent routes. The hybrid "box" pathway offers a flexible strategy for environments with fluctuating oxygen availability. The choice of pathway is dictated by the environmental conditions and the genetic makeup of the microorganism. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers investigating these fundamental metabolic processes.

References

A Comparative Guide to 3-Hydroxypimeloyl-CoA Dehydrogenase in Bacterial Anaerobic Benzoate Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-hydroxypimeloyl-CoA dehydrogenase, a key enzyme in the anaerobic degradation of benzoate (B1203000) by various bacterial species. While direct kinetic comparisons are hampered by a lack of published specific activity data for this enzyme, this document summarizes its role within its metabolic pathway, highlights key bacterial species involved, and provides detailed experimental protocols that can be adapted for its characterization.

Introduction to this compound Dehydrogenase

This compound dehydrogenase (EC 1.1.1.259) is an essential enzyme in the anaerobic catabolism of benzoate, a common aromatic compound. This enzyme catalyzes the NAD+-dependent oxidation of this compound to 3-oxopimeloyl-CoA and NADH, a critical step in the pathway that ultimately converts the aromatic ring into central metabolites[1]. The anaerobic degradation of benzoate is a vital process in anoxic environments and is carried out by a diverse range of bacteria.

Role in the Anaerobic Benzoate Degradation Pathway

The anaerobic degradation of benzoate proceeds via the benzoyl-CoA pathway. In this pathway, benzoate is first activated to benzoyl-CoA. Subsequently, the aromatic ring is reduced and then cleaved. This compound dehydrogenase functions in the later stages of this pathway, leading to the formation of metabolites that can enter the tricarboxylic acid (TCA) cycle. Key bacterial species in which this pathway has been studied include Thauera aromatica and Rhodopseudomonas palustris[2][3].

Comparative Analysis of Key Bacterial Species

Due to the absence of specific kinetic data for this compound dehydrogenase in the scientific literature, a direct comparison of Vmax, Km, and kcat values across different bacterial species is not currently possible. However, we can infer the enzyme's importance from the genetic organization of the benzoate degradation pathway in different model organisms.

FeatureThauera aromaticaRhodopseudomonas palustris
Metabolism Denitrifying bacteriumPhototrophic purple non-sulfur bacterium
Benzoate Pathway Genes Gene clusters for anaerobic benzoate degradation have been identified and studied[2].The bad (benzoate degradation) gene cluster is well-characterized[2].
Regulation The expression of benzoate degradation genes is induced by benzoate.The bad genes are transcriptionally regulated, showing high expression under anaerobic conditions with benzoate as the carbon source.

Experimental Protocols

Given the lack of a specific, published protocol for the kinetic analysis of this compound dehydrogenase, the following is a detailed methodology for the general spectrophotometric assay of 3-hydroxyacyl-CoA dehydrogenases. This protocol can be adapted for the characterization of this compound dehydrogenase.

Enzyme Activity Assay (Adaptable for this compound Dehydrogenase)

This assay measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.8)

  • NAD+ solution (10 mM)

  • This compound (substrate, concentration to be varied)

  • Purified this compound dehydrogenase

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM Tris-HCl buffer (pH 7.8)

    • 0.5 mM NAD+

    • Varying concentrations of this compound (e.g., from 0.01 mM to 1 mM)

  • Pre-incubate the reaction mixture at a constant temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding a small, known amount of the purified enzyme solution.

  • Immediately monitor the increase in absorbance at 340 nm over time. The initial linear rate of the reaction corresponds to the enzyme activity.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹ cm⁻¹).

  • To determine the kinetic parameters (Km and Vmax), plot the initial reaction rates against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation.

Visualizations

The following diagrams illustrate the metabolic context and a general workflow for the characterization of this compound dehydrogenase.

Anaerobic Benzoate Degradation Pathway Benzoate Benzoate BenzoylCoA Benzoyl-CoA Benzoate->BenzoylCoA RingReduction Ring Reduction & Cleavage Products BenzoylCoA->RingReduction PimeloylCoA Pimeloyl-CoA RingReduction->PimeloylCoA ThreeHPCoA This compound PimeloylCoA->ThreeHPCoA ThreeHPCoA_Dehydrogenase This compound Dehydrogenase ThreeHPCoA->ThreeHPCoA_Dehydrogenase ThreeOPCoA 3-Oxopimeloyl-CoA TCACycle TCA Cycle Intermediates ThreeOPCoA->TCACycle ThreeHPCoA_Dehydrogenase->ThreeOPCoA Enzyme Characterization Workflow cluster_purification Enzyme Purification cluster_kinetics Kinetic Analysis CellLysate Bacterial Cell Lysate Chromatography Column Chromatography (e.g., Affinity, Ion Exchange, Size Exclusion) CellLysate->Chromatography PureEnzyme Purified Enzyme Chromatography->PureEnzyme EnzymeAssay Spectrophotometric Enzyme Assay PureEnzyme->EnzymeAssay DataAnalysis Michaelis-Menten Kinetics (Km, Vmax, kcat) EnzymeAssay->DataAnalysis

References

Comparative Transcriptomics: Unraveling the Genetic Blueprint of the 3-Hydroxypimeloyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the transcriptomic landscapes of organisms with and without the anaerobic 3-Hydroxypimeloyl-CoA pathway reveals distinct genetic strategies for the breakdown of aromatic compounds. This guide provides a comparative analysis of gene expression profiles, offering valuable insights for researchers, scientists, and drug development professionals interested in microbial metabolism and bioremediation.

The this compound pathway is a key metabolic route for the anaerobic degradation of benzoate (B1203000), a common aromatic compound. Organisms possessing this pathway can utilize benzoate as a carbon and energy source in the absence of oxygen, a capability that is absent in many other microbes. This comparison guide illuminates the transcriptomic differences between organisms that have this specialized metabolic machinery and those that do not, relying on alternative, typically aerobic, degradation pathways.

Gene Expression Profile: With vs. Without the this compound Pathway

The following table summarizes the key differences in gene expression observed in organisms with the this compound pathway (e.g., Rhodopseudomonas palustris, Geobacter metallireducens) when grown on benzoate, compared to organisms lacking this pathway and utilizing aerobic degradation routes.

Gene/Enzyme CategoryOrganisms with this compound Pathway (Anaerobic)Organisms without this compound Pathway (Aerobic)
Benzoate Activation Upregulation of benzoate-CoA ligaseUpregulation of benzoate dioxygenase
Ring Dearomatization Upregulation of ATP-dependent benzoyl-CoA reductase or novel dearomatizing enzymesUpregulation of catechol 1,2-dioxygenase or 2,3-dioxygenase
Ring Cleavage Upregulation of hydrolytic enzymesUpregulation of enzymes for ortho- or meta-cleavage of catechol
β-Oxidation of Alicyclic Intermediate Strong upregulation of genes for the β-oxidation of pimelyl-CoAAbsence of this specific β-oxidation pathway
Key Intermediate-specific Enzymes Upregulation of this compound dehydrogenaseAbsence of this compound dehydrogenase

Quantitative Transcriptomic Data Summary

The table below presents a simplified, representative summary of fold-change in gene expression for key pathway components, synthesized from various transcriptomic studies of organisms like Rhodopseudomonas palustris and Geobacter metallireducens grown on benzoate versus a control substrate.

Gene Cluster/OperonFunctionRepresentative Fold Change (Benzoate vs. Control)
bad (R. palustris) / bam (G. metallireducens)Benzoate activation and dearomatization> 10-fold upregulation
Genes for alicyclic β-oxidationConversion of dearomatized ring to this compound> 10-fold upregulation
This compound dehydrogenase geneOxidation of this compound> 10-fold upregulation
pimeloyl-CoA synthetase geneActivation of pimelate> 10-fold upregulation

Note: The fold changes are illustrative and can vary between species and experimental conditions.

Visualizing the Metabolic Divide

The following diagrams illustrate the core logic of the anaerobic this compound pathway and a typical aerobic benzoate degradation pathway, highlighting the key differences in their enzymatic machinery.

3_Hydroxypimeloyl_CoA_Pathway cluster_anaerobic Organism with this compound Pathway Benzoate Benzoate Benzoyl_CoA Benzoyl_CoA Benzoate->Benzoyl_CoA Benzoate-CoA ligase Dearomatized_Intermediate Dearomatized Intermediate Benzoyl_CoA->Dearomatized_Intermediate Benzoyl-CoA reductase Pimelyl_CoA Pimelyl-CoA Dearomatized_Intermediate->Pimelyl_CoA β-oxidation I Three_HP_CoA This compound Pimelyl_CoA->Three_HP_CoA Enoyl-CoA hydratase Central_Metabolism Central Metabolism Three_HP_CoA->Central_Metabolism This compound dehydrogenase & β-oxidation II

Caption: Anaerobic degradation of benzoate via the this compound pathway.

Aerobic_Benzoate_Pathway cluster_aerobic Organism without this compound Pathway Benzoate Benzoate Catechol Catechol Benzoate->Catechol Benzoate dioxygenase Ring_Cleavage_Product Ring Cleavage Product Catechol->Ring_Cleavage_Product Catechol dioxygenase Central_Metabolism Central Metabolism Ring_Cleavage_Product->Central_Metabolism Further degradation RNA_Seq_Workflow Raw_Reads Raw Sequencing Reads QC Quality Control (e.g., FastQC) Raw_Reads->QC Trimming Adapter & Quality Trimming QC->Trimming Mapping Read Mapping to Reference Genome Trimming->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEA Differential Expression Analysis Quantification->DEA Pathway_Analysis Pathway Enrichment Analysis DEA->Pathway_Analysis

Evaluating the Efficiency of the 3-Hydroxypimeloyl-CoA Pathway for Carbon Fixation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more efficient carbon fixation pathways is a cornerstone of synthetic biology and biotechnology. As we strive to develop cell factories for the production of biofuels and other valuable chemicals from CO2, understanding the energetic and kinetic efficiencies of different carbon fixation routes is paramount. This guide provides a comparative analysis of the 3-Hydroxypimeloyl-CoA pathway, primarily known for its role in the anaerobic degradation of benzoate, against established natural and synthetic carbon fixation cycles. While the this compound pathway's primary described function is catabolic, its potential as a carbon-fixing route is explored here in the context of alternative metabolic strategies.

Comparative Analysis of Carbon Fixation Pathways

The efficiency of a carbon fixation pathway is determined by several key factors, including its ATP and NADPH requirements, the kinetics of its constituent enzymes, and its overall thermodynamic feasibility. The following table summarizes these quantitative metrics for the this compound pathway and several well-characterized alternative pathways.

PathwayATP per PyruvateNADPH per PyruvateKey Carboxylating EnzymeOxygen Sensitivity of Key Enzyme
This compound Pathway (theoretical) VariesVariesUnknownUnknown
Calvin-Benson-Bassham (CBB) Cycle 75RuBisCOSensitive
Reductive TCA (rTCA) Cycle 23Pyruvate synthase, Isocitrate dehydrogenaseSensitive
3-Hydroxypropionate (3-HP) Bicycle 53Acetyl-CoA carboxylase, Propionyl-CoA carboxylaseTolerant
3-Hydroxypropionate/4-Hydroxybutyrate (3-HP/4-HB) Cycle 53Acetyl-CoA carboxylase, Propionyl-CoA carboxylaseTolerant
Reductive Acetyl-CoA (Wood-Ljungdahl) Pathway 14CO dehydrogenase/acetyl-CoA synthaseSensitive

Note: The values for the this compound pathway are theoretical and would depend on the specific enzymes and reaction stoichiometry if engineered for carbon fixation.

The this compound Pathway: A Detailed Look

The this compound pathway is a key part of the anaerobic degradation of benzoate. While not a naturally occurring carbon fixation cycle, its enzymatic steps could theoretically be reversed to achieve CO2 assimilation. Below is a diagram illustrating the known degradative pathway. For carbon fixation, the flow of reactions would need to be reversed, likely requiring significant protein engineering and the input of energy in the form of ATP and reductants.

G Anaerobic Benzoate Degradation Pathway cluster_upper Upper Pathway cluster_lower Lower Pathway (ß-Oxidation-like) Benzoate Benzoate Benzoyl-CoA Benzoyl-CoA Benzoate->Benzoyl-CoA Benzoate-CoA ligase Dienoyl-CoA Dienoyl-CoA Benzoyl-CoA->Dienoyl-CoA Benzoyl-CoA reductase This compound This compound Dienoyl-CoA->this compound Hydratase/Dehydrogenase steps 3-Oxopimeloyl-CoA 3-Oxopimeloyl-CoA This compound->3-Oxopimeloyl-CoA This compound dehydrogenase (NAD+ -> NADH) Glutaryl-CoA + Acetyl-CoA Glutaryl-CoA + Acetyl-CoA 3-Oxopimeloyl-CoA->Glutaryl-CoA + Acetyl-CoA Thiolase Glutaryl-CoA Glutaryl-CoA Crotonyl-CoA Crotonyl-CoA Glutaryl-CoA->Crotonyl-CoA Glutaryl-CoA dehydrogenase 3x Acetyl-CoA 3x Acetyl-CoA Crotonyl-CoA->3x Acetyl-CoA Further ß-oxidation

A Comparative Guide to Functional Complementation of 3-Hydroxypimeloyl-CoA Pathway Genes in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different heterologous gene combinations for the functional complementation of the 3-Hydroxypimeloyl-CoA (3-HPCoA) pathway in Escherichia coli, a key route for the biosynthesis of biotin (B1667282) (Vitamin B7). By presenting quantitative data, detailed experimental protocols, and visual pathway diagrams, this document aims to inform strategies for metabolic engineering and enhance the production of biotin in a microbial host.

Introduction to this compound Pathway and Biotin Synthesis

Biotin is an essential cofactor for a variety of metabolic enzymes. Its synthesis is a complex process, with the formation of the pimeloyl moiety precursor being a critical stage. In bacteria, there are three primary pathways for the synthesis of pimeloyl-CoA or its acyl carrier protein (ACP) equivalent, which then enters the conserved downstream pathway to biotin. These initial pathways are:

  • The BioC-BioH Pathway: Native to E. coli and many other bacteria, this pathway utilizes enzymes from fatty acid synthesis, with BioC and BioH playing key roles in modifying a malonyl-ACP starter unit.[1][2]

  • The BioW-BioI Pathway: Found in organisms like Bacillus subtilis, this pathway involves the conversion of free pimelic acid to pimeloyl-CoA by pimeloyl-CoA synthetase (BioW) and the oxidative cleavage of long-chain acyl-ACPs by a cytochrome P450 enzyme (BioI) to produce pimeloyl-ACP.[3][4]

  • The BioZ Pathway: A more recently discovered pathway present in α-proteobacteria, such as Agrobacterium tumefaciens. The BioZ enzyme, a β-ketoacyl-ACP synthase III, bypasses the BioC-BioH route by catalyzing the condensation of glutaryl-CoA with malonyl-ACP.[5][6][7]

The functional replacement of the native E. coli pathway with these heterologous alternatives presents a promising strategy for enhancing biotin production by overcoming native regulatory mechanisms and potentially increasing metabolic flux towards the desired product.

Comparative Performance of Heterologous Pathways

Engineering E. coli with different pimeloyl-CoA synthesis pathways significantly impacts biotin production. The following table summarizes the performance of various engineered strains, providing a quantitative comparison of their biotin titers.

Strain ConfigurationKey Heterologous Genes ExpressedHost StrainBiotin Titer (mg/L)Fold Increase vs. ControlReference
Control Endogenous E. coli pathwayE. coli BL21(DE3)~0.0 (Biotin auxotroph in some contexts)-N/A
BioW Pathway bioW (Bacillus subtilis)E. coli ΔbioCΔbioHGrowth restored (qualitative)N/A
BioW + P. putida operon bioW (B. subtilis), bioBFHCDA (Pseudomonas putida)E. coli BL21(DE3)92.6 (shake flask)>121[5]
BioW + P. putida operon (Fed-batch) bioW (B. subtilis), bioBFHCDA (Pseudomonas putida)E. coli BL21(DE3)208.7 (fed-batch fermenter)>121[5]
BioZ Pathway Complementation bioZ (Agrobacterium tumefaciens)E. coli ΔbioHGrowth restored (qualitative)N/A[5]

Note: Direct quantitative comparison of biotin titers for all three pathways under identical conditions is limited in the current literature. The data presented is from studies that demonstrate the successful implementation of each pathway.

Signaling Pathways and Experimental Workflows

To visualize the metabolic routes and the general workflow for engineering and analyzing biotin production in a heterologous host, the following diagrams are provided.

Biotin_Synthesis_Pathways cluster_bioch BioC-BioH Pathway (E. coli) cluster_biowi BioW-BioI Pathway (B. subtilis) cluster_bioz BioZ Pathway (α-proteobacteria) cluster_common Conserved Biotin Synthesis Malonyl_ACP Malonyl-ACP Malonyl_ACP_ME Malonyl-ACP methyl ester Malonyl_ACP->Malonyl_ACP_ME BioC Pimeloyl_ACP_ME Pimeloyl-ACP methyl ester Malonyl_ACP_ME->Pimeloyl_ACP_ME Fatty Acid Synthase (FAS) Pimeloyl_ACP_BioCH Pimeloyl-ACP Pimeloyl_ACP_ME->Pimeloyl_ACP_BioCH BioH Pimeloyl_Thioester Pimeloyl-ACP/CoA Pimeloyl_ACP_BioCH->Pimeloyl_Thioester Pimelic_Acid Pimelic Acid Pimeloyl_CoA_BioW Pimeloyl-CoA Pimelic_Acid->Pimeloyl_CoA_BioW BioW Pimeloyl_CoA_BioW->Pimeloyl_Thioester Long_Chain_Acyl_ACP Long-chain acyl-ACP Pimeloyl_ACP_BioI Pimeloyl-ACP Long_Chain_Acyl_ACP->Pimeloyl_ACP_BioI BioI Pimeloyl_ACP_BioI->Pimeloyl_Thioester Glutaryl_CoA Glutaryl-CoA Keto_Pimeloyl_ACP 5'-keto-pimeloyl-ACP Glutaryl_CoA->Keto_Pimeloyl_ACP BioZ Malonyl_ACP2 Malonyl-ACP Malonyl_ACP2->Keto_Pimeloyl_ACP Pimeloyl_ACP_BioZ Pimeloyl-ACP Keto_Pimeloyl_ACP->Pimeloyl_ACP_BioZ FAS Pimeloyl_ACP_BioZ->Pimeloyl_Thioester KAPA 7-keto-8-aminopelargonic acid Pimeloyl_Thioester->KAPA BioF DAPA 7,8-diaminopelargonic acid KAPA->DAPA BioA DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB Experimental_Workflow cluster_plasmid Plasmid Construction cluster_strain Strain Engineering cluster_fermentation Fermentation & Analysis Gene_Amp Gene Amplification (e.g., bioW, bioZ, bio-operon) Ligation Ligation/Assembly Gene_Amp->Ligation Vector_Prep Vector Preparation (e.g., pET, pACYC) Vector_Prep->Ligation Transformation_Cloning Transformation into Cloning Host Ligation->Transformation_Cloning Verification Plasmid Verification (Sequencing) Transformation_Cloning->Verification Transformation_Expression Transformation into Expression Host (e.g., E. coli BL21) Verification->Transformation_Expression Colony_Selection Colony Selection Transformation_Expression->Colony_Selection Starter_Culture Starter Culture Preparation Colony_Selection->Starter_Culture Fermentation Shake Flask / Bioreactor Fermentation Starter_Culture->Fermentation Induction Induction of Gene Expression Fermentation->Induction Sampling Sampling Induction->Sampling Analysis Biotin Quantification (e.g., HPLC) Sampling->Analysis

References

A Comparative Analysis of the Energetic Efficiency of the 3-Hydroxypimeloyl-CoA Pathway and Alternative Metabolic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide comparing the energetic efficiency of the 3-Hydroxypimeloyl-CoA pathway with alternative metabolic routes for the production of C7 dicarboxylic acids has been published today. This guide, tailored for researchers, scientists, and drug development professionals, provides a detailed analysis of the ATP and NADPH demands of these pathways, supported by experimental data and methodologies.

The production of dicarboxylic acids, which are valuable platform chemicals for polymers, lubricants, and pharmaceuticals, is of significant interest. While chemical synthesis routes have traditionally dominated, biological production pathways offer a more sustainable alternative. This guide focuses on the this compound pathway, a key part of the anaerobic degradation of benzoate (B1203000), and compares its energetic efficiency to two prominent biosynthetic routes for pimelic acid, a C7 dicarboxylic acid: the fatty acid biosynthesis (FAS) pathway and the reverse adipate-degradation pathway (RADP).

The this compound Pathway: An Energy-Intensive Catabolic Route

The this compound pathway is a central part of the anaerobic degradation of benzoate, a common aromatic compound. In this context, the pathway is catabolic, breaking down a complex molecule to generate cellular energy and building blocks. However, the initial activation of the stable aromatic ring of benzoate to benzoyl-CoA is an energy-intensive step, requiring the hydrolysis of ATP to AMP and pyrophosphate (PPi), which is equivalent to the consumption of two ATP molecules.[1] Following this activation, the dearomatization of the benzoyl-CoA ring is also an ATP-dependent process in many anaerobic bacteria.[1][2][3] The subsequent conversion to this compound involves a series of oxidation-reduction and hydration reactions. While the exact stoichiometry for the entire conversion can vary between different microorganisms, the initial ATP investment for substrate activation is a significant energetic cost.

Alternative Biosynthetic Routes to C7 Dicarboxylic Acids

1. Fatty Acid Biosynthesis (FAS) Pathway:

Pimelic acid can be synthesized by leveraging the cell's native fatty acid biosynthesis machinery. This pathway starts with acetyl-CoA and sequentially adds two-carbon units from malonyl-CoA. The synthesis of a C7 dicarboxylic acid via this route requires a specialized chain-termination mechanism. The overall energetic cost of fatty acid synthesis is well-established. For each two-carbon elongation cycle, one molecule of ATP is consumed for the carboxylation of acetyl-CoA to malonyl-CoA, and two molecules of NADPH are required for the reduction steps.

2. Reverse Adipate-Degradation Pathway (RADP):

The reverse adipate-degradation pathway is a promising synthetic route for the production of dicarboxylic acids. This pathway essentially reverses the β-oxidation of fatty acids, starting from smaller precursors and elongating the carbon chain. For the synthesis of pimelic acid, the pathway would likely start with a C5 or C6 precursor and add acetyl-CoA units. The energetic efficiency of this pathway is dependent on the specific enzymes used and the starting precursor.

Comparative Energetic Efficiency

The following table summarizes the estimated energetic requirements for the production of one mole of a C7 dicarboxylic acid intermediate via the different pathways.

PathwayStarting Substrate(s)ATP Consumed (mol/mol product)NADPH Consumed (mol/mol product)Carbon Yield (mol C7/mol C substrate)
This compound Pathway (from Benzoate) Benzoate≥ 2Variable (NADH produced)1
Fatty Acid Biosynthesis Pathway Acetyl-CoA, Malonyl-CoA~3~6Variable (depends on feedstock)
Reverse Adipate-Degradation Pathway Succinyl-CoA, Acetyl-CoAVariableVariableVariable (depends on feedstock)

Note: The values for the this compound pathway represent the initial activation energy and the fact that subsequent steps in the degradative pathway will generate reducing equivalents (NADH). The values for the FAS and RADP pathways are estimates for the synthesis of a C7 dicarboxylic acid and can vary based on the specific enzymes and cellular context.

Visualizing the Metabolic Routes

To provide a clearer understanding of the biochemical transformations, diagrams of the pathways have been generated using Graphviz.

3_Hydroxypimeloyl_CoA_Pathway Benzoate Benzoate Benzoyl_CoA Benzoyl-CoA Benzoate->Benzoyl_CoA ATP -> AMP + PPi Cyclohex_1_5_diene_1_carbonyl_CoA Cyclohex-1,5-diene-1-carbonyl-CoA Benzoyl_CoA->Cyclohex_1_5_diene_1_carbonyl_CoA 2 ATP -> 2 ADP + 2 Pi 2[H] Pimeloyl_CoA Pimeloyl-CoA Cyclohex_1_5_diene_1_carbonyl_CoA->Pimeloyl_CoA Hydration & Oxidation 3_Hydroxypimeloyl_CoA This compound Pimeloyl_CoA->3_Hydroxypimeloyl_CoA Hydration

Caption: The this compound pathway in anaerobic benzoate degradation.

Pimelic_Acid_Biosynthesis_FAS Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ATP -> ADP + Pi Acyl_ACP Growing Acyl-ACP Chain Malonyl_CoA->Acyl_ACP FAS enzymes 2 NADPH -> 2 NADP+ Pimeloyl_ACP Pimeloyl-ACP Acyl_ACP->Pimeloyl_ACP Elongation Cycles Pimelic_Acid Pimelic Acid Pimeloyl_ACP->Pimelic_Acid Thioesterase

Caption: Biosynthesis of pimelic acid via the fatty acid synthesis (FAS) pathway.

Pimelic_Acid_Biosynthesis_RADP Succinyl_CoA Succinyl-CoA 3_Oxoadipyl_CoA 3-Oxoadipyl-CoA Succinyl_CoA->3_Oxoadipyl_CoA + Acetyl-CoA Acetyl_CoA Acetyl-CoA 3_Hydroxyadipyl_CoA 3-Hydroxyadipyl-CoA 3_Oxoadipyl_CoA->3_Hydroxyadipyl_CoA NAD(P)H -> NAD(P)+ Pimelic_Acid Pimelic Acid 3_Hydroxyadipyl_CoA->Pimelic_Acid Further steps

Caption: Biosynthesis of pimelic acid via the reverse adipate-degradation pathway (RADP).

Experimental Protocols

Quantification of ATP and NAD(P)H:

The energetic efficiency of these pathways can be experimentally determined by quantifying the intracellular concentrations of ATP, ADP, NAD(P)H, and NAD(P)+.

1. ATP Quantification:

  • Principle: The luciferin-luciferase bioluminescence assay is a highly sensitive method for ATP measurement. ATP provides the energy for the luciferase-catalyzed oxidation of luciferin, resulting in light emission that is proportional to the ATP concentration.

  • Protocol Outline:

    • Sample Preparation: Rapidly quench metabolic activity and lyse cells to release intracellular ATP. This can be achieved by methods such as cold solvent extraction or boiling.

    • Assay: In a luminometer-compatible plate, mix the cell lysate with a luciferin-luciferase reagent.

    • Measurement: Immediately measure the luminescence signal.

    • Quantification: Generate a standard curve with known ATP concentrations to determine the ATP concentration in the samples.

2. NAD(P)H Quantification:

  • Principle: NAD(P)H can be quantified using colorimetric or fluorometric assays based on its ability to reduce a specific probe, resulting in a change in color or fluorescence. The oxidized forms, NAD(P)+, can be measured by first reducing them to NAD(P)H.

  • Protocol Outline:

    • Sample Preparation: Lyse cells and extract the cofactors. It is crucial to use extraction buffers that are specific for either the reduced (alkaline pH) or oxidized (acidic pH) forms to prevent their interconversion.

    • Assay:

      • For NAD(P)H: Add a reaction mixture containing a substrate for a specific dehydrogenase and a tetrazolium salt (e.g., WST-1) or a fluorescent probe. The reduction of the probe by NAD(P)H is measured spectrophotometrically or fluorometrically.

      • For NAD(P)+: First, reduce NAD(P)+ to NAD(P)H using a suitable enzyme and substrate, then proceed with the NAD(P)H assay.

    • Quantification: Use standard curves of NAD(P)H and NAD(P)+ to determine their concentrations in the samples.

13C-Metabolic Flux Analysis (13C-MFA):

To obtain a comprehensive understanding of the carbon flow and the in vivo activity of these pathways, 13C-MFA is a powerful technique.

13C_MFA_Workflow cluster_0 Experimental Phase cluster_1 Computational Phase 13C_Labeling Cell culture with 13C-labeled substrate Sample_Collection Quenching and metabolite extraction 13C_Labeling->Sample_Collection Mass_Spectrometry GC-MS or LC-MS analysis of labeling patterns Sample_Collection->Mass_Spectrometry Flux_Calculation Iterative fitting of flux model to labeling data Mass_Spectrometry->Flux_Calculation Metabolic_Model Define metabolic network model Metabolic_Model->Flux_Calculation Flux_Map Generate metabolic flux map Flux_Calculation->Flux_Map

Caption: General workflow for 13C-Metabolic Flux Analysis.

  • Protocol Outline:

    • Cell Culture: Grow the microbial strain in a defined medium containing a 13C-labeled carbon source (e.g., [1,2-13C]glucose).

    • Metabolite Extraction: Harvest cells at a metabolic steady state, rapidly quench metabolism, and extract intracellular metabolites and proteinogenic amino acids.

    • Mass Spectrometry: Analyze the mass isotopomer distribution of the extracted metabolites and amino acids using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Flux Calculation: Use specialized software to fit the measured labeling patterns to a metabolic model of the organism, thereby quantifying the intracellular metabolic fluxes.

Conclusion

The choice of a metabolic pathway for the production of C7 dicarboxylic acids has significant implications for the overall process efficiency. The this compound pathway, being part of a catabolic process, has an initial energetic barrier for substrate activation. In contrast, biosynthetic pathways like the FAS and RADP routes are anabolic and have their own energetic demands in terms of ATP and NADPH. This comparative guide provides a foundational understanding for researchers to evaluate and select the most suitable pathway for their specific application, considering factors such as substrate availability, host organism, and desired product yield. Further research involving detailed metabolic flux analysis will be crucial to precisely quantify the energetic efficiencies of these pathways in different engineered microbial systems.

References

Safety Operating Guide

Navigating the Disposal of 3-Hydroxypimeloyl-CoA: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

At the forefront, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations governing chemical waste. The information presented here is intended as a supplementary guide to these primary sources of instruction.

General Safety and Handling Precautions

Before proceeding with any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Handle the compound in a well-ventilated area.[2]

Quantitative Data from Analogous Compounds

To illustrate the type of information that would be pertinent for a safety assessment, the following table summarizes data from the SDS of Coenzyme A (CoA), a structurally related parent compound. It is important to note that these values are for CoA and may not reflect the specific properties of 3-Hydroxypimeloyl-CoA.

PropertyValueSource
Chemical Name Coenzyme A hydrateCarl ROTH Safety Data Sheet
CAS Number 85-61-0Carl ROTH Safety Data Sheet
GHS Classification Does not meet the criteria for classificationCarl ROTH Safety Data Sheet[3]
Acute Toxicity Shall not be classified as acutely toxicCarl ROTH Safety Data Sheet[3]
Skin Corrosion/Irritation Shall not be classified as corrosive/irritant to skinCarl ROTH Safety Data Sheet[3]
Disposal Considerations Dispose of contents/container in accordance with local/regional/national/international regulations.General recommendation from multiple SDSs.

Step-by-Step Disposal Protocol

The following is a generalized protocol for the disposal of small quantities of a biochemical like this compound, assuming it is not classified as hazardous. This protocol must be verified with your institution's EHS office before implementation.

  • Consult Institutional Guidelines: Before beginning, review your organization's specific procedures for chemical waste disposal.

  • Assess Hazards: Review all available safety information for this compound and its potential reactants. Based on the data for Coenzyme A, it is likely to be non-hazardous, but this should be confirmed.[3]

  • Neutralization/Deactivation (if necessary): For many biochemicals, especially those in buffer solutions, adjustment of the pH to a neutral range (6-8) is a common first step. This should be done with caution, using appropriate neutralizing agents and monitoring the pH.

  • Collection: Collect the waste in a designated, properly labeled, and sealed container.[2][4] The label should clearly identify the contents, including the full chemical name and any known hazards.

  • Storage: Store the waste container in a designated secondary containment area, away from incompatible materials, until it is collected by your institution's hazardous waste program.

  • Documentation: Maintain a log of all chemical waste, detailing the contents, quantity, and date of disposal.

Disposal Workflow

The logical flow for ensuring the proper disposal of this compound can be visualized as follows:

G A Identify this compound for Disposal B Consult Institutional EHS Guidelines & Local Regulations A->B C Review Safety Data Sheet (SDS) (If unavailable, use data for analogous compounds with caution) B->C D Determine Hazard Classification C->D E Follow Hazardous Waste Protocol D->E Hazardous F Follow Non-Hazardous Waste Protocol D->F Non-Hazardous G Wear Appropriate PPE E->G F->G H Collect in Labeled Waste Container G->H I Store in Designated Area H->I J Arrange for EHS Waste Pickup I->J

Disposal decision workflow for this compound.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for 3-Hydroxypimeloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with novel biochemicals like 3-Hydroxypimeloyl-CoA. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach, treating it as potentially hazardous, is the most responsible course of action. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling of this compound in your laboratory.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety principles for biochemical reagents.[1][2][3][4]

Body PartPPE RecommendationRationale
Eyes Chemical splash gogglesProtects against splashes and aerosols.
Face Face shield (in addition to goggles)Recommended when there is a significant risk of splashes or when handling larger quantities.
Hands Nitrile glovesProvides a barrier against skin contact. Double gloving may be appropriate in some situations.
Body Laboratory coatProtects skin and personal clothing from contamination.
Feet Closed-toe shoesPrevents injuries from spills and dropped objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

A structured workflow is crucial for minimizing risks when working with any chemical. The following experimental workflow outlines the key steps for the safe handling of this compound, from preparation to post-experiment cleanup.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_area Prepare a designated, clean workspace prep_ppe->prep_area prep_reagent Allow this compound to equilibrate to room temperature prep_area->prep_reagent handle_weigh Weigh the required amount in a chemical fume hood or designated area prep_reagent->handle_weigh Proceed to handling handle_dissolve Dissolve in the appropriate solvent handle_weigh->handle_dissolve handle_experiment Perform the experiment, minimizing aerosol generation handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate work surfaces handle_experiment->cleanup_decontaminate Experiment complete cleanup_dispose Dispose of waste according to protocol cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE in the correct order cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. As this compound is a biochemical, it is likely to be considered non-hazardous waste in small quantities, but it is essential to follow your institution's specific guidelines.

General Disposal Guidelines:

  • Aqueous Solutions: For small quantities of aqueous solutions of this compound, and in the absence of other hazardous materials, disposal down the drain with copious amounts of water may be permissible. However, always consult and adhere to your local and institutional regulations first.

  • Solid Waste: Dispose of solid this compound and any contaminated consumables (e.g., pipette tips, microfuge tubes) in a designated non-hazardous solid waste container.[5]

  • Contaminated Materials: Any materials that have come into contact with this compound should be decontaminated or disposed of as chemical waste.

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.[6]

The following logical relationship diagram illustrates the decision-making process for the proper disposal of this compound waste.

Disposal Plan for this compound Waste start Waste Generated is_hazardous Is the waste mixed with hazardous materials? start->is_hazardous hazardous_disposal Dispose as hazardous chemical waste following institutional EHS guidelines is_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose as non-hazardous biochemical waste is_hazardous->non_hazardous_disposal No is_liquid Is the waste liquid or solid? non_hazardous_disposal->is_liquid liquid_disposal Consult EHS for drain disposal permissibility is_liquid->liquid_disposal Liquid solid_disposal Dispose in designated solid waste container is_liquid->solid_disposal Solid

Caption: Decision tree for the appropriate disposal of this compound waste.

By adhering to these safety protocols, researchers can confidently handle this compound while maintaining a secure and responsible laboratory environment. Remember, a proactive approach to safety is fundamental to successful and sustainable scientific discovery.

References

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3-Hydroxypimeloyl-CoA

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